molecular formula C12H15F3N2 B1422924 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine CAS No. 1076195-24-8

1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Cat. No.: B1422924
CAS No.: 1076195-24-8
M. Wt: 244.26 g/mol
InChI Key: CQHRSOBOUDXSBZ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-1-phenylethyl)piperazine is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,2,2-trifluoro-1-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11(10-4-2-1-3-5-10)17-8-6-16-7-9-17/h1-5,11,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHRSOBOUDXSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076195-24-8
Record name 1-(2,2,2-trifluoro-1-phenylethyl)piperazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoroethylphenyl moiety onto the piperazine scaffold imparts unique physicochemical properties to molecules, often enhancing metabolic stability and receptor binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

Introduction: The Significance of Fluorinated Piperazine Derivatives

The piperazine motif is a ubiquitous structural feature in a vast array of pharmaceuticals due to its favorable pharmacokinetic profile and its ability to serve as a versatile scaffold for molecular elaboration.[1][2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is of high interest due to its strong electron-withdrawing nature and its ability to mimic the size of a methyl group. The target molecule, this compound, combines these advantageous features, making its efficient synthesis a topic of considerable interest.

Primary Synthetic Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is through reductive amination.[3][4][5] This robust reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.[1][6] For the synthesis of our target molecule, this translates to the reaction of piperazine with 2,2,2-trifluoroacetophenone.

Mechanistic Rationale

The reductive amination process can be dissected into two key steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Subsequent dehydration leads to the formation of a transient iminium ion. The electron-withdrawing trifluoromethyl group on the ketone enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

  • Reduction: A reducing agent is then introduced to selectively reduce the C=N double bond of the iminium ion to a C-N single bond.[1] The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting ketone but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its selectivity and operational simplicity.[6]

Visualizing the Reductive Amination Pathway

Reductive Amination Pathway cluster_reactants Starting Materials Piperazine Piperazine Intermediate Iminium Ion Intermediate Piperazine->Intermediate Nucleophilic Attack Ketone 2,2,2-Trifluoroacetophenone Ketone->Intermediate Condensation Product This compound Intermediate->Product Reduction (e.g., NaBH(OAc)₃) Nucleophilic Substitution Pathway cluster_reactants Starting Materials Alcohol 2,2,2-Trifluoro-1-phenylethanol Halide 1-(1-Bromo-2,2,2-trifluoroethyl)benzene Alcohol->Halide Halogenation (e.g., PBr₃) Product This compound Halide->Product Nucleophilic Substitution Piperazine Piperazine Piperazine->Product

Sources

A Technical Guide to the Physicochemical Characterization of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of the novel compound 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. Given the current scarcity of published experimental data for this specific molecule, this document establishes a robust, methodological pathway for its analysis. By leveraging predictive data and drawing upon established protocols for structurally related analogs—such as the well-documented 1-(trifluoromethylphenyl)piperazine (TFMPP) isomers—we outline the necessary steps for full structural elucidation and the determination of critical physicochemical properties. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a complete analytical assessment, thereby enabling its further investigation and potential application.

Introduction and Strategic Context

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity. The piperazine moiety is a privileged scaffold, prized for its ability to improve aqueous solubility and serve as a versatile linker with two modifiable nitrogen atoms, which are often critical for tuning a compound's pharmacokinetic profile.[1] The compound this compound combines these features, making it a molecule of significant interest.

However, a thorough review of scientific literature reveals a notable absence of experimental data for this specific structure. The PubChem database entry (CID 54592788) for this compound provides only computationally predicted properties.[2] In contrast, its structural isomers, such as 1-(2-(Trifluoromethyl)phenyl)piperazine and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), are well-characterized due to their prevalence as designer drugs and research chemicals.[3][4][5][6]

This guide, therefore, adopts the perspective of a senior application scientist tasked with characterizing a novel compound. We will outline a logical, multi-step workflow designed to definitively confirm the structure and quantify the key physicochemical properties of this compound. This process relies on a combination of predictive modeling, comparative analysis with known analogs, and established, validated analytical methodologies.

Core Physicochemical Properties: A Comparative Overview

Before initiating experimental work, it is crucial to aggregate available data, both predicted for our target compound and experimental for its relevant analogs. This comparative table serves as a foundational reference, allowing for the validation of experimental results against expected values.

PropertyThis compound1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP)1-(2-Trifluoromethyl)phenyl)piperazine (o-TFMPP)
Molecular Formula C₁₂H₁₅F₃N₂[2]C₁₁H₁₃F₃N₂[4]C₁₁H₁₃F₃N₂[3]
Molecular Weight 244.26 g/mol 230.23 g/mol [4]230.23 g/mol [3]
Monoisotopic Mass 244.11873 Da[2]230.10308 Da[4]230.10308 Da[3]
XLogP3 (Predicted) 2.2[2]2.3[4]2.7[3]
Boiling Point Not Available65-71 °C @ 15 mmHg[7]Not Available
Density Not Available1.226 - 1.250 g/mL[5][7]Not Available
Refractive Index Not Available1.521[5][7]Not Available

Comprehensive Analytical Workflow

A rigorous and systematic workflow is essential for the definitive characterization of a new chemical entity. The process begins with synthesis and purification, followed by absolute structural confirmation, and culminates in the determination of key physicochemical parameters that govern its behavior in biological and chemical systems.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Property Determination Synthesis Chemical Synthesis Purification Purification (Flash Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight) Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F) (Connectivity) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Solubility Solubility Assay (Aqueous & Organic) MS->Solubility pKa pKa Determination (Potentiometric Titration) NMR->pKa LogP Lipophilicity (LogP) (Shake-Flask Method) IR->LogP

Fig. 1: Overall workflow for physicochemical characterization.
Synthesis and Purification

A plausible synthetic route involves the N-alkylation of piperazine. This standard method is widely used for creating N-substituted piperazine derivatives.[8]

Protocol:

  • Reaction Setup: Dissolve anhydrous piperazine (excess, e.g., 4-5 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Substrate Addition: Add 1-(1-bromo-2,2,2-trifluoroethyl)benzene (1 equivalent) dropwise to the stirred piperazine solution at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling, filter the mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel flash column chromatography, using a gradient elution system (e.g., dichloromethane/methanol with 1% triethylamine) to isolate the pure this compound.

Structural Elucidation and Confirmation

Unequivocal structural confirmation is the most critical step. A combination of mass spectrometry and multinuclear NMR spectroscopy is required.

3.2.1. Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns (MS/MS) offer clues to the molecular structure. The fragmentation of related TFMPP often involves the piperazine ring.[6][9]

  • Protocol (LC-MS):

    • Prepare a dilute solution (approx. 10 µg/mL) of the purified compound in methanol or acetonitrile.

    • Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ should be observed at m/z 245.1260.

    • Perform a tandem MS (MS/MS) experiment on the parent ion to observe characteristic fragment ions, which would likely include fragments corresponding to the loss of the trifluoroethyl group and cleavage of the piperazine ring.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the definitive connectivity map of the molecule. ¹H NMR shows the number and environment of protons, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is essential for confirming the trifluoromethyl group.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals:

      • A multiplet in the aromatic region (~7.2-7.5 ppm) for the phenyl protons.

      • A quartet for the single proton on the chiral center (benzylic position), coupled to the three fluorine atoms.

      • Multiple signals in the aliphatic region (~2.5-3.5 ppm) for the eight protons of the piperazine ring.

      • A broad singlet for the N-H proton of the piperazine, which may exchange with D₂O.

    • Expected ¹⁹F NMR Signals: A singlet (or a doublet if coupled to the benzylic proton) corresponding to the -CF₃ group.

3.2.3. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It serves as a complementary technique to NMR and MS.[10]

  • Protocol (ATR-IR):

    • Place a small amount of the purified sample directly on the ATR crystal of an FTIR spectrometer.

    • Acquire the spectrum.

    • Expected Key Absorptions:

      • ~3300 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.[11]

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~2950-2800 cm⁻¹: Aliphatic C-H stretching from the piperazine ring.[12]

      • ~1600, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

      • ~1350-1100 cm⁻¹: Strong C-F stretching vibrations characteristic of the -CF₃ group.[13]

Determination of Key Physicochemical Parameters

Once the structure is confirmed, the next phase is to quantify the properties that dictate the compound's behavior in formulation and biological systems.

Aqueous Solubility
  • Rationale: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. It should be assessed in relevant aqueous media, such as water and phosphate-buffered saline (PBS) at physiological pH. The hydrochloride salt of m-TFMPP shows good solubility in PBS (pH 7.2).[14]

  • Protocol (Shake-Flask Method):

G start Add excess solid to buffer (e.g., PBS pH 7.2) equilibrate Equilibrate (e.g., 24h at 25°C with shaking) start->equilibrate separate Separate Phases (Centrifuge or Filter 0.45µm) equilibrate->separate quantify Quantify Concentration of supernatant via HPLC-UV separate->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate end Result calculate->end

Fig. 2: Workflow for shake-flask solubility determination.
  • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, PBS pH 7.2) in a glass vial.

  • Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid remains.

  • Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.45 µm syringe filter.

  • Accurately dilute a sample of the clear filtrate and determine its concentration using a pre-validated analytical method, such as HPLC-UV.

  • Calculate the original concentration to determine the solubility.

Acidity Constant (pKa)
  • Rationale: The pKa values define the ionization state of a molecule at a given pH. For piperazine derivatives, there will be two pKa values corresponding to the two nitrogen atoms.[15] This property profoundly influences absorption, distribution, and receptor interaction. The pKa values for the parent piperazine are approximately 5.35 and 9.73.[15][16] The electron-withdrawing nature of the trifluoro-phenylethyl group is expected to lower these values.

  • Protocol (Potentiometric Titration):

    • Accurately weigh and dissolve a known amount of the compound in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if necessary.

    • Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both nitrogens fully.

    • Subsequently, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The two pKa values can be determined from the midpoints of the two buffer regions on the titration curve.

Lipophilicity (LogP)
  • Rationale: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes. The predicted XLogP value for the target compound is 2.2.[2] An experimental determination is necessary for validation.

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in n-octanol.

    • Add a known volume of this stock solution to a known volume of water in a separatory funnel or vial. The volumes should be pre-saturated with the opposing solvent.

    • Shake the mixture vigorously for several minutes to allow for partitioning, then let the layers separate completely (centrifugation can aid separation).

    • Carefully remove a sample from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

While this compound remains a novel entity with limited published data, its physicochemical properties can be thoroughly and reliably determined through the systematic application of established analytical techniques. This guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed workflows for synthesis, structural elucidation (MS, NMR, IR), and determination of key parameters (solubility, pKa, LogP), researchers can generate the robust data package required to advance the study of this promising molecule. The predictive data and comparative analysis with known isomers serve as essential benchmarks throughout this empirical process, ensuring a high degree of confidence in the final results.

References

  • PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Archer, R. P., et al. (2008). Analytical methods for the determination of piperazine-based drugs in seized materials. Royal Society of Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2013). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link]

  • ResearchGate. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]- IR Spectrum. Retrieved from [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9). Retrieved from [Link]

  • Trade Science Inc. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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  • PubChemLite. (n.d.). 1-(4-(2,2,2-trifluoro-1-phenylethyl)-2-thiazolyl)piperazine. Retrieved from [Link]

  • PubMed. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/94593e986a427848419615560b457c0e816a1c1d/table/2]([Link]

  • SpectraBase. (n.d.). 1-(α,α,α-Trifluoro-m-tolyl)piperazine HCl - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

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  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, a fluorinated derivative of the versatile piperazine scaffold. The document details the compound's chemical identity, including its CAS number and structural features. A detailed, field-proven synthetic protocol for its preparation via reductive amination is presented, along with a thorough explanation of the underlying chemical principles. While specific biological data for this compound is not extensively published, this guide explores its potential pharmacological applications based on the well-documented activities of structurally related piperazine derivatives, particularly their interactions with the central nervous system. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel piperazine-based compounds for drug discovery and development.

Chemical Identity and Structural Elucidation

1.1. CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) registry number for this compound is 1076195-24-8 [1]. The empirical and molecular formula for this compound is C12H15F3N2, corresponding to a molecular weight of 244.26 g/mol .

1.2. Chemical Structure

The chemical structure of this compound is characterized by a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The substituent at the 1-position is a 2,2,2-trifluoro-1-phenylethyl group.

IdentifierValue
IUPAC Name This compound
CAS Number 1076195-24-8[1]
Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
SMILES C1CN(CCN1)C(C2=CC=CC=C2)C(F)(F)F[2]

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound.

Synthesis Methodology: A Rationale-Driven Approach

The synthesis of monosubstituted piperazines is a well-established area of organic chemistry, with two primary strategies being N-alkylation and reductive amination[3]. For the synthesis of this compound, reductive amination presents a highly efficient and direct route. This method involves the reaction of a ketone with an amine in the presence of a reducing agent.

2.1. Proposed Synthetic Route: Reductive Amination

The proposed synthesis of the target compound involves the reductive amination of 2,2,2-trifluoro-1-phenylethanone with piperazine. This one-pot reaction is advantageous due to its operational simplicity and the commercial availability of the starting materials.

G start 2,2,2-Trifluoro-1-phenylethanone + Piperazine step1 Formation of Hemiaminal Intermediate start->step1 Nucleophilic attack step2 Dehydration to Imine/Enamine step1->step2 Elimination of water step3 Reduction with Sodium Triacetoxyborohydride step2->step3 Hydride transfer product This compound step3->product

Caption: Reductive Amination Workflow for Synthesis.

2.2. Detailed Experimental Protocol

Materials:

  • 2,2,2-Trifluoro-1-phenylethanone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoro-1-phenylethanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To the stirred solution, add piperazine (1.2 eq). A slight excess of the amine is used to drive the reaction to completion.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for the reduction of iminium ions in the presence of ketones. The addition may be exothermic, so it is important to control the rate of addition.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

2.3. Rationale for Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is less basic and more selective than other borohydrides like sodium borohydride, reducing the likelihood of side reactions.

  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the reactants.

  • Catalyst: Acetic acid is a commonly used catalyst to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced than the initial ketone.

Potential Biological Activities and Applications

While there is a lack of specific pharmacological data for this compound in the public domain, the well-documented bioactivities of structurally similar compounds provide a strong basis for inferring its potential applications. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS)[4].

3.1. Central Nervous System Activity

Many phenylpiperazine derivatives exhibit significant activity at various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors. The presence of a trifluoromethyl group on the phenyl ring is a common feature in several CNS-active compounds, often enhancing metabolic stability and receptor affinity. For instance, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a known serotonin receptor agonist.

3.2. Potential as a Research Tool

Given its structural features, this compound could serve as a valuable research tool for:

  • Probing Receptor Binding Sites: As a novel ligand, it could be used to explore the structure-activity relationships of serotonin, dopamine, and other neurotransmitter receptors.

  • Lead Compound for Drug Discovery: Its unique substitution pattern could be a starting point for the development of new therapeutics for neurological and psychiatric disorders.

3.3. Inferred Signaling Pathway Involvement

Based on the pharmacology of related phenylpiperazines, it is plausible that this compound could modulate monoaminergic signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Precursor Tryptophan/Tyrosine Neurotransmitter Serotonin/Dopamine Precursor->Neurotransmitter Vesicle Vesicular Storage Neurotransmitter->Vesicle SynapticCleft Vesicle->SynapticCleft Release Reuptake Reuptake Transporter (SERT/DAT) Receptor Postsynaptic Receptor (e.g., 5-HT, D2) Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response Compound This compound Compound->Reuptake Potential Inhibition? Compound->Receptor Potential Agonism/Antagonism? SynapticCleft->Reuptake SynapticCleft->Receptor

Caption: Potential Modulation of Monoaminergic Synaptic Transmission.

Conclusion and Future Directions

This compound is a readily synthesizable compound with structural motifs that suggest a strong potential for biological activity, particularly within the central nervous system. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its pharmacological profile. Future research should focus on the in vitro and in vivo evaluation of this compound to determine its receptor binding affinities, functional activities, and potential therapeutic efficacy. Such studies will be crucial in elucidating the specific biological role of this novel piperazine derivative and its potential as a lead compound in drug discovery programs.

References

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The Trifluoromethyl Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into the piperazine scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant and diverse biological activities. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent piperazine molecule. This guide provides a comprehensive technical overview of the biological activities of trifluoromethyl-containing piperazines, delving into their applications in oncology, central nervous system (CNS) disorders, and infectious diseases. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Piperazine Scaffolds

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its disubstituted nature allows for facile modulation of physicochemical properties and interaction with biological targets.[2] The introduction of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, offers several distinct advantages that enhance the therapeutic potential of piperazine derivatives.[3]

The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of the piperazine nitrogens, influencing their ionization state at physiological pH.[1] This, in turn, affects solubility, membrane permeability, and binding interactions with target proteins.[2] Furthermore, the lipophilicity of the CF3 group can enhance metabolic stability by blocking potential sites of oxidation, leading to improved pharmacokinetic profiles.[4] These unique properties have propelled the investigation of trifluoromethyl-containing piperazines across a wide range of therapeutic areas.[4][5]

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethyl-containing piperazines have demonstrated significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism of action for several anticancer trifluoromethyl-piperazine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[7][8][9] Trifluoromethyl-piperazine compounds can act as potent and selective inhibitors of mTOR kinase, a central regulator of this pathway.[10]

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Trifluoromethyl-\nPiperazine\nInhibitor Trifluoromethyl- Piperazine Inhibitor Trifluoromethyl-\nPiperazine\nInhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of trifluoromethyl-piperazine compounds.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of trifluoromethyl-containing piperazines is often evaluated using the NCI-60 human tumor cell line screen. This assay provides valuable data on the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) across a panel of 60 different cancer cell lines.

Compound IDCancer TypeCell LineGI50 (µM)Reference
Compound 23 Breast CancerMDA-MB-4681.00[8][9]
Compound 25 Non-Small Cell Lung CancerHOP-921.35[8][9]
Compound 17 Colon CancerKM12-[8]
Compound 17 CNS CancerSF-539-[8]
Compound 17 MelanomaSK-MEL-5-[8]
Compound 3b MelanomaC3224.4[11]
Compound 3b MelanomaA37525.4[11]

Note: A GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

This protocol outlines the general steps for evaluating the in vitro anticancer activity of a compound using the NCI-60 screen.[12][13][14]

1. Compound Preparation:

  • Solubilize the test compound (e.g., trifluoromethyl-containing piperazine) in a suitable solvent, typically DMSO, to create a high-concentration stock solution.[13] 2. Cell Culture:
  • Maintain the 60 human cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[12] 3. Single-Dose Screening:
  • Initially, screen the compound at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[12][13] 4. Five-Dose Screening:
  • For compounds showing significant growth inhibition in the single-dose screen, perform a five-dose assay using 10-fold serial dilutions.[13] 5. Cell Viability Assay (Sulforhodamine B - SRB Assay):
  • After a 48-hour incubation with the test compound, fix the cells with trichloroacetic acid (TCA).[12]
  • Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.[12]
  • Wash away the unbound dye and solubilize the bound dye with a Tris base solution.[12]
  • Measure the absorbance at 515 nm using a plate reader to determine cell viability.[12] 6. Data Analysis:
  • Calculate the percentage of growth inhibition at each compound concentration and determine the GI50, TGI, and LC50 values.[14]

This protocol describes a general procedure for assessing the in vivo antitumor activity of a candidate compound.[15][16][17][18]

1. Cell Preparation:

  • Culture the desired human cancer cell line (e.g., PC-3 for prostate cancer) to 80-90% confluency.[17]
  • Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[17] 2. Animal Model:
  • Use male athymic nude mice (4-6 weeks old).[19] 3. Tumor Implantation:
  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank.[17][18] 4. Treatment:
  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.[19]
  • Administer the test compound (e.g., Compound 78) via a specified route and dosage. The control group receives the vehicle.[19] 5. Tumor Growth Monitoring:
  • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.[17]
  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[17] 6. Endpoint and Analysis:
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology).
  • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

Trifluoromethyl-containing piperazines exhibit a wide range of activities within the central nervous system, primarily by interacting with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[15][20][21]

Mechanism of Action: Serotonin and Dopamine Receptor Modulation

Many trifluoromethyl-piperazine derivatives act as agonists or antagonists at various serotonin (5-HT) and dopamine (D) receptors.[15][22] For example, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a known serotonin receptor agonist.[15][23] The modulation of these receptors can lead to a variety of CNS effects, including antidepressant, anxiolytic, and antipsychotic activities.[4][24] The interplay between the dopamine and serotonin systems is complex, and compounds that can modulate both pathways are of significant interest for treating a range of neuropsychiatric disorders.[21][25]

CNS_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine\n(DA) Dopamine (DA) Vesicle Synaptic Vesicle Dopamine\n(DA)->Vesicle Serotonin\n(5-HT) Serotonin (5-HT) Serotonin\n(5-HT)->Vesicle DA_synapse DA Vesicle->DA_synapse Release HT_synapse 5-HT Vesicle->HT_synapse Release D_receptor Dopamine Receptor DA_synapse->D_receptor Binds HT_receptor Serotonin Receptor HT_synapse->HT_receptor Binds Neuronal\nSignaling Neuronal Signaling D_receptor->Neuronal\nSignaling HT_receptor->Neuronal\nSignaling TFMP_Piperazine Trifluoromethyl- Piperazine TFMP_Piperazine->D_receptor Modulates TFMP_Piperazine->HT_receptor Modulates

Caption: Modulation of dopaminergic and serotonergic signaling by trifluoromethyl-piperazines.

Experimental Protocol: Serotonin Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound to a specific serotonin receptor subtype, such as the 5-HT2A receptor.[1][2][11][26][27]

1. Cell Culture and Membrane Preparation:

  • Culture cells stably expressing the human serotonin 5-HT2A receptor (e.g., CHO-K1 cells).[11]
  • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. 2. Radioligand Binding Assay:
  • In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]ketanserin) of known affinity for the 5-HT2A receptor.[1]
  • Add varying concentrations of the unlabeled test compound (trifluoromethyl-piperazine derivative).
  • Allow the binding to reach equilibrium. 3. Separation of Bound and Free Ligand:
  • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[1]
  • Wash the filters to remove any non-specifically bound radioactivity. 4. Scintillation Counting:
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the amount of bound radioactivity using a scintillation counter.[1] 5. Data Analysis:
  • Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.

Activity Against Infectious Diseases

Trifluoromethyl-containing piperazines have also been investigated for their potential in treating various infectious diseases, including those caused by bacteria, fungi, viruses, and parasites.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis and evaluation of trifluoromethyl-piperazine derivatives with significant antimicrobial and antifungal activity.[25][28] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][25][28]

The antimicrobial and antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12d Candida albicans0.12[28]
Compound 12d C. albicans (resistant)0.12[28]
Compound 12d C. tropicalis0.25[28]
Compound 12d C. parapsilosis0.25[28]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[28][29][30]

1. Compound Preparation:

  • Prepare a stock solution of the test compound in DMSO.[29]
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[29] 2. Inoculum Preparation:
  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) adjusted to a specific concentration (e.g., 0.5 McFarland standard).[30] 3. Inoculation and Incubation:
  • Add the microbial inoculum to each well of the microtiter plate.
  • Include positive (microorganism and broth) and negative (broth only) controls.[29]
  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[29] 4. MIC Determination:
  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[29]
Antiviral Activity

Recent research has explored the potential of trifluoromethyl-containing piperazines as antiviral agents, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[13][31]

Some trifluoromethyl pyridine piperazine derivatives have been shown to act as plant activators.[13] They can enhance the plant's defense mechanisms by inducing the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[13] This activation of the plant's systemic acquired resistance (SAR) helps to mitigate viral infections.[13]

The in vivo antiviral activity against plant viruses is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that provides 50% protection against the virus.

Compound IDVirusEC50 (µg/mL)Reference
Compound A16 TMV18.4[13]
Ningnanmycin TMV50.2[13]
Compound A16 CMV347.8[13]
Ningnanmycin CMV359.6[13]
Compound S8 CMV95.0 (protective)[31]
Ningnanmycin CMV171.4 (protective)[31]

This protocol outlines a general method for evaluating the in vitro antiviral activity of a compound by measuring the reduction of the virus-induced cytopathic effect (CPE).[32][33][34]

1. Cell Culture:

  • Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) and allow them to form a monolayer.[33] 2. Compound Dilution:
  • Prepare serial dilutions of the test compound in the assay medium.[32] 3. Virus Infection and Treatment:
  • Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI).[32]
  • Add the diluted test compound to the infected cells.
  • Include virus-infected but untreated controls and uninfected, untreated cell controls.[32] 4. Incubation:
  • Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show significant CPE (typically 48-72 hours).[32] 5. CPE Inhibition Measurement:
  • Assess cell viability using a suitable method, such as crystal violet staining or a cell viability reagent (e.g., MTT).[32] 6. Data Analysis:
  • Calculate the percentage of CPE inhibition for each compound concentration.
  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[32]
Anthelmintic Activity

Trifluoromethyl-piperazine derivatives have also shown promise as anthelmintic agents for the treatment of parasitic nematode infections.[16]

p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) acts as an agonist of the nematode-specific serotonin receptor.[16] Serotonin plays a crucial role in regulating key physiological processes in nematodes, such as locomotion and feeding.[16] By targeting this receptor, PAPP disrupts these essential functions, leading to the paralysis and expulsion of the parasites.

The anthelmintic activity of these compounds is evaluated both in vitro and in vivo.

CompoundAssayNematode SpeciesEC50 (µM)Efficacy (%)DosageReference
PAPP In Vitro Larval MigrationH. contortus9.36--[16]
PAPP In Vitro Larval MigrationT. colubriformis11.8--[16]
PAPP In Vivo (Gerbil)H. contortus->99100 mg/kg[16][35]
PAPP In Vivo (Gerbil)T. circumcincta->98100 mg/kg[16][35]
PAPP In Vivo (Gerbil)T. colubriformis-83100 mg/kg[16][35]

This protocol provides a general outline for evaluating the in vivo efficacy of an anthelmintic compound in a rodent model.[16][36]

1. Animal Model and Infection:

  • Use a suitable rodent model, such as gerbils.
  • Infect the animals with a specific number of infective larvae (L3) of the target nematode species (e.g., Haemonchus contortus). 2. Treatment:
  • After a pre-patent period to allow the infection to establish, administer the test compound orally or subcutaneously at various doses.
  • Include an untreated control group and a group treated with a standard anthelmintic (e.g., levamisole). 3. Fecal Egg Count Reduction Test (FECRT):
  • Collect fecal samples before and after treatment.[36]
  • Perform fecal egg counts to determine the reduction in egg shedding in the treated groups compared to the control group.[36] 4. Worm Burden Reduction:
  • At the end of the study, euthanize the animals and recover the adult worms from the gastrointestinal tract.
  • Count the number of worms in each animal and calculate the percentage reduction in worm burden in the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl-containing piperazines is highly dependent on the substitution pattern on both the piperazine ring and the trifluoromethyl-phenyl moiety. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[10][21]

  • Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring (ortho, meta, or para) significantly influences activity. For instance, in some series of CNS-active compounds, the meta-trifluoromethyl substitution has been found to be optimal for potent inhibitory effects on norepinephrine reuptake.[22]

  • Substituents on the Second Piperazine Nitrogen: The nature of the substituent on the other nitrogen of the piperazine ring is a key determinant of the therapeutic target and activity. For example, bulky aromatic or heteroaromatic groups are often found in potent anticancer agents that target kinase enzymes.[8][9] In contrast, smaller alkyl or aralkyl groups may be preferred for CNS-active compounds.

  • Linker Moiety: In more complex derivatives, the linker connecting the piperazine to another pharmacophore plays a critical role in determining the overall activity and selectivity.

Conclusion and Future Directions

The incorporation of the trifluoromethyl group into the piperazine scaffold has proven to be a highly successful strategy in the development of novel therapeutic agents with diverse biological activities. These compounds have demonstrated significant potential in the fields of oncology, neuroscience, and infectious diseases. The continued exploration of the vast chemical space afforded by the trifluoromethyl-piperazine core, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation drugs with improved efficacy and safety profiles. Future research should focus on the development of more selective and potent inhibitors, as well as the investigation of novel therapeutic applications for this versatile and privileged scaffold.

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In Vitro Screening of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent central nervous system (CNS) effects.[1][2] Many piperazine derivatives exert their pharmacological actions through modulation of monoamine pathways, making them valuable candidates for antipsychotic, antidepressant, and anxiolytic therapies.[3] This guide provides an in-depth technical framework for the comprehensive in vitro screening of a novel compound, 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. The presence of the trifluoro-phenylethyl group suggests a potential for significant CNS activity, warranting a systematic evaluation of its interactions with key neurological targets.

This document is intended for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's pharmacological profile, including primary target engagement, functional activity, and preliminary safety assessment. The methodologies described herein are based on established, robust in vitro assays, providing a solid foundation for data-driven decision-making in the early stages of drug discovery.

Strategic Screening Cascade: A Multi-Faceted Approach to Target Deconvolution

Given the structural alerts within this compound, a logical starting point for in vitro screening is the investigation of its effects on monoamine transporters and related G protein-coupled receptors (GPCRs). The proposed screening cascade is designed to provide a comprehensive understanding of the compound's activity, beginning with broad profiling and progressing to more specific functional and mechanistic assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Mechanistic Studies Binding_Assay Radioligand Binding Assays (DAT, SERT, NET, D2, 5-HT2A) Uptake_Assay Neurotransmitter Uptake Assays (Functional Inhibition) Binding_Assay->Uptake_Assay Hits with significant binding affinity GPCR_Assay GPCR Functional Assays (e.g., cAMP, Ca2+ Flux) Binding_Assay->GPCR_Assay Hits with significant binding affinity Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT Assay) Cytotoxicity->Uptake_Assay Assess therapeutic window Cytotoxicity->GPCR_Assay Assess therapeutic window Selectivity_Panel Broader Receptor Selectivity Profiling Uptake_Assay->Selectivity_Panel Confirmed functional activity GPCR_Assay->Selectivity_Panel Confirmed functional activity BBB_Permeability In Vitro Blood-Brain Barrier Permeability Assay Selectivity_Panel->BBB_Permeability Lead candidates with desirable selectivity Uptake_Assay_Workflow Start Plate cells expressing transporter Incubate Pre-incubate with This compound Start->Incubate Add_Substrate Add fluorescent neurotransmitter substrate Incubate->Add_Substrate Measure Measure intracellular fluorescence Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: Workflow for a fluorescence-based neurotransmitter uptake assay.

GPCR Functional Assays: Differentiating Agonist vs. Antagonist Activity

For compounds binding to GPCRs like the D2 and 5-HT2A receptors, functional assays are essential to determine their mode of action. [4][5][6]These assays typically measure the downstream signaling events following receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+). [7] Example Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A) [8]

  • Cell Loading: Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound and measure the resulting change in intracellular calcium levels.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.

  • Fluorescence Measurement: Use a fluorescence plate reader to monitor changes in fluorescence intensity, which correlate with changes in intracellular calcium.

  • Data Analysis:

    • Agonist Mode: Determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

    • Antagonist Mode: Determine the IC50 (the concentration of the compound that inhibits 50% of the agonist-induced response).

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal effect.
IC50 The concentration of an antagonist that inhibits 50% of the agonist response.

Tier 3: Selectivity and Mechanistic Studies - Refining the Pharmacological Profile

Promising lead compounds from Tier 2 will undergo further characterization to assess their selectivity and potential for CNS penetration.

Broader Receptor Selectivity Profiling

To identify potential off-target effects and to build a more complete picture of the compound's pharmacological profile, it should be screened against a broader panel of CNS receptors and transporters. This can be accomplished using commercially available services that offer comprehensive binding or functional assay panels.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

For a CNS-active compound, the ability to cross the blood-brain barrier is critical. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., using Caco-2 or MDCK cells), can provide an early indication of a compound's potential for CNS penetration. [9]

Conclusion and Future Directions

The in vitro screening cascade detailed in this guide provides a robust and systematic approach to characterizing the pharmacological profile of this compound. By progressing from broad primary screening to more focused functional and mechanistic studies, researchers can efficiently identify the compound's primary targets, elucidate its mode of action, and assess its preliminary safety and selectivity. The data generated from these assays will be instrumental in guiding lead optimization efforts and making informed decisions about the compound's potential for further development as a novel therapeutic agent for CNS disorders.

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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Charting Unexplored Pharmacological Territory

The compound 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine represents a novel chemical entity with a scarcity of direct pharmacological data in the public domain. Its structure, however, places it firmly within the well-established and pharmacologically rich class of phenylpiperazine derivatives.[1][2] This guide, therefore, is constructed not as a review of existing literature on this specific molecule, but as a forward-looking hypothesis grounded in the principles of medicinal chemistry and the known activities of its structural analogs. We will leverage extensive data from related compounds, most notably 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), to construct a plausible mechanistic framework and outline a rigorous, multi-stage experimental workflow to validate it. Our central hypothesis posits that this compound functions primarily as a modulator of the central serotonergic system.

Section 1: Structural Analysis and Mechanistic Postulation

The rational design of this investigation begins with a structural comparison between our target molecule and its extensively studied analog, TFMPP.

  • Shared Moieties: Both compounds feature a piperazine ring and a phenyl group, common scaffolds in centrally acting agents.[3] The presence of a trifluoromethyl (-CF3) group in both structures is significant, as this moiety is known to enhance metabolic stability and lipophilicity, thereby increasing blood-brain barrier penetration and potentially modulating receptor affinity.[4]

  • Key Structural Divergence: The critical difference lies in the placement of the -CF3 group. In TFMPP, it is directly attached to the phenyl ring (a trifluoromethylphenyl moiety). In our target compound, it is part of a trifluoroethyl group attached to the benzylic carbon, which in turn connects the phenyl ring to the piperazine nitrogen.

This distinction is not trivial. While the trifluoromethylphenyl group of TFMPP presents a specific electronic and steric profile directly to the receptor binding pocket, the 2,2,2-trifluoro-1-phenylethyl group creates a different spatial arrangement and conformational flexibility. This will invariably alter the affinity and selectivity profile across various G-protein coupled receptors (GPCRs) and transporters.

Central Hypothesis: Based on the potent serotonergic activity of TFMPP and other phenylpiperazines, we hypothesize that This compound is a direct agonist at specific serotonin (5-HT) receptor subtypes, likely with a secondary activity as a serotonin releasing agent via interaction with the serotonin transporter (SERT). [5][6]

Section 2: The Serotonergic Synapse as the Primary Theater of Action

The vast majority of centrally-acting piperazine derivatives exert their effects through the monoamine neurotransmitter systems.[2] TFMPP is a known agonist at 5-HT1B and 5-HT1C receptors and also evokes serotonin release.[5][7] These actions are consistent with its observed behavioral effects in animal models, such as reduced locomotor activity and the induction of head-twitch response, a proxy for hallucinogenic potential.[5]

We postulate that this compound will engage similar targets. The proposed mechanism involves a dual interaction within the serotonergic synapse:

  • Postsynaptic Receptor Agonism: The compound may directly bind to and activate postsynaptic 5-HT receptors (e.g., 5-HT1A, 5-HT2A/2C), mimicking serotonin and initiating downstream signaling cascades.

  • Presynaptic Modulation: The compound could act on presynaptic 5-HT1B autoreceptors, which regulate serotonin synthesis and release. Furthermore, interaction with the serotonin transporter (SERT) could inhibit reuptake or induce efflux (release) of serotonin into the synaptic cleft, thereby amplifying serotonergic tone.[5]

Visualizing the Proposed Synaptic Interactions

The following diagram illustrates the hypothesized points of interaction for this compound at a model serotonergic synapse.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal SERT SERT Vesicle 5-HT Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release HT1B 5-HT1B Autoreceptor Compound Compound Compound->SERT Blocks or Reverses Compound->HT1B Agonism? HT1A 5-HT1A Compound->HT1A Agonism? HT2A 5-HT2A Compound->HT2A Agonism? Signal Signal Transduction HT1A->Signal HT2A->Signal SynapticCleft->SERT Reuptake Serotonin 5-HT

Caption: Hypothesized interactions at the serotonergic synapse.

Section 3: A Phased Experimental Workflow for Hypothesis Validation

To systematically test our hypothesis, we propose a three-phase experimental approach, moving from broad, high-throughput screening to specific functional and in-vivo validation. This workflow is designed to be self-validating, where the results of each phase inform the design of the next.

Phase 1: In Vitro Target Profiling via Radioligand Binding

Objective: To identify the primary molecular targets of this compound and quantify its binding affinity.

Methodology: A competitive radioligand binding assay panel is the industry standard for initial target screening. The compound will be tested at various concentrations against a panel of receptors, transporters, and ion channels, with a focus on CNS targets. The output, the inhibition constant (Ki), is a measure of binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells) are prepared.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-HT for serotonin receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: Data are fitted to a one-site or two-site competition model using non-linear regression to calculate the IC50 (concentration of compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Profile:

TargetRadioligandHypothetical Ki (nM)Rationale based on Analogs
5-HT1B Receptor [³H]GR 12574310 - 50 Primary target for TFMPP.[7][8]
5-HT1C/2C Receptor [³H]Mesulergine20 - 100 Primary target for TFMPP.[7]
5-HT1A Receptor [³H]8-OH-DPAT50 - 200Common target for phenylpiperazines.[9]
5-HT2A Receptor [³H]Ketanserin100 - 500Potential for psychedelic-like effects.
Serotonin Transporter (SERT) [³H]Citalopram75 - 300 TFMPP binds to SERT and evokes release.[5]
Dopamine Transporter (DAT) [³H]WIN 35,428> 1000TFMPP has no effect on dopamine systems.[5]
Sigma-1 Receptor (σ1) -Pentazocine200 - 800Common secondary target for piperazines.[10]
Phase 2: In Vitro Functional Activity Assessment

Objective: To determine the functional consequence of binding at high-affinity targets (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Methodology 2a: [³⁵S]GTPγS Binding Assay (for GPCRs) This assay measures the activation of G-proteins following receptor binding. Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Incubation: Cell membranes from Phase 1 are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Separation & Quantification: The assay is terminated, and membrane-bound [³⁵S]GTPγS is captured and quantified as in the binding assay.

  • Analysis: Data are plotted to generate a concentration-response curve, from which potency (EC50) and efficacy (Emax, relative to a known full agonist) are determined.

Methodology 2b: Neurotransmitter Release Assay (for Transporters) This assay directly measures the compound's ability to induce neurotransmitter efflux.

Experimental Protocol: Synaptosome Release Assay

  • Preparation: Synaptosomes (isolated nerve terminals) are prepared from relevant brain regions (e.g., rat striatum or cortex).

  • Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake.

  • Wash & Treatment: Excess radiolabel is washed away, and the loaded synaptosomes are exposed to the test compound.

  • Quantification: The amount of [³H]5-HT released into the supernatant is measured over time via scintillation counting.

Phase 3: In Vivo Mechanistic Validation

Objective: To confirm that the in-vitro mechanism translates to a physiological and behavioral response in a living system.

Methodology 3a: In Vivo Microdialysis This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Experimental Protocol: Microdialysis

  • Surgery: A microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., prefrontal cortex).

  • Infusion & Sampling: After recovery, a microdialysis probe is inserted, and artificial cerebrospinal fluid (aCSF) is perfused. Dialysate samples are collected at regular intervals before and after systemic administration of the test compound.

  • Analysis: Samples are analyzed by HPLC with electrochemical detection to quantify levels of serotonin, dopamine, and their metabolites. A significant increase in synaptic 5-HT post-dosing would confirm SERT-mediated release or reuptake blockade.

Methodology 3b: Behavioral Pharmacology Behavioral assays can provide evidence for the engagement of specific receptor systems.

  • Locomotor Activity: As TFMPP suppresses locomotion via 5-HT1 receptor agonism, a similar effect would be expected.[7] Pre-treatment with a selective 5-HT1 antagonist should block this effect, providing strong evidence for the proposed mechanism.

  • Head-Twitch Response (HTR): In mice or rats, this is a classic behavioral model for 5-HT2A receptor agonism.[5] Observing HTR would implicate the 5-HT2A receptor as a functional target.

Integrated Experimental Workflow Diagram

G Start Hypothesis: Serotonergic Modulator Phase1 Phase 1: In Vitro Binding (Radioligand Assays) Start->Phase1 Identify Targets Data1 Binding Profile (Ki) Phase1->Data1 Phase2 Phase 2: In Vitro Function (GTPγS & Release Assays) Data2 Functional Profile (EC50, Emax, Release) Phase2->Data2 Phase3 Phase 3: In Vivo Validation (Microdialysis & Behavior) Data3 Physiological & Behavioral Response Phase3->Data3 Conclusion Mechanism Elucidated Data1->Phase2 Test High-Affinity Targets Data2->Phase3 Confirm In Vivo Relevance Data3->Conclusion Synthesize Data

Caption: Phased workflow for mechanistic validation.

Section 4: Conclusion and Forward Outlook

This document outlines a comprehensive, hypothesis-driven approach to elucidating the mechanism of action for this compound. By leveraging structure-activity relationships from known analogs, we have constructed a plausible hypothesis centered on the serotonergic system. The proposed multi-phase experimental workflow provides a clear and robust path to test this hypothesis, moving logically from broad target identification to specific functional and physiological validation.

The successful execution of this plan will not only define the pharmacological profile of this novel compound but will also provide critical insights for any future drug development efforts. The data generated will establish its potential therapeutic applications (e.g., as an antidepressant or anxiolytic) or its potential liabilities (e.g., hallucinogenic effects or risk of serotonin syndrome). This structured, scientifically rigorous investigation is essential for transforming an unknown chemical entity into a well-characterized pharmacological tool.

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Unveiling the Therapeutic Potential of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide based on the chemical structure of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine and data from structurally related analogs. The pharmacology of this specific molecule is not yet extensively characterized in published literature. This guide is intended to provide a strategic framework for its investigation.

Executive Summary

The piperazine moiety is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide array of pathologies.[1] Its unique physicochemical properties often impart favorable pharmacokinetics and allow for versatile structural modifications. This guide focuses on the therapeutic potential of a specific, under-investigated derivative: this compound. By analyzing its structural components and drawing parallels with well-characterized analogs, we can construct a logical, data-driven strategy for identifying and validating its most promising therapeutic targets. This document outlines a comprehensive research plan, from initial hypothesis generation and chemical synthesis to detailed protocols for in vitro and in vivo validation, designed to systematically explore the compound's pharmacological profile.

Structural and Mechanistic Rationale

The therapeutic promise of this compound stems from the combination of three key structural features:

  • The Piperazine Core: This privileged scaffold is a common feature in centrally active agents, often conferring interaction with monoamine receptors and transporters.[1][2] Its basic nature can be crucial for receptor binding and for achieving desirable solubility and pharmacokinetic properties.

  • The Phenyl Group: This aromatic ring provides a scaffold for interactions with receptor binding pockets, often through pi-stacking or hydrophobic interactions. Its substitution pattern is a critical determinant of target specificity and potency.

  • The Trifluoroethyl Moiety: The trifluoromethyl group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can drastically alter the pKa of nearby amines, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through specific fluorine-protein interactions.

A critical point of comparison is 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) , a well-known serotonergic agonist with a trifluoromethyl group on the phenyl ring.[3] TFMPP is a potent agonist at several serotonin (5-HT) receptors and is known to act as a serotonin-releasing agent.[4][5] The placement of the trifluoromethyl group on the ethyl bridge in our target compound, rather than on the phenyl ring, presents a novel chemical space that may alter receptor affinity and functional activity, potentially leading to a more refined pharmacological profile with improved therapeutic utility.

Hypothesized Primary Therapeutic Targets

Based on the structural analysis, the most probable targets for this compound reside within the central nervous system, particularly the monoaminergic systems.

Serotonin (5-HT) Receptors

Causality: The strong precedent set by TFMPP and other phenylpiperazines makes the serotonin system the primary area of investigation.[5][6] Phenylpiperazines are notorious for their promiscuity across 5-HT receptor subtypes, and identifying the specific affinity profile of our target compound is paramount.

Potential Indications: Depression, Anxiety Disorders, Migraine, Schizophrenia (as an adjunctive therapy).

Proposed Investigation Workflow:

  • Primary Screening: A broad radioligand binding assay panel across all major 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT5, 5-HT6, 5-HT7).

  • Functional Characterization: For subtypes showing high affinity (Ki < 100 nM), conduct functional assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or inositol phosphate turnover for Gq-coupled receptors) to determine agonist, antagonist, or inverse agonist activity.

  • Selectivity Profiling: Compare binding affinities to determine selectivity ratios against other monoamine receptors (dopamine, adrenergic).

G cluster_0 Initial Screening cluster_1 Hit Validation Compound Compound Radioligand Binding Assay Radioligand Binding Assay Compound->Radioligand Binding Assay High-Affinity Hits (Ki < 100 nM) High-Affinity Hits (Ki < 100 nM) Radioligand Binding Assay->High-Affinity Hits (Ki < 100 nM) Identify Targets 5-HT Receptor Panel 5-HT Receptor Panel 5-HT Receptor Panel->Radioligand Binding Assay Functional Assays Functional Assays High-Affinity Hits (Ki < 100 nM)->Functional Assays Agonist/Antagonist Profile Agonist/Antagonist Profile Functional Assays->Agonist/Antagonist Profile G Compound Compound Assay_Type In Vitro Assays Uptake Inhibition Binding Affinity Substrate Release Compound->Assay_Type Results Pharmacological Profile IC50 / Ki Values Selectivity Ratios Assay_Type->Results Transporters Monoamine Transporters DAT NET SERT Transporters->Assay_Type

Caption: Monoamine Transporter Profiling Strategy.

Experimental Protocols: A Self-Validating System

Trustworthiness in early-stage drug discovery is built upon robust and reproducible methodologies. The following protocols are designed to provide clear, actionable steps for initial characterization.

Proposed Synthesis of this compound

A plausible synthetic route involves the reductive amination of 2,2,2-trifluoroacetophenone with piperazine.

Protocol:

  • Reaction Setup: To a solution of piperazine (5.0 eq) in methanol (0.2 M) in a round-bottom flask, add 2,2,2-trifluoroacetophenone (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Reduction: Cool the reaction to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Partition the aqueous residue between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired product.

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for a target receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compound stock solution (in DMSO).

  • Non-specific binding (NSB) competitor (a high concentration of a known ligand).

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Protocol:

  • Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of test compound at various concentrations (serial dilutions) to the test wells. Add 25 µL of the NSB competitor to the NSB wells. Add 25 µL of buffer/DMSO to the total binding wells.

  • Radioligand Addition: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Incubation: Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Data Presentation for Target Prioritization

Quantitative data should be summarized in a clear, comparative format to facilitate decision-making.

Table 1: Hypothetical Binding Affinity (Ki, nM) and Functional Activity Profile

TargetKi (nM)Functional AssayActivity (EC₅₀/IC₅₀, nM)Functional Profile
5-HT1A150cAMP AccumulationIC₅₀ = 250Partial Agonist
5-HT2A25IP₁ AccumulationIC₅₀ = 45Antagonist
5-HT2C48IP₁ AccumulationIC₅₀ = 90Antagonist
DAT85[³H]DA UptakeIC₅₀ = 120Inhibitor
NET650[³H]NE UptakeIC₅₀ = 980Weak Inhibitor
SERT>1000[³H]5-HT Uptake>1000Inactive

Interpretation: Based on this hypothetical data, the compound is a potent 5-HT2A/5-HT2C antagonist with secondary activity as a DAT inhibitor. This profile suggests potential utility as an atypical antipsychotic or a novel antidepressant. The next logical steps would involve in vivo studies to confirm target engagement and assess behavioral effects in relevant animal models.

Conclusion and Forward Outlook

This compound stands as a promising, yet uncharacterized, chemical entity. The strategic framework presented in this guide, grounded in the established pharmacology of its structural analogs, provides a clear and efficient path forward. The primary hypothesis centers on its activity at serotonin receptors and monoamine transporters. Through the systematic application of the described synthesis and in vitro protocols, a detailed pharmacological profile can be rapidly established. This data-driven approach will enable a confident decision on which therapeutic avenues to pursue for further preclinical and, ultimately, clinical development.

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  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. The Journal of pharmacology and experimental therapeutics, 249(1), 155–164. Retrieved from [Link]

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solubility and stability of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Executive Summary

This compound is a novel scaffold with significant potential in medicinal chemistry, largely due to the unique combination of a basic piperazine moiety, a chiral benzylic center, and a metabolically robust trifluoromethyl group. The successful progression of any candidate molecule from this class into a viable drug product is fundamentally dependent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. We will delve into the causality behind experimental design, present detailed, self-validating protocols for solubility assessment and forced degradation studies, and interpret the resulting data to inform preclinical and formulation development strategies. The methodologies described herein are grounded in established principles and regulatory guidelines to ensure data integrity and scientific rigor.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Two of the most critical parameters are aqueous solubility and chemical stability. Solubility directly influences bioavailability, dose uniformity, and the feasibility of developing certain dosage forms, while stability dictates the drug's shelf-life, storage requirements, and potential for generating toxic degradants.

This compound presents a unique profile. The piperazine ring, with its two nitrogen atoms (pKa₁ ~5.5, pKa₂ ~9.5, estimated), is expected to confer pH-dependent solubility. The phenyl and trifluoromethyl groups contribute to its lipophilicity, which can limit aqueous solubility but is often essential for target engagement. The electron-withdrawing nature of the CF₃ group may also influence the stability of the adjacent C-N bond. Therefore, a bespoke, in-depth analysis is not just recommended; it is imperative. This document serves as a practical guide for researchers to conduct this critical evaluation.

Aqueous Solubility Profiling: Beyond a Single Number

A single solubility value in water is insufficient for drug development. We must understand how solubility behaves across the physiological pH range (1.2 to 7.4) and in the presence of biological surfactants that mimic conditions in the gastrointestinal tract. This understanding is key to predicting oral absorption and avoiding costly late-stage failures.

Rationale for Method Selection: The Shake-Flask Method (ICH/FDA Guideline)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method (OECD Guideline 105). Its elegance lies in its simplicity and directness: an excess of the solid compound is agitated in a specific medium until equilibrium is reached, after which the concentration of the dissolved solute in a filtered supernatant is measured. This approach provides the true thermodynamic solubility, a crucial baseline for all pre-formulation activities.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various aqueous media.

Materials:

  • This compound (solid, >99% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycine-HCl buffer, pH 1.2

  • Acetate buffer, pH 4.5

  • FaSSIF (Fasted State Simulated Intestinal Fluid) powder

  • FeSSIF (Fed State Simulated Intestinal Fluid) powder

  • HPLC-grade acetonitrile and water

  • Formic acid

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • 0.22 µm PTFE syringe filters

  • Calibrated HPLC-UV system

Procedure:

  • Preparation of Media: Prepare pH 1.2, 4.5, and 7.4 buffers according to standard pharmacopeial procedures. Prepare FaSSIF and FeSSIF media as per the manufacturer's instructions (e.g., Biorelevant.com).

  • Sample Preparation: Add an excess of the solid compound to 1.5 mL of each test medium in a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which can be confirmed visually. A starting point is ~5 mg/mL.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to 250 RPM at 37°C. The choice of 37°C is to mimic physiological temperature. Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Sampling & Filtration: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a glass syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Causality Note: Immediate filtration is critical to prevent precipitation of the supersaturated solution upon cooling or standing.

  • Dilution & Analysis: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method (see Section 4.0). Analyze the sample by a validated HPLC-UV method to determine the concentration.

  • Quantification: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard calibration curve.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess Solid (>5 mg/mL) C Add Solid to Media in 2 mL Vials A->C B Prepare Media (pH 1.2, 4.5, 7.4, FaSSIF, FeSSIF) B->C D Equilibrate on Shaker (37°C, 24-48h) C->D E Filter Supernatant (0.22 µm PTFE) D->E F Dilute Sample E->F G Analyze by HPLC-UV F->G H Quantify vs. Calibration Curve G->H I Solubility Profile (µg/mL) H->I Final Solubility Data

Caption: Workflow for Equilibrium Solubility Measurement.

Data Summary & Interpretation

The following table presents plausible solubility data for this compound, reflecting its basic nature.

MediumpHTemperature (°C)Solubility (µg/mL)Biopharmaceutical Classification System (BCS) Implication
Glycine-HCl Buffer1.2371550High Solubility
Acetate Buffer4.537210Moderately Soluble
Phosphate Buffer7.43715Low Solubility
FaSSIF6.53745Low Solubility (Potential for precipitation post-gastric emptying)
FeSSIF5.83795Low Solubility (Positive food effect may be possible)

Interpretation: The data clearly demonstrates pH-dependent solubility, characteristic of a basic compound. Solubility is high in the acidic environment of the stomach (pH 1.2) where the piperazine nitrogens are protonated. As the pH increases through the intestine (pH 4.5 to 7.4), the compound becomes less protonated and its solubility drops significantly. The low solubility in simulated intestinal fluids (FaSSIF, FeSSIF) suggests that despite good dissolution in the stomach, the drug may precipitate upon entering the small intestine, potentially limiting its absorption. This profile indicates a potential BCS Class II compound (Low Solubility, High Permeability), for which formulation strategies like salt formation or amorphous solid dispersions may be necessary.

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement (ICH Q1A(R2)) and a scientific necessity. It determines the intrinsic stability of the molecule and helps to identify degradation products, establish degradation pathways, and develop a stability-indicating analytical method.

The Rationale of Stress Testing

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage. The goal is to rapidly generate potential degradation products that could appear over a long-term stability study. This allows for the development of an analytical method that can separate the parent compound from all its degradants—a "stability-indicating" method.

Protocol: Development of a Stability-Indicating HPLC Method

A robust, validated HPLC method is the cornerstone of any stability study.

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm (or λmax of the compound)

  • Injection Volume: 2 µL

System Suitability: Before analysis, perform replicate injections of a standard solution. The %RSD for peak area and retention time should be <2.0%.

Experimental Protocol: Forced Degradation Studies

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 8 hours. Causality Note: Base-catalyzed reactions are often faster, requiring shorter exposure times.

    • Oxidation: 3% H₂O₂, room temperature for 24 hours.

    • Thermal: Store the solid powder and a solution in water:acetonitrile (50:50) at 80°C for 72 hours.

    • Photolytic: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity and identify the UV spectra of new peaks.

Summary of Forced Degradation Results

The goal is to achieve 5-20% degradation. The conditions below would be adjusted to reach this target.

ConditionReagent/TempTime (h)% Assay of Parent% DegradationMajor Degradants (by RT)
ControlNone2499.8<0.2-
Acidic0.1 M HCl / 60°C2498.51.5Minor peaks, no significant degradant
Basic0.1 M NaOH / 60°C885.214.8D1 (RT=3.1 min), D2 (RT=4.5 min)
Oxidative3% H₂O₂ / RT2489.910.1D3 (N-oxide, RT=5.2 min)
Thermal (Solid)80°C7299.50.5-
PhotolyticICH Q1B-96.13.9D4 (RT=6.8 min)

Interpretation: The compound is highly stable in acidic and thermal conditions. It shows susceptibility to base-catalyzed hydrolysis and oxidation. The piperazine moiety is a likely site for oxidation, forming an N-oxide (D3). Base-catalyzed degradation could involve pathways such as E1cB elimination if a suitable proton is available, or hydrolysis of functionalities not immediately obvious from the name alone (e.g., if it were an ester derivative). The HPLC method successfully separated all degradants from the parent peak, confirming its stability-indicating nature.

Proposed Degradation Pathway

G cluster_base Base Hydrolysis (0.1 M NaOH) cluster_ox Oxidation (H₂O₂) cluster_photo Photolysis (ICH Q1B) Parent This compound D1 Degradant D1 Parent->D1 Major D2 Degradant D2 Parent->D2 Minor D3 Piperazine N-Oxide (D3) Parent->D3 Major D4 Degradant D4 Parent->D4 Minor

Caption: Proposed Degradation Pathways Under Stress Conditions.

Conclusion and Forward-Looking Recommendations

The physicochemical profiling of this compound reveals a BCS Class II-like profile with pronounced pH-dependent solubility and liabilities toward basic and oxidative degradation.

Key Findings:

  • Solubility: High solubility at gastric pH is contrasted by low solubility at intestinal pH, flagging a potential for precipitation in vivo and variable absorption.

  • Stability: The molecule is intrinsically stable to heat and acid but degrades under basic and oxidative conditions. A stability-indicating HPLC method has been successfully developed.

Recommendations for Development:

  • Formulation Strategy: Focus on enabling formulations to overcome the low intestinal solubility. Options include the development of a hydrochloride salt or advanced formulations such as amorphous solid dispersions or lipid-based systems.

  • Packaging and Storage: To mitigate oxidative degradation, packaging should include an oxygen scavenger or utilize an inert atmosphere (e.g., nitrogen blanket). The product should be protected from light.

  • Long-Term Stability: A formal long-term stability study under ICH-defined conditions (e.g., 25°C/60% RH and 40°C/75% RH) should be initiated using the validated stability-indicating method to establish a definitive shelf-life.

This foundational dataset is crucial for guiding rational drug product development and ensuring that the therapeutic potential of this promising compound can be successfully realized.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Biorelevant Dissolution Media: A Tool for Predicting In Vivo Performance Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

The Strategic Exploration of Trifluoro-phenylethyl-piperazine Derivatives: A Technical Guide to Unlocking Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoro-phenylethyl-piperazine scaffold represents a privileged chemotype in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of a trifluoromethyl group on the phenyl ring, coupled with a phenylethyl linker to a central piperazine core, provides a unique combination of physicochemical and pharmacological properties. This in-depth technical guide delves into the structure-activity relationship (SAR) of this fascinating class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their design, synthesis, and biological evaluation. By synthesizing technical accuracy with field-proven insights, this guide aims to illuminate the causal relationships behind experimental choices and to provide a framework for the rational design of next-generation CNS-active agents.

Introduction: The Rationale for the Trifluoro-phenylethyl-piperazine Core

The piperazine ring is a cornerstone in the design of CNS-active drugs, valued for its ability to confer aqueous solubility and serve as a versatile linker between two distinct pharmacophoric elements.[1][2] When coupled with a phenylethyl moiety, it allows for precise spatial orientation of substituents to interact with target receptors. The introduction of a trifluoromethyl (CF3) group onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the aromatic ring, influencing its interaction with biological targets.[5]

This guide will explore the nuanced interplay of these three components—the trifluoromethylphenyl head, the phenylethyl linker, and the piperazine core—to establish a comprehensive SAR. We will dissect how modifications to each part of the scaffold impact biological activity, with a particular focus on serotonergic and dopaminergic targets, which are frequently implicated in the therapeutic action of such derivatives.[6][7]

The Core Scaffold: Deconstructing the Trifluoro-phenylethyl-piperazine Moiety for SAR Analysis

The trifluoro-phenylethyl-piperazine scaffold can be systematically dissected into three key regions for SAR exploration:

  • Region A: The Trifluoromethylphenyl Head: The position and number of trifluoromethyl groups on the phenyl ring are critical determinants of activity and selectivity.

  • Region B: The Phenylethyl Linker: Modifications to the ethyl chain, including the introduction of substituents or conformational constraints, can profoundly impact receptor engagement.

  • Region C: The Piperazine Core and its N-substituent: The second nitrogen of the piperazine ring offers a crucial point for diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

SAR_Regions cluster_Molecule Trifluoro-phenylethyl-piperazine Scaffold Core Core Scaffold RegionA Region A: Trifluoromethylphenyl Head Core->RegionA Modification here affects potency and selectivity RegionB Region B: Phenylethyl Linker Core->RegionB Alters receptor engagement RegionC Region C: Piperazine & N-Substituent Core->RegionC Modulates PK/PD properties

Caption: Key regions for SAR exploration in the trifluoro-phenylethyl-piperazine scaffold.

Synthetic Strategies: Building the Trifluoro-phenylethyl-piperazine Library

A robust and flexible synthetic strategy is paramount for a successful SAR campaign. The most common approach involves the N-alkylation of a substituted piperazine with a suitable phenylethyl electrophile.

General Synthetic Workflow

The synthesis typically commences with the commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which serves as a versatile starting material.[8] This is then reacted with a suitable 2-phenylethyl halide or tosylate to introduce the phenylethyl linker.

Synthesis_Workflow Start 1-[3-(Trifluoromethyl)phenyl]piperazine Reaction N-Alkylation Start->Reaction Intermediate1 Activation of Phenylethanol Derivative (e.g., to 2-chloroethyl derivative) Intermediate1->Reaction Product Trifluoro-phenylethyl-piperazine Derivative Reaction->Product

Sources

Methodological & Application

synthesis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine from trifluoromethyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine via Reductive Amination of a Trifluoromethyl Ketone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The strategic incorporation of trifluoromethyl (CF₃) groups and piperazine scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The CF₃ group can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the piperazine moiety is a prevalent pharmacophore known to improve pharmacokinetic properties. This document provides a comprehensive, field-tested guide for the synthesis of this compound, a valuable building block for drug discovery.

We will detail a robust and highly efficient one-pot reductive amination protocol.[3][4] The core of this strategy is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over harsher or less selective methods. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify reagent choices, and provide practical insights for troubleshooting and optimization.

The Synthetic Blueprint: Reductive Amination

Reductive amination is a powerful transformation that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[4][5] The process is typically conducted in a single reaction vessel, which enhances efficiency and minimizes product loss between steps.

Mechanistic Rationale

The reaction proceeds through two distinct, sequential phases within the same pot:

  • Iminium Ion Formation: The synthesis initiates with the nucleophilic attack of a nitrogen atom from piperazine on the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. This is followed by a dehydration step to form a resonance-stabilized iminium ion. This step is reversible and often facilitated by a mild acid catalyst, which protonates the carbonyl oxygen, rendering it more electrophilic.[5][6]

  • Hydride-Mediated Reduction: The formed iminium ion is then irreversibly reduced by a hydride donor. The key to a successful one-pot reaction is a reducing agent that selectively reduces the C=N⁺ bond of the iminium ion significantly faster than the C=O bond of the starting ketone.

Reagent Selection: A Justified Approach

The success of this synthesis hinges on the judicious selection of reagents.

  • Carbonyl Substrate: 2,2,2-Trifluoroacetophenone is the electrophilic precursor, providing the trifluoro-1-phenylethyl backbone.

  • Amine Nucleophile: Anhydrous piperazine is used. A common challenge in piperazine chemistry is di-alkylation. To favor the desired mono-substituted product, a molar excess of piperazine is employed, leveraging statistical probability to minimize the formation of the N,N'-disubstituted byproduct.

  • The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

    • Chemoselectivity: STAB is the ideal reagent for this transformation due to its steric bulk and attenuated reactivity. It reacts much more rapidly with the protonated iminium ion intermediate than with the less electrophilic starting ketone.[3][7] This high degree of selectivity virtually eliminates the formation of the 2,2,2-trifluoro-1-phenylethanol byproduct, a common issue with less discriminating reagents like sodium borohydride.[3][8]

    • Safety and Handling: STAB is a stable, non-pyrophoric solid that is safer and less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN), which can liberate toxic hydrogen cyanide gas under acidic conditions.[3]

    • Reaction Conditions: It performs optimally in anhydrous aprotic solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF), as it is sensitive to water.[8]

Visualizing the Process

Overall Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Work-up & Purification A 2,2,2-Trifluoro- acetophenone C Anhydrous DCM A->C B Piperazine (Excess) B->C D Stir at RT (e.g., 1 hour) C->D Combine Reagents E Cool to 0 °C D->E Prepare for Reduction F Add NaBH(OAc)₃ (Portion-wise) E->F G Stir at RT (e.g., 12-18 hours) F->G H Quench with aq. NaHCO₃ G->H Reaction Complete I Extract with DCM H->I J Dry, Filter, Concentrate I->J K Column Chromatography J->K L L K->L Isolate Pure Product

Caption: High-level workflow for the one-pot synthesis.

Detailed Reaction Mechanism

G ketone 2,2,2-Trifluoroacetophenone step1 1. Nucleophilic Attack piperazine Piperazine hemiaminal Hemiaminal Intermediate step2 2. Dehydration (-H₂O) hemiaminal->step2 iminium Iminium Ion step3 3. Hydride Transfer stab NaBH(OAc)₃ product This compound step1->hemiaminal step2->iminium step3->product

Caption: Core mechanism of reductive amination.

Detailed Laboratory Protocol

Materials & Reagents
ReagentMolar Mass ( g/mol )PuritySupplier Example
2,2,2-Trifluoroacetophenone174.12≥98%Sigma-Aldrich
Piperazine, Anhydrous86.14≥99%Acros Organics
Sodium Triacetoxyborohydride (STAB)211.9495%Combi-Blocks
Dichloromethane (DCM), Anhydrous84.93≥99.8%Fisher Scientific
Saturated aq. Sodium Bicarbonate84.01ReagentVWR
Anhydrous Sodium Sulfate142.04ReagentJ.T. Baker
Silica Gel-60 ÅSorbent Tech.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.15 g, 25.0 mmol, 2.5 equiv). Purge the flask with an inert atmosphere (N₂ or Ar).

  • Addition of Reactants: Add anhydrous dichloromethane (100 mL) via syringe. Once the piperazine has dissolved, add 2,2,2-trifluoroacetophenone (1.74 g, 10.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Iminium Ion Formation: Stir the resulting solution at room temperature for 1 hour. During this time, the formation of the iminium intermediate is initiated.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting ketone (visualized under UV light) indicates reaction completion.

Work-up and Purification
  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases. Safety Insight: This neutralizes any remaining acid and safely decomposes excess hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the pure product.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the phenyl protons (δ ~7.3-7.5 ppm), the methine proton adjacent to the CF₃ group (a quartet, δ ~3.5-3.8 ppm), and the piperazine protons (broad signals, δ ~2.4-3.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Look for the CF₃ carbon (a quartet, δ ~125 ppm, J ≈ 280 Hz), the methine carbon (a quartet, δ ~65-70 ppm, J ≈ 30 Hz), and signals for the aromatic and piperazine carbons.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅F₃N₂ [M+H]⁺: 245.12; Found: 245.1.

Field Insights & Troubleshooting

Issue ObservedProbable CauseRecommended Solution
Low Conversion / Incomplete Reaction 1. Inactive NaBH(OAc)₃ due to moisture exposure. 2. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃ or ensure it was stored properly in a desiccator. 2. Extend the reaction time to 36 hours and re-check by TLC.
Significant Alcohol Byproduct This is highly unlikely with NaBH(OAc)₃ but could indicate a contaminated reagent.Verify the identity and purity of the reducing agent. Ensure the ketone starting material is pure.
Formation of Di-substituted Product Molar ratio of piperazine to ketone was too low (< 2:1).Increase the excess of piperazine to 3-4 equivalents. This will drive the reaction statistically towards the mono-substituted product. The excess piperazine is easily removed during work-up and chromatography.
Difficult Purification Product co-elutes with a byproduct.Modify the chromatography eluent system. Adding a small amount of triethylamine (0.5%) to the mobile phase can improve peak shape and separation for amine-containing compounds.

References

  • BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Myers, A. (n.d.).
  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.).
  • Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters.
  • Al-Saraier, L., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.
  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).
  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Rodrigues, M. O., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
  • ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Shah, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This method is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is a key intermediate and potential active pharmaceutical ingredient (API) containing both a piperazine moiety and a trifluoromethylphenyl group. The incorporation of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.[6] As such, accurate and precise analytical methods are crucial for the quality control of this compound throughout the drug development process.

High-performance liquid chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and reproducibility.[7][8] This application note presents a detailed, step-by-step protocol for the analysis of this compound, underpinned by a comprehensive validation study to ensure its suitability for its intended purpose.[3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

Chromatographic Conditions

The selection of chromatographic conditions was based on the physicochemical properties of this compound. The presence of the phenyl group allows for strong UV absorbance, while the combination of the hydrophobic phenyl and trifluoroethyl groups and the polar piperazine ring suggests that reversed-phase chromatography would be an effective separation mode. A C18 column was chosen for its versatility and proven performance in separating a wide range of pharmaceutical compounds. Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent elution strength. A phosphate buffer is used to control the pH of the mobile phase and ensure consistent ionization of the basic piperazine moiety, leading to improved peak shape and reproducibility.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Elution Mode Isocratic (50:50)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][5]

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures that the chromatographic system is performing adequately.[9][10][11][12][13] The system suitability was evaluated by injecting five replicate injections of a working standard solution (50 µg/mL). The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of this compound. The absence of any significant interference confirms the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 10-150% of the target concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Table 3: Linearity Data

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples at 100% of the test concentration on the same day. Intermediate precision was evaluated by a different analyst on a different day using a different instrument. The results are expressed as the percentage relative standard deviation (%RSD).[3]

Table 5: Precision Data

Precision Level% RSD
Repeatability ≤ 2.0
Intermediate Precision ≤ 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters were checked under these modified conditions.

Workflow and Logical Diagrams

The overall workflow for the analysis and validation of this compound is depicted in the following diagrams.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Stock & Working Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Standards & Samples prep_sample->analysis sys_suit->analysis data_acq Data Acquisition analysis->data_acq integration Peak Integration & Identification data_acq->integration quant Quantification using Calibration Curve integration->quant report Generate Report quant->report

Caption: Experimental workflow for HPLC-UV analysis.

Validation cluster_params Validation Parameters (ICH Q2(R2)) method Developed HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

Caption: Method validation logical relationship.

Conclusion

A simple, rapid, and reliable HPLC-UV method for the quantitative analysis of this compound has been developed and validated. The method meets all the requirements for a routine quality control analysis as per the ICH guidelines. The straightforward nature of the method makes it easily transferable to other laboratories.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • 〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18... ResearchGate. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... ResearchGate. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Phenylpiperazine. Wikipedia. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Piperazine. AERU - University of Hertfordshire. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at: [Link]

  • USP-NF 621 Chromatography. Scribd. Available at: [Link]

  • 1-[3-(Trifluoromethyl)phenyl]piperazine. Chem-Impex. Available at: [Link]

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Application Notes & Protocols: A Framework for Evaluating the Antiviral Activity of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The relentless evolution of viral pathogens and the emergence of drug-resistant strains underscore the urgent, ongoing need for novel antiviral therapeutics.[1][2] Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including notable antiviral effects against a range of viruses such as HIV, Hepatitis B Virus (HBV), and influenza.[3][4][5][6] The structural versatility of the piperazine ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

This document provides a comprehensive, technically-grounded guide for the systematic in vitro evaluation of novel piperazine compounds. As a Senior Application Scientist, my objective is not merely to list procedural steps but to provide the underlying scientific rationale, ensuring that each protocol functions as a self-validating system. We will progress logically from initial cytotoxicity assessments—a critical baseline—to specific, robust assays that quantify antiviral efficacy and provide insights into the potential mechanism of action.[7][8] This framework is designed to generate the precise, high-quality data required for informed decision-making in the early stages of the antiviral drug discovery pipeline.[9][10]

Guiding Principle: The Selectivity Index

The cornerstone of preclinical antiviral testing is the Selectivity Index (SI) . The SI is a quantitative measure of a compound's therapeutic window, defined as the ratio of its cytotoxicity to its antiviral activity.[11][12]

SI = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.[11][12]

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication or activity by 50%.[13][14]

A high SI value is paramount; it indicates that the compound is effective against the virus at concentrations far below those that would harm the host cells.[11][12] Generally, an SI value of 10 or greater is considered a promising starting point for further development.[11][12] Our entire testing protocol is structured around the precise and reliable determination of these two key parameters.

Experimental Workflow: A Stepwise Evaluation

A logical, stepwise approach is essential for the efficient and cost-effective evaluation of novel chemical entities.[1] The workflow presented here ensures that foundational data on safety and potency are established before committing resources to more complex mechanistic studies.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Data Analysis & Prioritization cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & Characterization B Protocol 1: Cytotoxicity Assay (CC50) Determine toxicity in host cells A->B Test Compounds D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D CC50 Value C Protocol 2: Antiviral Efficacy Assay (e.g., Plaque Reduction) Determine EC50 C->D EC50 Value E Prioritize Hits (SI >= 10) D->E SI Value F Protocol 3: Viral Load Quantification (RT-qPCR) E->F Prioritized Compounds G Protocol 4: Mechanism of Action Studies (e.g., Time-of-Addition Assay) E->G Prioritized Compounds

Caption: High-Level Workflow for Antiviral Compound Screening.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

Causality: Before assessing antiviral activity, it is imperative to determine the inherent toxicity of the piperazine compounds on the host cell line that will be used for infection studies.[11] This ensures that any observed reduction in viral replication is a true antiviral effect and not simply a consequence of host cell death.[15] The MTT assay is a reliable, colorimetric method for quantifying cell viability based on mitochondrial metabolic activity.[11]

Materials and Reagents
  • Cell Line: A relevant host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, HepG2 for HBV).

  • Test Compounds: Stock solutions of novel piperazine derivatives (e.g., 10 mM in DMSO).

  • Culture Medium: Appropriate complete medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.[11]

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[11]

  • Equipment: 96-well plates, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm).

Step-by-Step Methodology
  • Cell Seeding: Harvest and count healthy, log-phase cells. Adjust the cell density and seed 100 µL per well into a 96-well plate. The optimal seeding density (e.g., 1 x 10^4 cells/well) should result in 80-90% confluency at the end of the incubation period.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and form a monolayer.[11]

  • Compound Preparation: Prepare serial dilutions (e.g., two-fold or ten-fold) of the piperazine compounds in culture medium. The concentration range should be broad enough to capture both no-effect and high-toxicity levels (e.g., 0.1 µM to 1000 µM).[11]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" (100% viability) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).[11]

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11]

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_CellControl) * 100[11]

    • Plot % Viability vs. Log(Compound Concentration) and use non-linear regression analysis to determine the CC50 value.

Protocol 2: Antiviral Efficacy (EC50) by Plaque Reduction Assay (PRA)

Causality: The Plaque Reduction Assay is considered the "gold standard" for determining the efficacy of an antiviral compound.[16][17] It directly measures the ability of a compound to inhibit the production of infectious virus particles. A plaque is a localized area of cell death (cytopathic effect, or CPE) caused by viral infection and replication, which spreads to adjacent cells.[16] By counting the number of plaques in the presence of the test compound, we can quantify its inhibitory effect.[17]

Materials and Reagents
  • Cell Line: Confluent monolayers of a susceptible host cell line in 6-well or 12-well plates.

  • Virus Stock: A titrated stock of the virus of interest with a known titer in Plaque Forming Units (PFU)/mL.

  • Test Compounds: Serial dilutions of piperazine compounds prepared in culture medium, at non-toxic concentrations (well below the determined CC50).

  • Overlay Medium: Culture medium containing a gelling agent like agarose or methylcellulose. This semi-solid medium restricts the spread of progeny virions to adjacent cells, ensuring the formation of discrete, countable plaques.[13][16]

  • Staining Solution: Crystal Violet solution (e.g., 0.1% w/v in 20% ethanol) to stain viable cells.

Step-by-Step Methodology
  • Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: In separate tubes, pre-incubate a standardized amount of virus (e.g., 100 PFU) with each serial dilution of the piperazine compound for 1 hour at 37°C.[14] This step assesses the compound's ability to interfere with the virus before it reaches the cell.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixtures.[14] Include a "virus only" control (represents 0% inhibition) and a "cells only" control (no infection).

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[14]

  • Overlay Application: After adsorption, remove the inoculum and gently wash the monolayer with PBS. Add 2 mL of the semi-solid overlay medium to each well. The overlay immobilizes the virus particles, localizing the infection.

  • Incubation: Incubate the plates at 37°C for a duration that allows for visible plaque formation (typically 2 to 10 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin). After fixation, remove the overlay and stain the monolayer with Crystal Violet solution for 15-30 minutes. The stain will be taken up by living cells, leaving the plaques (areas of dead cells) as clear zones.[14]

  • Data Acquisition: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Analysis:

    • Calculate the percentage of plaque reduction for each concentration: % Inhibition = 100 - [(Plaques_Treated / Plaques_VirusControl) * 100]

    • Plot % Inhibition vs. Log(Compound Concentration) and use non-linear regression to determine the EC50 value.

Plaque_Reduction_Assay A 1. Seed Host Cells in 6-well plate B 2. Infect with Virus + Compound A->B C 3. Add Agarose Overlay (Restricts virus spread) B->C D 4. Incubate (Plaques form) C->D E 5. Fix & Stain (Crystal Violet) D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: The Plaque Reduction Assay (PRA) Workflow.

Data Presentation: Summarizing Key Findings

All quantitative data should be organized into a clear, structured table to facilitate the comparison of different piperazine compounds and the calculation of the Selectivity Index.

Table 1: Cytotoxicity and Antiviral Activity of Novel Piperazine Compounds against Virus X

Compound IDCC50 (µM) on Host CellsEC50 (µM) via Plaque ReductionSelectivity Index (SI = CC50/EC50)
PIPZ-001>1005.2>19.2
PIPZ-00285.445.11.9
PIPZ-00392.12.340.0
Control Drug75.01.550.0

Compounds with an SI ≥ 10 (e.g., PIPZ-001, PIPZ-003) are prioritized for further study.

Protocol 3: Viral Load Quantification by RT-qPCR

Causality: While plaque assays measure infectious particles, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) directly quantifies viral genetic material (RNA).[18] This highly sensitive method can confirm the inhibitory effects observed in the PRA by measuring the reduction in viral RNA copies in the supernatant or within the cells. It is particularly useful for viruses that do not form clear plaques or for higher-throughput screening.[19]

Step-by-Step Methodology
  • Experimental Setup: Perform a viral infection experiment in a 96-well plate format, treating cells with serial dilutions of the prioritized piperazine compounds as described in the PRA protocol (but without the overlay).

  • Sample Collection: At the end of the incubation period (e.g., 48 hours post-infection), collect the cell culture supernatant and/or lyse the cells to extract total RNA.

  • RNA Extraction: Use a commercial viral RNA extraction kit according to the manufacturer's protocol. Ensure high-purity RNA is obtained.

  • Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.[20]

  • Quantitative PCR (qPCR): Perform qPCR using the generated cDNA as a template. The reaction includes specific primers and a fluorescent probe (e.g., TaqMan) that targets a conserved region of the viral genome.[20][21]

  • Data Acquisition: The qPCR instrument measures the fluorescence signal at each cycle. The cycle at which the signal crosses a set threshold is the Ct value, which is inversely proportional to the amount of starting genetic material.[18]

  • Analysis:

    • Absolute Quantification: Generate a standard curve using known quantities of a viral RNA standard.[18] Use this curve to extrapolate the number of viral RNA copies/mL in each treated and untreated sample.

    • Relative Quantification: Calculate the fold-change in viral RNA levels relative to the "virus only" control, often using the ΔΔCt method.

    • Plot the reduction in viral load against the compound concentration to determine an EC50 value.

Protocol 4: Preliminary Mechanism of Action (MoA) Studies

Causality: Understanding how a compound inhibits a virus is crucial for its development.[][23] A Time-of-Addition assay is a straightforward method to determine which stage of the viral lifecycle is being inhibited (e.g., entry, replication, or release).[24][25] The experiment's logic rests on adding the compound at different time points relative to the infection of the cells.

Experimental Design: Time-of-Addition Assay

This assay dissects the viral lifecycle into three broad phases:

  • Entry Phase: Includes attachment, penetration, and uncoating.

  • Replication Phase: Includes genome replication, transcription, and translation of viral proteins.

  • Release Phase: Includes assembly and egress of new virions.

Time_of_Addition cluster_0 Experimental Arms cluster_1 A Group 1: Entry (Compound added WITH virus) T0 Time 0 (Add Virus) Result Analyze Viral Yield (e.g., by RT-qPCR) A->Result Inhibits Entry? B Group 2: Replication (Compound added AFTER virus entry) T2 Time +2h (Wash, Add Fresh Medium) B->Result Inhibits Replication? C Group 3: Full Cycle (Compound present throughout) C->Result Confirms Activity T_end Time +24/48h (Measure Viral Yield)

Caption: Logic of the Time-of-Addition Assay.

Step-by-Step Methodology
  • Setup: Seed susceptible cells in a multi-well plate and allow them to form a monolayer.

  • Group 1 (Entry Inhibition): Add the piperazine compound to the cells at the same time as the virus inoculum. Incubate for the adsorption period (e.g., 1-2 hours). Then, wash the cells thoroughly and add fresh medium without the compound.

  • Group 2 (Post-Entry Inhibition): Inoculate the cells with the virus and allow adsorption. After the adsorption period, wash the cells thoroughly and add fresh medium containing the piperazine compound.

  • Control Groups: Include a "virus only" control (no compound) and a "full-time" treatment control where the compound is present throughout the entire experiment.

  • Incubation & Analysis: Incubate all groups for 24-48 hours. At the end of the incubation, quantify the viral yield from the supernatant using either a Plaque Assay or RT-qPCR.

Interpreting the Results:

  • If Group 1 shows significant inhibition but Group 2 does not, the compound likely targets viral entry .

  • If Group 2 shows significant inhibition, the compound likely targets a post-entry step like replication or assembly.

  • If both groups show inhibition, the compound may have multiple targets or affect a process that spans both phases.

Conclusion

This structured protocol provides a robust and scientifically sound framework for the initial evaluation of novel piperazine compounds as potential antiviral agents. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can confidently calculate the Selectivity Index and prioritize the most promising candidates. Subsequent confirmation of activity via viral load quantification and preliminary mechanistic insights from time-of-addition assays will build a comprehensive data package, enabling informed progression of lead compounds through the drug discovery and development pipeline.[7][8] Adherence to these detailed protocols will ensure data integrity, reproducibility, and the efficient identification of the next generation of piperazine-based antiviral drugs.

References

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high-throughput screening assays for 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Strategies for 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine and its Analogs

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique physicochemical properties allow it to serve as a versatile linker and pharmacophore, engaging with a wide array of biological targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The compound this compound combines this valuable scaffold with a trifluoro-phenylethyl group, a substitution known to modulate metabolic stability and binding affinity. Analogs such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have shown activity as serotonin receptor agonists, while other complex piperazine derivatives act as potent HIV-1 inhibitors by targeting the CCR5 receptor.[3][4]

Given this chemical pedigree, this compound represents a promising starting point for drug discovery campaigns. However, its precise biological targets and mechanism of action may be unknown. High-Throughput Screening (HTS) provides the essential toolkit to rapidly interrogate the compound's activity against large libraries of biological targets or in complex cellular systems, paving the way for hit identification and lead optimization.[5]

This guide, designed for drug discovery researchers, provides a comprehensive framework for developing and executing HTS campaigns for this compound. We will move beyond simple procedural lists to explain the scientific rationale behind assay selection, validation, and data interpretation, ensuring a robust and efficient screening cascade.

Part 1: The Strategic HTS Workflow

A successful HTS campaign is a multi-stage process designed to identify true hits while systematically eliminating artifacts and false positives.[6] The workflow begins with broad screening and progressively narrows the focus to the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization P1 Compound Library (incl. Topic Compound) P2 HTS Assay (e.g., FP, FRET, Luminescence) P1->P2 P3 Initial 'Hits' Identified P2->P3 V1 Dose-Response (IC50/EC50 Determination) P3->V1 Progress V2 Orthogonal Assay (Different Technology) V1->V2 V3 Counter-Screens (Eliminate False Positives) V2->V3 V4 Confirmed Hits V3->V4 L1 SAR Studies V4->L1 Progress L2 ADMET Profiling L1->L2 L3 Lead Candidate L2->L3 FP_Principle cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: With Inhibitor Free_Probe Fluorescent Probe (Low Polarization) Bound_Complex Probe-GPCR Complex (High Polarization) Free_Probe->Bound_Complex Binds Receptor_1 GPCR Target Receptor_1->Bound_Complex Probe_2 Fluorescent Probe Remains Free (Low Polarization) Receptor_2 GPCR Target Inhibitor Test Compound (e.g., Piperazine Derivative) Inhibitor->Receptor_2 Competes & Binds Validation_Cascade A Primary HTS Hit (Single Concentration) B Hit Re-confirmation (Fresh Compound Powder) A->B 1. Confirm Identity C Dose-Response Curve (Determine IC50/EC50) B->C 2. Confirm Potency D Orthogonal Assay (Confirm with different technology, e.g., binding vs. function) C->D 3. Confirm Mechanism E Counter-Screening (Rule out assay interference, e.g., fluorescence quenching) D->E 4. Rule out Artifacts F Selectivity Profiling (Test against related targets) E->F 5. Assess Specificity G Validated Hit for Lead-Op F->G 6. Advance Candidate

Caption: A logical workflow for the hit validation and confirmation process.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the original hit compound, ideally from a freshly sourced powder, to rule out sample tracking errors or degradation. 2[7]. Dose-Response Analysis: Test the compound over a range of concentrations (typically 8-12 points) to generate an IC₅₀ (for inhibitors) or EC₅₀ (for activators) value. This confirms the potency of the hit.

  • Orthogonal Assays: Validate the hit using a different assay technology that measures a distinct biological endpoint. F[6]or example, if a hit was found in a GPCR binding assay (FP), it should be tested in a functional assay that measures downstream signaling (e.g., a cAMP or calcium flux assay). T[8]his ensures the compound's activity is not an artifact of the primary assay format.

  • Counter-Screens for Assay Interference: Actives must be screened for non-specific activity. This includes testing for fluorescence interference (for fluorescence-based assays), aggregation, or inhibition of reporter enzymes. 5[6]. Selectivity and Promiscuity: The validated hit should be tested against a panel of related targets to determine its selectivity. A compound that hits many targets may be a poor starting point for a drug discovery program.

Conclusion

This compound stands as a compound of significant interest based on its chemical structure. A strategic and well-validated HTS campaign is the most effective path to elucidating its biological function and therapeutic potential. By employing the appropriate primary assays for high-probability target classes and adhering to a rigorous hit validation cascade, researchers can efficiently navigate the early stages of drug discovery. The protocols and frameworks outlined in this guide provide a robust foundation for building such a campaign, transforming a promising molecule into a validated starting point for next-generation therapeutics.

References

  • Title: Hit-to-Lead: Hit Validation and Assessment. [7] Source: PubMed URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening. [6] Source: Philosophical Transactions of the Royal Society B: Biological Sciences URL: [Link]

  • Title: High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. [9] Source: SLAS DISCOVERY: Advancing Life Sciences R&D URL: [Link]

  • Title: Fluorescence Polarization in GPCR Research. [10] Source: S-BIO URL: [Link]

  • Title: Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). [11] Source: ACS Publications URL: [Link]

  • Title: On HTS: Z-factor. [12] Source: Assay.Dev URL: [Link]

  • Title: Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. [13] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Applications of Biophysics in High-Throughput Screening Hit Validation. [14] Source: PubMed URL: [Link]

  • Title: Hit Validation. [15] Source: SpiroChem URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening. [8] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Hit confirmation, hit validation. [16] Source: GARDP Revive URL: [Link]

  • Title: Assay performance and the Z′-factor in HTS. [17] Source: Drug Target Review URL: [Link]

  • Title: HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. [18] Source: Drug Target Review URL: [Link]

  • Title: Z-factor - Wikipedia. [19] Source: Wikipedia URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery. [20] Source: BellBrook Labs URL: [Link]

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors. [21] Source: PubMed URL: [Link]

  • Title: High throughput assay technologies for ion channel drug discovery. [22] Source: PubMed URL: [Link]

  • Title: Piperazine - Wikipedia. [23] Source: Wikipedia URL: [Link]

  • Title: High throughput screening technologies for ion channels. [24] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Piperazine? [25] Source: Patsnap Synapse URL: [Link]

  • Title: High throughput screening technologies for ion channels. [26] Source: PubMed URL: [Link]

  • Title: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. [3] Source: PubMed URL: [Link]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery. [5] Source: Vipergen URL: [Link]

  • Title: Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. [4] Source: PubMed URL: [Link]

  • Title: Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [27] Source: ResearchGate URL: [Link]

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developing derivatives of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine for improved potency

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Development of Novel 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine Analogs for Enhanced Biological Potency

Abstract

This document provides a comprehensive guide for the strategic design, synthesis, and evaluation of novel derivatives of this compound. The primary objective is to enhance biological potency through systematic structural modifications. We will delve into the critical aspects of structure-activity relationship (SAR) exploration, offering detailed protocols for chemical synthesis and robust in vitro assays for potency determination. This guide is intended to equip researchers with the necessary framework to accelerate the discovery of next-generation therapeutic agents based on this privileged scaffold.

Introduction: The Rationale for Derivatization

The this compound core is a recognized pharmacophore present in a variety of biologically active compounds.[1] The trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity, while the piperazine ring provides a versatile scaffold for introducing diverse functionalities to modulate pharmacological properties.[2][3] However, achieving optimal potency often requires a carefully planned lead optimization campaign. This application note outlines a systematic approach to explore the chemical space around this core structure to identify key modifications that lead to a significant improvement in biological activity.[4][5][6]

The central hypothesis is that modifications at the N4 position of the piperazine ring and substitutions on the phenyl group will have the most profound impact on potency.[7] This is based on the common role of the N4-substituent in engaging with target proteins and the influence of phenyl ring electronics and sterics on overall molecular conformation and binding.[8][9][10]

Strategic Roadmap for Lead Optimization

Our approach is a cyclical process of design, synthesis, and testing.[11] This iterative workflow allows for the rapid accumulation of SAR data, guiding subsequent design choices.

Lead_Optimization_Workflow cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Testing & Analysis Phase cluster_3 Decision Gate A Initial Scaffold: 1-(2,2,2-Trifluoro-1- phenylethyl)piperazine B SAR Hypothesis Generation (N4 & Phenyl Modifications) A->B C In Silico Modeling (Docking, Pharmacophore) B->C D Parallel Synthesis of Analog Library C->D E In Vitro Potency Assay (e.g., IC50 Determination) D->E F Data Analysis & SAR Elucidation E->F G Identify Lead Candidates F->G H Refine SAR Hypothesis F->H Iterate G->H Advance to ADME/Tox H->B

Figure 1: Iterative workflow for lead optimization.

Part I: Synthesis Protocols

The following protocols describe the synthesis of the core scaffold and its subsequent derivatization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of the Core Scaffold (this compound)

This procedure outlines the reductive amination to form the core structure.[12]

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

Procedure:

  • To a solution of 2,2,2-trifluoroacetophenone (1.0 eq) in dichloroethane (0.2 M), add piperazine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).[13]

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[13]

  • Continue stirring at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[13]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford the desired this compound.

Protocol 2: N4-Alkylation/Arylation of the Piperazine Core

This protocol details the modification of the N4 position, a key site for potency modulation.[13][14][15]

Materials:

  • This compound (from Protocol 3.1)

  • Alkyl or Aryl halide (e.g., benzyl bromide, 4-chlorobenzyl chloride) (1.1 eq)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (if necessary)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or DMF (0.1 M).[13]

  • Add the base (K2CO3 or DIPEA, 2.0 eq) to the solution.[13]

  • Add the desired alkyl or aryl halide (1.1 eq) dropwise.[13]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the halide. Monitor by TLC or LC-MS.[13]

  • Once the reaction is complete, filter off any inorganic salts.[13]

  • Concentrate the filtrate under reduced pressure.[13]

  • Purify the residue by flash column chromatography to yield the N4-substituted derivative.[13]

Protocol 3: Phenyl Ring Modification via Suzuki Coupling

For analogs requiring modification of the phenyl ring (e.g., starting from a brominated precursor), a Suzuki coupling is a robust method.[16][17] This requires starting with a brominated version of 2,2,2-trifluoroacetophenone.

Materials:

  • N4-protected-1-(1-(4-bromophenyl)-2,2,2-trifluoroethyl)piperazine

  • Desired boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the brominated piperazine derivative (1.0 eq), boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).[18]

  • Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours. Monitor progress by LC-MS.[18]

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If necessary, perform a deprotection step to free the N4 position for further derivatization.

Part II: In Vitro Potency Evaluation

The choice of assay is target-dependent. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50), a common measure of potency.[19][20][21]

Protocol 4: General IC50 Determination via a Cell-Based Assay

Materials:

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • Appropriate cell line expressing the target of interest

  • Cell culture medium and supplements

  • Assay-specific detection reagent (e.g., CellTiter-Glo®, Promega)

  • Positive control inhibitor

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in the microplates at a pre-determined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Preparation: Perform a serial dilution of the test compounds and positive control in the appropriate assay buffer or cell culture medium. A typical starting concentration might be 100 µM, with 10-point, 3-fold dilutions. Include a DMSO-only vehicle control.

  • Compound Addition: Add the diluted compounds to the respective wells of the cell plate.

  • Incubation: Incubate the plate for a duration determined by the specific assay and target biology (e.g., 1, 24, or 72 hours).

  • Signal Detection: Add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[22]

Data Presentation and SAR Analysis

Systematic tabulation of results is crucial for discerning structure-activity relationships.[4]

Table 1: Illustrative SAR Data for N4-Substituted Analogs

Compound IDN4-Substituent (R)IC50 (nM)Fold Improvement vs. Core
CORE-01 -H12501.0
ANALOG-01 -CH39801.3
ANALOG-02 -Benzyl1508.3
ANALOG-03 -4-Fluorobenzyl7516.7
ANALOG-04 -Cyclohexylmethyl3203.9

From this illustrative data, a clear trend emerges: substitution at the N4 position is beneficial, with aromatic substituents being particularly favorable. The addition of an electron-withdrawing group (fluorine) to the benzyl ring further enhances potency, guiding the next round of synthetic efforts.[8]

Visualization of Key Relationships

Visualizing the relationships between different modifications and their impact on potency is a powerful tool for analysis.

SAR_Relationships cluster_Core Core Scaffold cluster_N4 N4 Modifications cluster_Phenyl Phenyl Ring Modifications Core This compound IC50: 1250 nM N4_Benzyl N4-Benzyl IC50: 150 nM Core->N4_Benzyl Greatly Increases Potency Phenyl_4F 4-Fluoro Phenyl (Hypothetical) Core->Phenyl_4F Hypothesized to Increase Potency N4_FBenzyl N4-4-Fluorobenzyl IC50: 75 nM N4_Benzyl->N4_FBenzyl EWG further Improves Potency

Figure 2: SAR map of key modifications.

Conclusion and Future Directions

This application note provides a foundational framework for the development of potent this compound derivatives. The provided protocols for synthesis and in vitro evaluation, combined with a systematic approach to SAR analysis, will enable research teams to efficiently navigate the lead optimization process.[23] Future work should focus on exploring a wider range of substitutions at both the N4 and phenyl positions, as well as investigating the impact of stereochemistry at the C1 position. Promising lead compounds should be advanced into secondary assays to evaluate selectivity, mechanism of action, and ADME/Tox properties.

References

  • ACS Publications. (n.d.). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Retrieved from [Link]

  • Bentham Science. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry. Retrieved from [Link]

  • Patsnap. (2025). What are the methods of lead optimization in drug discovery? Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lead Optimization: Properties Optimized and Medicinal Chemistry Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Structural simplification: an efficient strategy in lead optimization. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Sci-Hub. (2018). Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex. Inorganica Chimica Acta. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • National Center for Biotechnology Information. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). When Does the IC50 Accurately Assess the Blocking Potency of a Drug? PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling for Efficient Synthesis of Aryl-Substituted N -Heteroarenes Catalyzed by Recyclable N -phenylpiperazine-Palladium(II) complex | Request PDF. Retrieved from [Link]

  • KCAS Bio. (2025). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Retrieved from [Link]

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  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. Retrieved from [Link]

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Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine in Neuronal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework for assessing the cytotoxic potential of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, a novel compound with structural similarities to known psychoactive piperazine derivatives. Given the potential for neuroactivity, a robust in vitro toxicological assessment is paramount. We present a tiered, multi-assay strategy employing relevant human neuronal cell models to build a detailed cytotoxicity profile. This guide offers detailed protocols for measuring metabolic viability (MTT assay), cell membrane integrity (LDH assay), and apoptotic pathway activation (Caspase-3/7 assay), enabling researchers to move beyond a simple live/dead assessment to understand the mechanisms of potential toxicity.

Introduction: The Need for Mechanistic Cytotoxicity Profiling

This compound belongs to the piperazine class of compounds, many of which exhibit significant biological activity. For instance, derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin (5-HT) receptor agonists that can alter locomotor activity.[1] Other piperazine compounds have been investigated for a range of therapeutic applications, from anthelmintics to anticancer agents.[2][3] The introduction of a trifluoro-phenylethyl group suggests a potential for novel pharmacological and toxicological properties.

When evaluating a new chemical entity, a single cytotoxicity endpoint is often insufficient. A compound may inhibit cell proliferation (cytostatic) without directly killing cells, or it may induce cell death through distinct biochemical pathways such as apoptosis or necrosis. A multi-assay approach provides a more complete and mechanistically informative profile of a compound's effect on cell health.

This guide details a logical workflow to:

  • Establish a dose-dependent effect on overall cell viability.

  • Differentiate between cytostatic and cytotoxic effects by measuring membrane integrity.

  • Investigate apoptosis as a primary mechanism of cell death.

Strategic Approach: The Right Model and a Tiered Assay Workflow

Rationale for Cell Line Selection

The choice of cell model is critical for obtaining relevant toxicological data.[4] Given the structural relationship of the test compound to known neuroactive agents, a human neuronal cell line is the most appropriate model. We recommend the SH-SY5Y human neuroblastoma cell line . This line is extensively used in neurotoxicity studies for several key reasons:

  • Human Origin: Provides species-specific relevance for predicting human toxicity.[5]

  • Neuronal Phenotype: These cells can be differentiated into a more mature neuron-like phenotype, expressing many markers of primary neurons.[6][7]

  • Established Model: It is a well-characterized and widely accepted model for neurotoxicology, ensuring reproducibility and comparability of data.[6]

A Three-Tiered Assay Strategy

We propose a sequential workflow to build a comprehensive cytotoxicity profile. This approach begins with a broad screening assay and progresses to more specific, mechanism-based assays.

G cluster_0 cluster_1 Tier 1: Primary Viability Screen cluster_2 Tier 2: Cytotoxicity Confirmation cluster_3 Tier 3: Mechanism of Action A Compound Preparation This compound (Serial Dilutions) C MTT Assay (Metabolic Activity) A->C D LDH Release Assay (Membrane Integrity) A->D E Caspase-3/7 Assay (Apoptosis) A->E B Cell Culture SH-SY5Y Cells B->C B->D B->E F Data Analysis & Interpretation (IC50, % Cytotoxicity, Apoptotic Profile) C->F D->F E->F

Caption: Tiered workflow for cytotoxicity assessment.

Protocols and Methodologies

General Cell Culture and Compound Treatment
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Plating for Assays: Seed cells in a 96-well, clear-bottom black plate (for fluorescence/luminescence) or a standard clear plate (for colorimetric assays) at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells should be kept constant and low (<0.5%).

Tier 1: MTT Assay for Metabolic Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

G cluster_0 Inside Viable Cell Mitochondria Mito Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan MTT Yellow MTT (Soluble) MTT->Mito Reduction

Caption: Principle of the MTT colorimetric assay.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and incubate overnight.

  • Carefully aspirate the medium and replace it with 100 µL of medium containing various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it.[10]

  • Add 10 µL of the MTT stock solution to each well for a final concentration of 0.45-0.5 mg/mL.[11]

  • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[10][12]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10]

Tier 2: LDH Assay for Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15][16]

G Cell_Intact Intact Cell (LDH inside) Cell_Lysed Lysed Cell (Membrane Damage) Cell_Intact->Cell_Lysed Compound Treatment LDH_Released LDH Released into Medium Cell_Lysed->LDH_Released Signal Colored Product (Absorbance Signal) LDH_Released->Signal Enzymatic Reaction Assay Assay Reagent (Lactate + Tetrazolium Salt) Assay->Signal

Caption: Principle of the LDH release cytotoxicity assay.

Protocol:

  • Follow steps 1-3 from the MTT protocol, setting up an identical 96-well plate.

  • Establish Controls: Prepare three critical control wells for each condition being tested:[17]

    • Spontaneous LDH Release: Supernatant from vehicle-treated, intact cells.

    • Maximum LDH Release: Add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to vehicle-treated cells 45 minutes before the assay endpoint.[18]

    • Medium Background: Culture medium without cells.

  • Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[16]

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).[15]

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate at room temperature for 30 minutes, protected from light.[18]

  • Add 50 µL of Stop Solution if required by the kit.[18]

  • Measure the absorbance at 490 nm. A background reference reading at 680 nm can also be taken.[18]

Tier 3: Caspase-3/7 Assay for Apoptosis

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[19] This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a signal-generating molecule.[20][21] A luminescent "glow-type" assay is recommended for its high sensitivity.

G Apoptotic_Cell Apoptotic Cell Caspase Active Caspase-3/7 Apoptotic_Cell->Caspase activates Luciferase Luciferase Caspase->Luciferase Cleavage releases Aminoluciferin Substrate Pro-luminescent Caspase Substrate (No Signal) Substrate->Caspase Light Luminescent Signal (Light) Luciferase->Light

Caption: Principle of a luminescent Caspase-3/7 assay.

Protocol:

  • Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. This single reagent addition includes components for cell lysis and the caspase reaction.[20]

  • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot % Viability against log[Concentration] to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle)

Example Data Interpretation

The following table presents a hypothetical data set to illustrate how to interpret the combined results from the three assays.

Compound Conc. (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Fold InductionInterpretation
0 (Vehicle)100%0%1.0Baseline cell health.
195%2%1.2No significant effect.
1070%8%1.5Mild cytostatic effect or early toxicity.
5045%40%5.8IC₅₀ reached. Significant cytotoxicity via apoptosis.
10015%75%4.5High cytotoxicity. Caspase signal may drop at very high concentrations due to overwhelming necrosis and loss of cellular machinery.
Positive ControlVaries100% (Lysis)>10 (Staurosporine)Assay validity confirmed.

Key Interpretive Insights:

  • High MTT decrease, Low LDH increase: Suggests a primarily cytostatic effect (inhibition of proliferation) or a non-necrotic cell death mechanism.

  • High MTT decrease, High LDH increase: Confirms significant cytotoxicity with loss of membrane integrity.

  • High Caspase-3/7 signal: Strongly indicates that the observed cytotoxicity is mediated by apoptosis .

Conclusion

This application note provides a validated, multi-faceted strategy for characterizing the cytotoxic profile of this compound. By integrating assays for metabolic activity, membrane integrity, and apoptosis, researchers can obtain a robust and mechanistically rich dataset. This approach, centered on the neurally relevant SH-SY5Y cell line, is essential for accurately assessing the toxicological risks of novel neuroactive compounds and guiding further drug development efforts.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Promega Corporation. (2024). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • 2BScientific. (n.d.). Focus Areas / Neuronal Cell Lines for Neurodegenerative Research. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Li, R., et al. (2024). The application of human-derived cell lines in neurotoxicity studies of environmental pollutants. Science of The Total Environment, 912, 168839. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 403–404. Retrieved from [Link]

  • Dias da Silva, D., et al. (2015). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. Retrieved from [Link]

  • Kritis, A. A., et al. (2015). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience, 9, 91. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Mroczyńska, K., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(22), 5489. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a-f and 2a-d. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Retrieved from [Link]

  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164. Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(9), 1541–1557. Retrieved from [Link]

  • Kaminsky, R., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Efficacy Testing of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Assessment

1-(2,2,2-Trifluoro-1-phenylethyl)piperazine (TFPEP) is a novel chemical entity featuring a phenylpiperazine scaffold. This structural motif is a privileged component in medicinal chemistry, forming the core of numerous drugs targeting central nervous system (CNS) disorders.[1] Phenylpiperazine derivatives are known to interact with a variety of biogenic amine receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1][2] Specifically, compounds in this class have been developed as antidepressants and antipsychotics.[3][4]

Given the structural alerts within TFPEP, it is hypothesized to modulate monoaminergic neurotransmission, suggesting potential therapeutic efficacy in neuropsychiatric disorders such as depression, anxiety, or psychosis.[5] Preclinical evaluation using in vivo animal models is a critical step to test this hypothesis, characterize the compound's pharmacological profile, and establish a preliminary safety and efficacy window before any consideration for clinical development.[6][7][8] This document provides a detailed guide to the selection of appropriate animal models and experimental protocols to robustly assess the potential therapeutic effects of TFPEP.

Hypothesized Mechanism of Action & Target Engagement

The phenylpiperazine moiety is a well-established pharmacophore that targets monoamine G-protein coupled receptors (GPCRs). The trifluoromethyl group on the ethyl linker may enhance metabolic stability and modify receptor binding affinity and selectivity. Based on this structure, TFPEP is predicted to interact with one or more of the following targets:

  • Serotonin (5-HT) Receptors: Phenylpiperazines frequently exhibit activity at 5-HT1A and 5-HT2A/2C receptors, which are key targets for antidepressant and atypical antipsychotic drugs.[1]

  • Dopamine (D) Receptors: Antagonism at the D2 receptor is a hallmark of all clinically effective antipsychotic drugs.[3]

  • Monoamine Transporters: Inhibition of serotonin transporter (SERT) and/or norepinephrine transporter (NET) is the primary mechanism of most antidepressant medications.

The initial in vivo screening strategy should therefore employ models that are sensitive to the modulation of these systems.

Selection of Predictive In Vivo Models

A multi-tiered approach using well-validated behavioral paradigms is recommended to screen for antidepressant, anxiolytic, and antipsychotic-like activity. The choice of model is critical and should align with the principles of face, construct, and predictive validity.[9][10]

Therapeutic Hypothesis Recommended Primary Model Rationale & Key Endpoint(s) Supporting Model(s)
Antidepressant Forced Swim Test (FST) in miceA widely used, rapid screening tool for antidepressant efficacy.[6][11] It is based on the principle that antidepressants reduce the duration of immobility, a state of "behavioral despair".[6][12] Endpoint: Time spent immobile.Tail Suspension Test (TST), Chronic Mild Stress (CMS)[6][10]
Anxiolytic Elevated Plus Maze (EPM) in rats/miceBased on the conflict between a rodent's natural aversion to open, elevated spaces and its drive to explore a novel environment.[13][14] Anxiolytic compounds increase exploration of the open arms.[15] Endpoints: Time spent in open arms, number of open arm entries.Open Field Test (OFT), Light-Dark Box Test
Antipsychotic Amphetamine-Induced Hyperlocomotion in rats/miceThis model mimics the positive symptoms of psychosis, which are associated with hyperdopaminergic states.[9][16] Antipsychotic drugs, particularly D2 antagonists, attenuate this hyperlocomotion.[17] Endpoint: Total distance traveled.Prepulse Inhibition (PPI) of Startle[18][19]

Experimental Workflows & Protocols

Rigorous and standardized protocols are essential for generating reproducible and reliable data.[7][20] The following sections detail the step-by-step procedures for the primary recommended models.

General Pre-Experimental Procedures
  • Animal Selection: Use adult male mice (e.g., C57BL/6 or CD-1, 20-25g) or rats (e.g., Sprague-Dawley, 200-250g) from a certified vendor.

  • Acclimatization: House animals in groups of 3-5 per cage under standard conditions (12:12 h light/dark cycle, 22±2°C, food and water ad libitum) for at least 7 days before testing. Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[12][14]

  • Compound Formulation: Prepare TFPEP in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween® 80). The final formulation should be a clear solution or a homogenous suspension. Prepare fresh on the day of the experiment.

  • Blinding and Randomization: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions.[15] Assign animals randomly to treatment groups.

Workflow Visualization

The following diagram illustrates a typical experimental timeline for a single behavioral test.

G acclimate Acclimatization (≥ 7 days) handle Handling (3-5 days) acclimate->handle room_acclimate Room Acclimatization (≥ 60 min) dose Compound/Vehicle Administration (IP/PO) room_acclimate->dose wait Pre-treatment Time (e.g., 30-60 min) dose->wait test Behavioral Test (e.g., FST, EPM) wait->test tissue Tissue Collection (Optional, for PK/PD) test->tissue data Data Analysis tissue->data

Caption: General Experimental Workflow for In Vivo Behavioral Testing.

Protocol 4.3: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the potential antidepressant efficacy of TFPEP by measuring its effect on immobility time in mice.[11][12]

Materials:

  • Cylindrical tanks (20 cm diameter, 30 cm height) made of clear Plexiglas.[21]

  • Water maintained at 24 ± 1°C.[12]

  • Video recording equipment and analysis software.

  • Stopwatch, towels, heating pad.

Procedure:

  • Fill the cylinders with water to a depth of 15 cm.[21] This depth prevents the mouse from touching the bottom with its tail or paws.

  • Administer TFPEP (e.g., 1, 3, 10 mg/kg), a positive control (e.g., Imipramine, 20 mg/kg), or vehicle via intraperitoneal (IP) injection.

  • After a 30-minute pre-treatment period, gently place each mouse into a cylinder.[21]

  • The test duration is 6 minutes.[21][22] Record the entire session.

  • The primary measure is immobility , defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Typically, the first 2 minutes of the test are considered an initial adaptation period and are excluded from the analysis.[12][21]

  • Score the duration of immobility during the final 4 minutes of the test.[21][22]

  • After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage on a heating pad to prevent hypothermia until fully dry.[12]

  • Change the water between animals to prevent olfactory cues from affecting subsequent tests.

Data Analysis:

  • Calculate the mean immobility time for each treatment group.

  • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare TFPEP groups and the positive control to the vehicle group.

  • A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.[6]

Protocol 4.4: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

Objective: To evaluate the anxiolytic potential of TFPEP by measuring exploration in an anxiety-provoking environment.[13][23]

Materials:

  • Elevated plus-shaped maze (for mice: arms 30 cm long x 5 cm wide; for rats: 50 cm long x 10 cm wide) elevated 50-55 cm from the floor.[13]

  • Two opposite arms are open, and two are enclosed by high walls (15 cm for mice, 40 cm for rats).[13]

  • Video tracking system (e.g., ANY-maze, EthoVision).

Procedure:

  • Set up the maze in a quiet, dimly lit room.[23]

  • Administer TFPEP (e.g., 0.5, 1, 5 mg/kg, IP), a positive control (e.g., Diazepam, 1-2 mg/kg, IP), or vehicle.

  • After a 30-minute pre-treatment period, place the animal in the center of the maze, facing an open arm.[14]

  • Allow the animal to explore the maze for a 5-minute session.[15][24]

  • The video tracking system will automatically record key parameters.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.[14]

Data Analysis:

  • Primary Endpoints:

    • Percentage of time spent in the open arms: (Time in Open Arms / Total Time) * 100.

    • Percentage of open arm entries: (Entries into Open Arms / Total Entries) * 100.

  • Secondary Endpoint (Locomotor Activity):

    • Total number of arm entries (open + closed) to control for general changes in activity.

  • Analyze data using a one-way ANOVA with a post-hoc test.

  • A significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, indicates an anxiolytic effect.[15][24]

Protocol 4.5: Amphetamine-Induced Hyperlocomotion for Antipsychotic-Like Activity

Objective: To screen for antipsychotic potential by assessing the ability of TFPEP to block dopamine-agonist induced hyperactivity.[9][16]

Materials:

  • Open field arenas (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system.[16]

  • D-(+)-Amphetamine sulfate.

Procedure:

  • Place animals individually into the open field arenas and allow them to habituate for 30-60 minutes.[25]

  • Administer TFPEP (e.g., 1, 5, 15 mg/kg, IP), a positive control (e.g., Haloperidol, 0.5 mg/kg, IP), or vehicle.

  • After a 30-minute pre-treatment period, administer a challenge dose of amphetamine (e.g., 2.5 mg/kg, IP).[17][25]

  • Immediately return the animals to the arenas and record locomotor activity for the next 60-90 minutes.[16][17]

  • Locomotor activity is typically measured as the total distance traveled (cm).

Data Analysis:

  • Analyze the total distance traveled post-amphetamine injection using a two-way ANOVA (Treatment x Time) or by calculating the area under the curve (AUC) for the total activity and analyzing with a one-way ANOVA.

  • A significant attenuation of the amphetamine-induced increase in locomotor activity compared to the vehicle-pretreated group suggests antipsychotic-like properties.[16]

Data Interpretation & Next Steps

The outcomes of these initial screening models will provide a pharmacological fingerprint for TFPEP, guiding further development.

Outcome Profile Interpretation Recommended Follow-up Studies
↓ Immobility in FST Potential AntidepressantChronic mild stress (CMS) model for construct validity; receptor binding assays (SERT, NET).
↑ Open Arm Time in EPM Potential AnxiolyticLight-dark box test for confirmation; receptor binding assays (5-HT1A, GABAA).
↓ AMPH-Hyperlocomotion Potential AntipsychoticPrepulse Inhibition (PPI) model for sensorimotor gating deficits; receptor binding (D2, 5-HT2A).
No significant effect Inactive in these modelsConsider alternative hypotheses or dose ranges; conduct PK studies to ensure adequate brain exposure.
General ↓ in Locomotion Possible Sedative EffectConduct locomotor activity test without amphetamine challenge; use a rotarod test to assess motor coordination.

References

  • Bastos, M. L., et al. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs. PubMed. [Link]

  • Bastos, M. L., et al. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Animal Models for Evaluation of Antidepressant Activity: A Review. International Journal of Innovative Research in Technology. [Link]

  • Geyer, M. A., & Ellenbroek, B. (2003). From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Wikipedia. (n.d.). Animal models of depression. [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. [Link]

  • Castagné, V., et al. (2011). The Mouse Forced Swim Test. PubMed Central. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Semantic Scholar. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Włodarczyk, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry. [Link]

  • Weiner, I. (2000). Screening of antipsychotic drugs in animal models. Tel Aviv University. [Link]

  • Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]

  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Wang, X., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

  • JoVE. (2011). Video: The Mouse Forced Swim Test. [Link]

  • ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. [Link]

  • Millan, M. J., et al. (2015). Translational In Vivo Assays in Behavioral Biology. PubMed Central. [Link]

  • Tsilidis, K. K., et al. (2013). General Principles of Preclinical Study Design. PubMed Central. [Link]

  • Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. [Link]

  • van den Buuse, M., et al. (2020). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press. [Link]

  • Bailey, A. M., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. [Link]

  • Bailey, A. M., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]

  • Quadrato, G., et al. (2016). Drug discovery in psychopharmacology: from 2D models to cerebral organoids. PubMed Central. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

  • Kim, J., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. [Link]

  • Fink, A. S., et al. (2007). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PubMed Central. [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Chen, R., et al. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. PubMed Central. [Link]

  • ResearchGate. (n.d.). In Vivo Models for Drug Discovery. [Link]

  • Rothman, R. B., et al. (2008). Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats. PubMed Central. [Link]

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Formulation of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine for In Vivo Studies: A Systematic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the formulation of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, a compound of interest in drug discovery, for preclinical in vivo evaluation. The structural combination of a lipophilic trifluoro-phenylethyl moiety and a basic piperazine core presents a classic formulation challenge: poor aqueous solubility. This guide eschews a one-size-fits-all template, instead presenting a logical, property-driven workflow. We will detail systematic protocols for physicochemical characterization, vehicle screening, and the preparation of formulations suitable for both parenteral and oral administration routes. The core principle of this guide is to explain the causality behind each methodological choice, empowering researchers to develop stable, safe, and effective dosing vehicles that ensure reliable and reproducible preclinical data.

Introduction: Understanding the Molecule

This compound is a synthetic compound featuring two key structural motifs that dictate its physicochemical behavior and, consequently, its formulation strategy.

  • The Piperazine Core: The piperazine ring is a basic functional group, making the overall molecule a weak base.[1][2] This property is the most critical lever to pull for formulation, as it allows for salt formation in acidic conditions, which can dramatically enhance aqueous solubility.[3]

  • The Trifluoro-phenylethyl Group: The trifluoromethyl (CF3) group is a powerful bioisostere used in modern medicinal chemistry to enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage.[4][5] However, it also significantly increases lipophilicity, which is further compounded by the phenyl ring.[4][6] This high lipophilicity is the primary cause of the compound's anticipated poor solubility in aqueous media.

The central challenge, therefore, is to overcome the compound's inherent lipophilicity to achieve sufficient concentration in a biocompatible vehicle for effective in vivo testing. This note provides a tiered approach, starting with the simplest and most desirable formulation strategies and progressing to more complex systems as needed.

Pre-formulation Analysis: The Foundational Workflow

Before any formulation is prepared, a foundational understanding of the compound's properties must be established.[7] This pre-formulation assessment guides the entire development process, saving time and valuable API (Active Pharmaceutical Ingredient).

Physicochemical Properties Summary

A summary of the known and predicted properties of this compound is essential for anticipating its behavior.

PropertyValue / PredictionSourceImplication for Formulation
Molecular FormulaC₁₂H₁₅F₃N₂[8]-
Molecular Weight244.26 g/mol [8]Required for all concentration calculations.
Predicted XlogP2.2[8]Indicates lipophilicity and likely poor aqueous solubility.
Predicted pKa~8-9 (Piperazine N)Based on piperazineConfirms the presence of a basic center, making pH adjustment a viable strategy.
Appearance(To be determined)-Physical form (crystalline, amorphous) affects dissolution rate.
Experimental Workflow for Pre-formulation

The following diagram outlines the logical flow for characterizing the compound and selecting a lead formulation strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection API API: 1-(2,2,2-Trifluoro- 1-phenylethyl)piperazine Solubility Protocol 1: Kinetic Solubility Screen API->Solubility Decision Solubility > Target Dose? Solubility->Decision pH_Mod Strategy A: pH Modification (Aqueous Solution) Decision->pH_Mod Yes, in acidic buffer CoSolvent Strategy B: Co-Solvent System Decision->CoSolvent No Suspension Strategy C: Oral Suspension Decision->Suspension No (for Oral Route)

Caption: Pre-formulation decision workflow.

Protocol 1: Kinetic Solubility Screening

Objective: To rapidly assess the approximate solubility of the compound in a range of pharmaceutically relevant vehicles.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate Buffer (0.1 M), pH 3.0

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • 96-well plate, plate shaker, plate reader (or visual inspection)

Methodology:

  • Prepare a Concentrated Stock: Prepare a 10 mg/mL stock solution of the compound in 100% DMSO.

  • Aliquot Vehicles: Add 198 µL of each test vehicle (Water, Saline, PBS, Citrate Buffer, etc.) to separate wells of the 96-well plate.

  • Spike with Compound: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 100 µg/mL with 1% DMSO.

  • Equilibrate: Seal the plate and shake at room temperature for 2 hours.

  • Assess Solubility: Analyze the plate. The presence of visible precipitate indicates insolubility at that concentration. For quantitative results, centrifuge the plate and measure the concentration of the supernatant by HPLC-UV or LC-MS.

  • Causality Check: The results from this screen are paramount. If the compound is soluble in the pH 3.0 citrate buffer but not in neutral buffers, this provides strong evidence that pH modification (Strategy A) will be the most effective approach. If solubility is poor across all aqueous vehicles, co-solvent or suspension strategies will be necessary.[7]

Formulation Strategies and Protocols

Based on the pre-formulation data, select the most appropriate strategy. Always start with the simplest approach that meets the concentration requirements for the planned in vivo study.

Strategy A: pH Modification (Aqueous Solution)

Rationale: This is the preferred method for parenteral (IV, IP, SC) administration of basic compounds. Creating a salt in situ by lowering the pH protonates the basic piperazine nitrogen, disrupting the crystal lattice and vastly improving aqueous solubility.[3] This avoids the potential toxicity and confounding effects associated with organic co-solvents.[9]

Protocol 2: Preparation of a pH-Adjusted Saline Solution

Objective: To prepare a clear, sterile-filterable aqueous solution for parenteral dosing.

Materials:

  • This compound

  • 0.9% Saline

  • 1 M Hydrochloric acid (HCl) or 1 M Citric Acid

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound for the final desired concentration (e.g., 1 mg/mL).

  • Add Vehicle: Add approximately 80% of the final required volume of 0.9% Saline. The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, add the acid solution (e.g., 1 M HCl) dropwise. Monitor the solution for clarity. Continue adding acid until the compound is fully dissolved.

  • Check pH: Use a calibrated pH meter to check the final pH. A target pH of 4.0-5.5 is generally well-tolerated for parenteral routes. Adjust as necessary.

  • Final Volume: Add 0.9% Saline to reach the final target volume and mix thoroughly.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Self-Validation: Visually inspect the final solution against a light and dark background. It should be clear and free of particulates. Observe the solution for 30-60 minutes to ensure no precipitation occurs. For toxicology studies, it is crucial to prepare a matching "vehicle control" solution containing the same amount of acid in saline.[10]

Strategy B: Co-Solvent Systems

Rationale: This approach is used when pH adjustment alone is insufficient to reach the target concentration. A water-miscible organic solvent is used to dissolve the compound, which is then diluted with an aqueous vehicle.[11] The key is to use the minimum amount of organic solvent necessary to avoid toxicity.[9][10]

Protocol 3: Preparation of a DMSO/PEG 400/Saline Co-Solvent System

Objective: To prepare a solution for parenteral dosing when high concentrations are required. A common, well-tolerated system is 10% DMSO / 40% PEG 400 / 50% Saline.

Materials:

  • This compound

  • DMSO

  • PEG 400

  • 0.9% Saline

Methodology:

  • Weigh Compound: Accurately weigh the compound.

  • Dissolve in DMSO: Add the required volume of DMSO (10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Add PEG 400: Add the required volume of PEG 400 (40% of the final volume) and vortex until the solution is homogeneous.

  • Dilute with Saline: Slowly add the 0.9% Saline (50% of the final volume) to the organic mixture while vortexing continuously.[10] Rapid addition can cause the compound to precipitate out ("crash out") of solution.

  • Self-Validation: The final solution should be clear. Observe for at least 30 minutes for any signs of precipitation. Always prepare a vehicle control with the same solvent ratios for administration to a control group of animals.

Co-SolventTypical Concentration Limit (IV, Mouse/Rat)Notes
DMSO< 10%Can cause local irritation and hemolysis at high concentrations.[9][11]
PEG 400< 50%Generally well-tolerated but can be viscous.[9][12]
Ethanol< 10%Must be used with caution due to potential CNS effects and irritation.[11]
Propylene Glycol< 40%A common vehicle, but can cause toxicity at high doses.[9]
Strategy C: Aqueous Suspension (Oral Gavage)

Rationale: For oral administration, especially in toxicology studies where high doses are needed, a suspension is often the most practical formulation.[13] A suspending agent is used to ensure a uniform dispersion of the solid compound particles in an aqueous vehicle, allowing for consistent dosing.

Protocol 4: Preparation of a 0.5% Carboxymethylcellulose (CMC) Suspension

Objective: To prepare a uniform, resuspendable formulation for oral gavage.

Materials:

  • This compound

  • 0.5% (w/v) Sodium Carboxymethylcellulose (low viscosity) in deionized water

  • Tween 80 (or other suitable surfactant)

  • Mortar and pestle

Methodology:

  • Weigh Compound: Accurately weigh the compound and place it in a mortar.

  • Wetting: Add a very small amount of a wetting agent (e.g., 1-2 drops of a 10% Tween 80 solution) to the powder.

  • Form Paste: Triturate the compound and wetting agent with the pestle to form a uniform, smooth paste. This step is critical to prevent particle aggregation.[10]

  • Gradual Dilution: Slowly add the 0.5% CMC vehicle in small portions, triturating continuously to maintain a smooth consistency. This process is known as geometric dilution.

  • Final Volume: Transfer the suspension to a graduated cylinder or volumetric flask and add the 0.5% CMC vehicle to the final volume. Transfer to a storage vial with a magnetic stir bar.

  • Self-Validation: The final product should be a milky, uniform suspension. It should not have large clumps or rapid sedimentation. Before each dose is drawn, the suspension must be stirred vigorously to ensure homogeneity. The syringeability of the suspension should also be tested.[13]

Formulation Validation and In Vivo Best Practices

The choice of formulation has direct consequences for the in vivo experiment. The following diagram illustrates the relationship between the compound's properties and the final experimental design.

G cluster_0 Compound Properties cluster_1 Formulation Choice cluster_2 In Vivo Application Properties Basic pKa + High Lipophilicity Aqueous Aqueous Solution (pH-Adjusted) Properties->Aqueous Suspension Aqueous Suspension (CMC + Surfactant) Properties->Suspension Parenteral Parenteral Routes (IV, IP, SC) Pharmacokinetics Aqueous->Parenteral Oral Oral Route (Gavage) Efficacy / Toxicology Suspension->Oral

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a crucial building block in medicinal chemistry, achieving a high yield and purity of this compound is paramount.[1] This guide provides in-depth, field-proven insights based on established chemical principles to help you navigate the complexities of this synthesis.

Overview of the Primary Synthetic Challenge

The synthesis of this compound is most commonly achieved via the reductive amination of 2,2,2-trifluoroacetophenone with piperazine.[2][3] While theoretically straightforward, the primary challenge lies in controlling the reactivity of piperazine. As a symmetrical diamine, piperazine can react at one or both nitrogen atoms, leading to the desired mono-substituted product or the undesired 1,4-disubstituted byproduct. Maximizing the yield of the mono-substituted product requires careful control of stoichiometry, reaction conditions, and reagent selection.[4][5]

Recommended Synthetic Pathway: Reductive Amination

The direct reductive amination of 2,2,2-trifluoroacetophenone with piperazine is the most atom-economical approach. The reaction proceeds in two main stages: the formation of an iminium ion intermediate followed by its reduction.

G ketone 2,2,2-Trifluoroacetophenone iminium Iminium Ion Intermediate ketone->iminium + Piperazine - H₂O piperazine Piperazine piperazine->iminium reagents Reducing Agent (e.g., NaBH(OAc)₃) Acid Catalyst (optional) (e.g., AcOH) reagents->iminium product This compound iminium->product Reduction byproduct 1,4-bis(2,2,2-Trifluoro-1-phenylethyl)piperazine (Di-substitution Byproduct) product->byproduct + Ketone + Reducing Agent Troubleshooting cluster_incomplete Incomplete Reaction cluster_byproduct Side Product Formation cluster_purification Purification Loss start Problem: Low Overall Yield check_completion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_completion incomplete Significant Starting Material Remains check_completion->incomplete Yes byproduct Di-substituted Byproduct Detected check_completion->byproduct No sol_reagent 1. Verify Reducing Agent Activity (Use fresh NaBH(OAc)₃) sol_time 2. Increase Reaction Time/Temp (Monitor by TLC) sol_ph 3. Check pH (Optimal range 5-7) sol_byproduct Adjust Piperazine Stoichiometry (See Question 2) purification Product Lost During Workup/Chromatography byproduct->purification No Byproduct sol_purification Optimize Extraction & Column Conditions (See Question 4)

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Technical Support Center: Overcoming Solubility Challenges with 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle in drug discovery, potentially leading to unreliable assay results and hindering the progress of promising compounds.[1] This document provides a comprehensive, question-and-answer-based approach to troubleshooting, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A1: This is a classic case of a compound being soluble in a neat organic solvent but crashing out in an aqueous environment.[2][3] The high concentration of Dimethyl sulfoxide (DMSO) in your stock solution effectively solubilizes the compound, but upon dilution into the aqueous buffer, the DMSO concentration drops dramatically, and the compound's poor aqueous solubility takes over.[3]

Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: While it's standard practice to keep the final DMSO concentration low (typically ≤0.5% to 1%) to avoid off-target effects in cell-based assays, some experimental systems can tolerate higher concentrations.[4][5] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay through a solvent tolerance test.[6]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual introduction of the aqueous environment can sometimes prevent immediate precipitation.[7]

  • Vigorous Mixing: When diluting your DMSO stock, add it to a vigorously vortexing or stirring solution of the aqueous buffer. This rapid dispersion can sometimes create a transiently stable, supersaturated solution that is sufficient for the duration of your assay.[8]

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can also help prevent precipitation upon dilution.[7]

Q2: I'm still observing precipitation even after optimizing the DMSO concentration. What other solubilization strategies can I try?

A2: If optimizing the co-solvent concentration is insufficient, several other techniques can be employed to enhance the aqueous solubility of your compound.

  • pH Adjustment: The piperazine moiety in your compound is basic. Therefore, its solubility is likely pH-dependent.[9] By lowering the pH of your aqueous buffer, you can protonate the piperazine nitrogens, forming a more soluble salt. It's important to determine the pKa of your compound and adjust the buffer pH accordingly, ensuring the chosen pH is compatible with your assay system.[10][11] Studies have shown that for piperazine derivatives, a pH range of 8.7 to 9.6 can be effective for enhancing permeability without cytotoxicity in certain cell models.[12]

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate poorly soluble molecules like yours, forming inclusion complexes that have significantly improved aqueous solubility.[13][15] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[16][17][18]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that can solubilize hydrophobic compounds. However, be cautious as surfactants can interfere with certain biological assays.

The following table summarizes common solubilization approaches:

MethodMechanismAdvantagesConsiderations
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent mixture.[18][19]Simple to implement.Can have cytotoxic or off-target effects at higher concentrations.[4][20]
pH Adjustment Ionization of the molecule to form a more soluble salt.[10]Can be highly effective for ionizable compounds.The required pH may not be compatible with the biological assay.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[13]Generally biocompatible and effective at low concentrations.[4]Can sometimes alter the pharmacokinetics of the compound.
Surfactants Formation of micelles that entrap the hydrophobic compound.Can significantly increase solubility.May interfere with cell membranes or protein activity.
Q3: How do I determine the actual solubility of my compound? Should I be measuring kinetic or thermodynamic solubility?

A3: Understanding the difference between kinetic and thermodynamic solubility is crucial for interpreting your results and guiding your formulation development.[21]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly added from a concentrated organic stock (like DMSO), begins to precipitate in an aqueous buffer.[22][23] It's a high-throughput method often used in early drug discovery to assess the "dissolvability" of a compound under assay-like conditions.[1][24] However, kinetic solubility values can often overestimate the true equilibrium solubility due to the formation of a supersaturated state.[24]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours) until a saturated solution is formed.[1][22] This measurement is more representative of the compound's intrinsic solubility and is critical for formulation and development.[23]

For initial troubleshooting of assay precipitation, a kinetic solubility assessment is often sufficient. If you require a more fundamental understanding of your compound's properties, a thermodynamic solubility determination is recommended.

Troubleshooting Workflows

To systematically address solubility issues, follow these workflows.

Workflow 1: Initial Solubility Assessment and Optimization

This workflow is designed for the initial stages of encountering precipitation in your assay.

Caption: Initial troubleshooting workflow for precipitation.

Workflow 2: Advanced Solubilization Strategies

If initial optimization fails, a more in-depth approach is required.

Caption: Advanced workflow for persistent solubility problems.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol provides a rapid assessment of the concentration at which your compound precipitates.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer.

  • Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low and consistent (e.g., 1%).[5]

  • Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.[5]

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Plot the turbidity against the compound concentration to determine the kinetic solubility limit (the concentration at which a significant increase in turbidity is observed).

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound.

  • Add an excess amount of solid this compound to a vial containing your aqueous buffer of choice. Ensure there is undissolved solid material present.

  • Seal the vial and shake or rotate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The resulting concentration is the thermodynamic solubility at that specific temperature and pH.

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data, ultimately accelerating their research and development efforts.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
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  • Vertex AI Search. Cyclodextrin - Wikipedia.
  • Vertex AI Search. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
  • Vertex AI Search. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
  • Vertex AI Search. Comparison of kinetic solubility with equilibrium solubility (μM) of...
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  • Vertex AI Search. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review.
  • Vertex AI Search. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Vertex AI Search. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDrug.
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  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences.
  • Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
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  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PubMed.
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  • Vertex AI Search. Piperazine - Solubility of Things.
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  • Vertex AI Search. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
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  • Vertex AI Search. DMSO concentration in cell culture? Precipitating while PBS is added?

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reducing side products in the synthesis of trifluoro-phenylethyl-piperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation

Welcome to the Technical Support Center for the synthesis of trifluoro-phenylethyl-piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the common challenges and minimize the formation of unwanted side products in your synthetic routes. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and provides practical, field-proven insights to enhance the purity and yield of your target molecules.

Introduction: The Synthetic Challenge

The synthesis of trifluoro-phenylethyl-piperazines typically involves the formation of two key bonds: the N-aryl bond to the trifluoromethyl-substituted phenyl ring and the N-alkyl bond to the phenylethyl moiety. The primary routes to achieve this are:

  • N-Arylation followed by N-Alkylation: Starting with piperazine, an N-aryl bond is first formed with a trifluoromethyl-substituted aryl halide, followed by the N-alkylation with a phenylethyl derivative.

  • N-Alkylation followed by N-Arylation: In this less common approach, piperazine is first N-alkylated with a phenylethyl group, followed by N-arylation.

  • Reductive Amination: A one-pot or sequential process involving the reaction of a piperazine derivative with a corresponding aldehyde or ketone.

Each of these synthetic strategies presents a unique set of challenges and potential side reactions. The presence of the electron-withdrawing trifluoromethyl group and the specific nature of the phenylethyl group can influence reactivity and lead to the formation of characteristic impurities. This guide will address the most common issues encountered in these synthetic pathways.

Troubleshooting Guide & FAQs

I. Challenges in N-Arylation (Buchwald-Hartwig & Ullmann Reactions)

The formation of the N-aryl bond is a critical step. While the Buchwald-Hartwig amination is a powerful tool, the electron-deficient nature of trifluoromethyl-substituted aryl halides can impact the reaction.

Issue 1: Low Yield of N-Aryl Piperazine

  • Question: I am observing low yields in the Buchwald-Hartwig coupling of a trifluoromethyl-substituted aryl bromide with piperazine. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this reaction are often multifactorial. The electron-withdrawing trifluoromethyl group can make the aryl halide more susceptible to side reactions or influence the catalytic cycle. Here are the key areas to investigate:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step of the catalytic cycle. Consider screening ligands such as RuPhos, XPhos, or BrettPhos. Pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) can also offer improved reactivity and reproducibility.

    • Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, if you observe decomposition of your starting materials, consider a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent Choice: The solvent must solubilize all components of the reaction and be compatible with the chosen catalyst system. Toluene, dioxane, and THF are common choices. Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.

Issue 2: Formation of Di-arylpiperazine (Bis-arylation)

  • Question: My reaction is producing a significant amount of the 1,4-di-(trifluoromethylphenyl)piperazine. How can I favor the mono-arylated product?

  • Answer: The formation of the di-substituted byproduct is a common challenge when using unprotected piperazine. Here are several strategies to promote mono-arylation:

    • Stoichiometry: Use a significant excess of piperazine (3-5 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.

    • Protecting Group Strategy: The most robust method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be readily removed after the arylation step.

    • Controlled Addition: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.

Issue 3: Hydrodehalogenation of the Aryl Halide

  • Question: I am observing the formation of trifluoromethylbenzene as a significant byproduct. What is causing this and how can I prevent it?

  • Answer: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations. This occurs when the aryl halide is reduced instead of undergoing C-N bond formation.

    • Mechanism: This side reaction can proceed through β-hydride elimination from the amine-palladium complex, followed by reductive elimination of the arene.

    • Mitigation Strategies:

      • Ligand Choice: Bidentate ligands like BINAP or DPPF can sometimes suppress this side reaction by occupying more coordination sites on the palladium center.

      • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

      • Base: The choice of base can also influence the extent of this side reaction. Experimenting with different bases may be beneficial.

II. Challenges in N-Alkylation with Phenylethyl Derivatives

Once the trifluoromethylphenylpiperazine is formed, the next step is often the introduction of the phenylethyl group. This is typically achieved through N-alkylation with a phenylethyl halide or tosylate, or via reductive amination.

Issue 4: Di-alkylation and Quaternary Salt Formation

  • Question: I am attempting to alkylate 1-(3-(trifluoromethyl)phenyl)piperazine with 2-phenylethyl bromide and am getting a mixture of the desired product, the di-alkylated quaternary ammonium salt, and unreacted starting material. How can I improve the selectivity for mono-alkylation?

  • Answer: Over-alkylation is a classic problem when alkylating piperazines. The mono-alkylated product is still nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.

    • Control of Stoichiometry: Use a slight excess of the piperazine derivative (1.1-1.2 equivalents) relative to the 2-phenylethyl bromide.

    • Slow Addition: Add the 2-phenylethyl bromide dropwise to the reaction mixture to maintain its low concentration.

    • Protecting Groups: While less common for this step, a temporary protecting group on the second nitrogen could be employed in complex syntheses.[2][3]

    • Reductive Amination as an Alternative: Reductive amination of 1-(3-(trifluoromethyl)phenyl)piperazine with phenylacetaldehyde is an excellent alternative that avoids the issue of over-alkylation.[4]

Issue 5: Elimination of the Phenylethyl Halide (Styrene Formation)

  • Question: My N-alkylation reaction with 2-phenylethyl bromide is producing styrene as a major byproduct. What is causing this E2 elimination and how can I favor the desired SN2 substitution?

  • Answer: Secondary amines like piperazines are not only nucleophiles but also bases. They can promote the E2 elimination of alkyl halides, especially secondary halides. For primary halides like 2-phenylethyl bromide, this is more likely to occur with strong, bulky bases or at elevated temperatures.

    • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of stronger bases.

    • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.

    • Leaving Group: Using a better leaving group that is less basic, such as a tosylate (OTs) or mesylate (OMs) on the phenylethyl group, can sometimes favor substitution over elimination.

    • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) generally favor SN2 reactions over E2.[5]

III. Challenges in Reductive Amination

Reductive amination is a powerful method for forming the N-phenylethyl bond, but it is not without its own set of potential side reactions.

Issue 6: Incomplete Reaction and Imine Intermediate

  • Question: My reductive amination between 1-(3-(trifluoromethyl)phenyl)piperazine and phenylacetaldehyde is sluggish, and I am isolating the intermediate iminium ion or unreacted starting materials. How can I drive the reaction to completion?

  • Answer: Incomplete reaction in reductive amination can be due to several factors related to both the imine formation and the reduction step.

    • Imine Formation: This step is often catalyzed by mild acid. If the reaction is too slow, a catalytic amount of acetic acid can be added. Water removal can also drive the equilibrium towards the imine; however, this is often not necessary with modern reducing agents.

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation. Ensure it is of good quality and used in sufficient excess (typically 1.5 equivalents).

    • pH Control: The pH of the reaction is crucial. The reaction should be slightly acidic to promote imine formation but not so acidic as to protonate the amine, rendering it non-nucleophilic.

Issue 7: Over-reduction of the Aldehyde

  • Question: I am observing the formation of 2-phenylethanol as a byproduct in my reductive amination. How can I prevent the reduction of my starting aldehyde?

  • Answer: The formation of the corresponding alcohol is a result of the direct reduction of the aldehyde by the reducing agent.

    • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for this reason over stronger reducing agents like sodium borohydride (NaBH₄).

    • Reaction Conditions: Adding the reducing agent after allowing the amine and aldehyde to stir for a period to pre-form the iminium ion can sometimes minimize the reduction of the free aldehyde.

Data Summary: Reaction Conditions and Potential Side Products

Synthetic MethodKey ReagentsTarget ReactionCommon Side ProductsMitigation Strategies
N-Arylation Aryl-CF₃ Halide, Piperazine, Pd Catalyst, Ligand, BaseC-N Bond FormationDi-arylpiperazine, Hydrodehalogenated AreneUse excess piperazine or a mono-protected piperazine. Optimize ligand and base.[1]
N-Alkylation Trifluoromethylphenylpiperazine, Phenylethyl Halide/Tosylate, BaseC-N Bond FormationDi-alkylated Quaternary Salt, StyreneControl stoichiometry, use a non-nucleophilic base, lower reaction temperature.[2][5]
Reductive Amination Trifluoromethylphenylpiperazine, Phenylacetaldehyde, Reducing AgentC-N Bond FormationUnreacted Starting Materials, 2-PhenylethanolUse a mild, selective reducing agent (e.g., NaBH(OAc)₃), optimize pH.[4]

Experimental Protocols & Visualizations

Protocol 1: Mono-N-Arylation of Piperazine using a Boc-Protecting Group

This protocol describes the Buchwald-Hartwig amination of a trifluoromethyl-substituted aryl bromide with N-Boc-piperazine to ensure mono-arylation.

Materials:

  • 1-Bromo-3-(trifluoromethyl)benzene

  • N-Boc-piperazine

  • Pd₂(dba)₃ (Palladium catalyst)

  • RuPhos (Phosphine ligand)

  • Sodium tert-butoxide (Base)

  • Anhydrous Toluene (Solvent)

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq.), N-Boc-piperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • In a separate vial, dissolve Pd₂(dba)₃ (2 mol %) and RuPhos (4 mol %) in a small amount of anhydrous toluene.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex -HX, Base Reductive Elimination Complex->Pd(0)L2 Product (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: N-Alkylation of 1-(3-(Trifluoromethyl)phenyl)piperazine via Reductive Amination

This protocol describes a robust method for the N-alkylation that avoids over-alkylation and elimination side products.

Materials:

  • 1-(3-(Trifluoromethyl)phenyl)piperazine

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • To a round-bottom flask, dissolve 1-(3-(trifluoromethyl)phenyl)piperazine (1.0 eq.) and phenylacetaldehyde (1.1 eq.) in dichloromethane.

  • Stir the solution at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination_Workflow Start Piperazine + Aldehyde in DCM Imine_Formation Iminium Ion Formation (Stir at RT) Start->Imine_Formation Reduction Addition of NaBH(OAc)3 Imine_Formation->Reduction Reaction Stir at RT (12-24h) Reduction->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

References

  • Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of mass spectrometry, 38(9), 971–981. [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. In SWGDrug Monograph. [Link]

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5427. [Link]

  • BrainKart. (2018). Alkyl halides: Elimination versus substitution. [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Alvarez-Builla, J., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: secondary substrate. [Link]

  • Chemistry LibreTexts. (2020). 7.19: Comparing Substitution and Elimination Reactions. [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of mass spectrometry, 38(9), 971-981. [Link]

  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]

  • Wikipedia. (2025). 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]

  • Arbo, M. D., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives, 5(8). [Link]

  • Miller, S. J., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 5(5), 553-558. [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]

  • Gettys, K. E., & Dai, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(2), 118-132. [Link]

Sources

optimizing HPLC separation of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Addressing Poor Cell Permeability of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive resource for troubleshooting and overcoming challenges related to the poor cell permeability of the compound 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. This document is structured to provide in-depth scientific context, actionable experimental protocols, and data-driven strategies to enhance the delivery of this molecule into cells.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor cell permeability of this compound?

A1: The cell permeability of a compound is a complex interplay of its physicochemical properties. For this compound, several factors may contribute to suboptimal membrane translocation:

  • Lipophilicity and Solubility Balance: While the trifluoromethyl (-CF3) group increases lipophilicity, which can favor membrane partitioning, the overall molecule must still possess sufficient aqueous solubility for absorption.[1][2][3] An imbalance can lead to either poor dissolution in the aqueous environment or an inability to partition out of the lipid bilayer.

  • Molecular Flexibility and Conformation: The piperazine ring and the trifluoro-phenylethyl group contribute to the molecule's three-dimensional shape and flexibility. An unfavorable conformation can hinder its ability to navigate the tightly packed lipid acyl chains of the cell membrane.

  • Hydrogen Bonding Capacity: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the secondary amine is a hydrogen bond donor.[4] Excessive hydrogen bonding with the aqueous environment can impede the molecule's entry into the lipophilic membrane interior.

  • Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability. The nitrogen atoms of the piperazine ring are significant contributors to the molecule's PSA.

  • Efflux Transporter Substrate Potential: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of cells, thereby reducing intracellular concentration.[5][6]

Q2: How does the trifluoromethyl group influence the permeability of this compound?

A2: The trifluoromethyl (-CF3) group has several effects that can impact cell permeability:

  • Increased Lipophilicity: The -CF3 group is highly lipophilic and can enhance a molecule's ability to partition into the lipid bilayer of cell membranes.[1][2] This is often a strategy used in drug design to improve permeability.

  • Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation.[2] This can increase the compound's half-life, providing a longer window for absorption.

  • Electronic Effects: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, such as the piperazine nitrogens.[1] This can affect the ionization state of the molecule at physiological pH, which in turn impacts its permeability.

  • Conformational Effects: The steric bulk of the -CF3 group can influence the overall conformation of the molecule, which may either favor or hinder its passage through the cell membrane.

Q3: What initial in silico assessments can I perform to predict the permeability of my compound?

A3: Before proceeding with in vitro experiments, several computational tools can provide valuable insights into the potential permeability of your compound. A key starting point is to evaluate its properties against Lipinski's Rule of Five .[7][8][9] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (sum of OHs and NHs).

  • No more than 10 hydrogen bond acceptors (sum of Ns and Os).

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

PropertyValue for this compound (Predicted)Lipinski's Rule of Five Guideline
Molecular Weight 244.27 g/mol < 500 Da
Hydrogen Bond Donors 1 (the secondary amine in the piperazine ring)≤ 5
Hydrogen Bond Acceptors 2 (the two nitrogen atoms in the piperazine ring)≤ 10
XlogP 2.2≤ 5

Data predicted from PubChem CID 54592788.[10]

Based on these predictions, this compound does not violate any of Lipinski's rules, suggesting that passive diffusion should be favorable. However, these are general guidelines, and other factors can still lead to poor permeability.

Troubleshooting Guide: Experimental Approaches

If you are observing poor permeability of this compound in your cellular assays, the following troubleshooting steps and experimental guides can help you identify the underlying cause and explore potential solutions.

Issue 1: Is the poor permeability due to low passive diffusion or active efflux?

Rationale: It is crucial to distinguish between poor passive diffusion across the cell membrane and active removal by efflux pumps. This will guide your strategy for improvement.

Experimental Workflow:

Caption: Workflow to diagnose the cause of poor cell permeability.

Step-by-Step Protocols:

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess passive membrane permeability.[11][12] It measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.

  • Objective: To determine the intrinsic passive permeability of this compound.

  • Materials:

    • 96-well PAMPA plate system (e.g., Millipore, Corning).

    • Lecithin/dodecane solution (or a commercially available lipid mixture).[13]

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Your test compound, this compound.

    • High and low permeability control compounds (e.g., propranolol and atenolol).

    • LC-MS/MS or UV-Vis spectrophotometer for concentration analysis.

  • Procedure:

    • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

    • Add the test compound and controls (dissolved in PBS, typically with a small percentage of DMSO) to the donor wells.

    • Fill the acceptor wells with PBS.

    • Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells using an appropriate analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the filter area.

    • t is the incubation time.

    • [drug]_equilibrium is the concentration at theoretical equilibrium.

2. Caco-2 Cell Permeability Assay

The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption.[5][14][15] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express various transporters, including efflux pumps.[5]

  • Objective: To assess both passive and active transport of this compound.

  • Materials:

    • Caco-2 cells (ATCC).

    • Transwell inserts (e.g., 0.4 µm pore size).

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

    • Hanks' Balanced Salt Solution (HBSS).

    • Your test compound and controls.

    • Transepithelial electrical resistance (TEER) meter.

  • Procedure:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor monolayer integrity by measuring TEER values.[6]

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical side and fresh buffer to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at various time points.

    • Analyze sample concentrations by LC-MS/MS.

  • Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio is then calculated as:

    Efflux Ratio = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux.[15]

Issue 2: How can I improve the permeability of this compound?

Based on the results from your initial investigations, you can pursue several strategies to enhance the cell permeability of this compound.

Strategy 1: Chemical Modification (Prodrug Approach)

Rationale: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[16][17] This approach can be used to mask polar functional groups that hinder membrane permeation.

For this compound, the secondary amine of the piperazine ring is a primary target for modification. Masking this hydrogen bond donor can significantly improve permeability.[18]

Potential Prodrug Strategies for the Piperazine Moiety:

  • N-Acylation: Converting the secondary amine to an amide can reduce its basicity and hydrogen bonding capacity. The choice of the acyl group is critical for ensuring subsequent cleavage by cellular esterases or amidases.

  • N-Alkoxycarbonyl derivatives: Formation of a carbamate can also effectively mask the amine.

  • Amino Acid Conjugates: Attaching an amino acid can facilitate recognition by amino acid transporters, hijacking these pathways for cellular entry.[19]

Caption: General scheme of a prodrug approach.

Strategy 2: Formulation-Based Approaches

Rationale: If chemical modification is not feasible or desired, advanced formulation strategies can be employed to improve the compound's solubility and/or permeability.[20]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[21] Liposomes can enhance drug solubility, protect the drug from degradation, and facilitate cellular uptake.[21][22]

  • Nanoparticles: Polymeric nanoparticles can encapsulate the drug, and their surface can be modified to target specific cells or improve mucoadhesion in the case of oral delivery.[23]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Lipinski's Rule of 5. GARDP Revive. Available at: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Prodrugs for Amines. MDPI. Available at: [Link]

  • ADME & Lipinski's rules for drugs. YouTube. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability. PubMed Central. Available at: [Link]

  • Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. PubMed Central. Available at: [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. PubMed Central. Available at: [Link]

  • 1-(2-(Trifluoromethyl)phenyl)piperazine. PubChem. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • A library of 13 piperazine compounds were studied for intestinal... ResearchGate. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available at: [Link]

  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. Available at: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. Available at: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]

  • Biomaterials for Improving Skin Penetration in Treatment of Skin Cancer. MDPI. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]

  • The Impact of Improving Dermal Permeation on the Efficacy and Targeting of Liposome Nanoparticles as a Potential Treatment for Breast Cancer. NIH. Available at: [Link]

  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. PubMed Central. Available at: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. Available at: [Link]

  • Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives. Semantic Scholar. Available at: [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • 1-(4-(2,2,2-trifluoro-1-phenylethyl)-2-thiazolyl)piperazine. PubChemLite. Available at: [Link]

Sources

Technical Support Center: Minimizing Degradation of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Maintaining the chemical fidelity of your materials is paramount for reproducible and reliable experimental outcomes. This guide is structured to provide quick answers through FAQs and detailed troubleshooting protocols for more complex stability challenges.

Understanding the Molecule: Key Structural Features and Stability Concerns

This compound possesses several key structural features that dictate its stability profile:

  • Piperazine Ring: This functional group contains two secondary amines, which are known to be susceptible to oxidation.[1][2] Degradation of the piperazine ring can lead to the formation of N-oxides, ring-opened products like ethylenediamine, or various formylated and oxidized species.[3][4]

  • Benzylic Position: The carbon atom bonded to both the phenyl ring and the piperazine nitrogen is a benzylic position. Such positions can be prone to oxidative cleavage.[5]

  • Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group. While the C-F bonds themselves are very strong and impart metabolic stability, the group's electronic influence can affect the reactivity of adjacent bonds.[6][7]

The primary degradation pathway of concern for this molecule in a typical laboratory setting is oxidation , which can be initiated or accelerated by dissolved oxygen, trace metal ions, light, and elevated temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a pale yellow/brown. What is happening and is it still usable?

A1: A color change is a common indicator of oxidative degradation.[9] The likely cause is the oxidation of the piperazine ring. While the compound may still be largely intact, the presence of degradants can interfere with your experiment. It is strongly recommended to prepare a fresh solution using the protocols outlined below to ensure the accuracy of your results.

Q2: What is the best general-purpose solvent for preparing a stock solution?

A2: Anhydrous, deoxygenated aprotic solvents such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are recommended. Avoid using solvents that have not been properly stored, as they can accumulate peroxides, which are potent oxidizing agents.[8] Always use a fresh bottle or a properly stored solvent that has been purged with an inert gas like argon or nitrogen.

Q3: Should I work with the free base or a salt form (e.g., hydrochloride salt) of the compound?

A3: If available, using a salt form is generally preferable for solution stability. The protonated amine groups in the salt form are less susceptible to oxidation than the free base. If you must use the free base, ensuring a slightly acidic to neutral pH in aqueous buffers can enhance stability.[10][11]

Q4: How should I store my stock solutions to maximize shelf-life?

A4: For maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: At -20°C or -80°C.

  • Light: In amber glass vials to protect from light.[12]

  • Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the vial. This displaces oxygen from the headspace, a critical step in preventing long-term oxidative degradation.[13]

In-Depth Troubleshooting Guides

Problem: Suspected Oxidative Degradation
  • Symptoms:

    • Noticeable color change in the solution.

    • Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).

    • Reduced potency or inconsistent results in biological assays.

    • A gradual decrease in the parent compound's peak area over time.

  • Causality and Mitigation Strategies: Oxidative degradation is typically a radical-mediated chain reaction initiated by oxygen, light, or metal ions.[8] The piperazine moiety is particularly vulnerable.[14][15] The following table outlines the root causes and provides targeted solutions.

Root Cause Mechanism Mitigation Strategy & Protocol
Dissolved Oxygen Direct reaction with the amine, often initiating a radical chain process leading to N-oxides and other degradants.[8]Inert Gas Sparging: Before dissolving the compound, gently bubble argon or nitrogen through the solvent for 15-20 minutes to displace dissolved oxygen.[9]
Trace Metal Ion Catalysis Metal ions like Fe²⁺/Fe³⁺ and Cu²⁺ can catalyze the formation of reactive oxygen species from dissolved O₂, dramatically accelerating degradation.[14][15]Use of Chelators: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the solution (e.g., final concentration of 0.1 mM) to sequester catalytic metal ions.
Photo-oxidation UV or visible light provides the energy to generate radical species that can attack the aromatic ring or the amine functional group.[12][16]Light Protection: Always prepare and store solutions in amber vials. When working on the bench, wrap flasks or tubes in aluminum foil.
Peroxide Contamination Solvents like THF and Dioxane can form explosive peroxides over time. Other excipients can also contain peroxide impurities that act as strong oxidizing agents.[8]Solvent Purity: Use high-purity, anhydrous solvents from a freshly opened bottle. Test for peroxides in older solvents before use.
Elevated Temperature Increased temperature accelerates the rate of all chemical reactions, including oxidation.[14]Temperature Control: Prepare solutions at room temperature and store them frozen (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
Problem: pH-Mediated Instability
  • Symptoms:

    • Rapid degradation observed specifically in highly acidic (pH < 4) or highly basic (pH > 9) aqueous buffer systems.

    • Inconsistent results when switching between different buffer formulations.

  • Causality and Mitigation Strategies: The stability of amines can be highly dependent on pH.[17][18] While the protonated (salt) form is more resistant to oxidation, extreme pH values can promote other degradation pathways like hydrolysis or ring cleavage.

Root Cause Mechanism Mitigation Strategy & Protocol
Base-Catalyzed Oxidation The unprotonated free-base form of the piperazine amine is more electron-rich and thus more susceptible to oxidation. Basic conditions increase the concentration of this more reactive species.[3]Maintain Neutral to Slightly Acidic pH: Use a well-buffered system in the pH range of 5.0 to 7.5. Good buffer choices include MES, PIPES, and Phosphate buffers.[19]
Acid-Catalyzed Hydrolysis While less common for this structure, extremely low pH could potentially catalyze the cleavage of the benzylic C-N bond over extended periods or at high temperatures.Avoid Strong Acids: Unless required for the experiment, avoid prolonged storage in strongly acidic solutions (e.g., 0.1 M HCl). If low pH is necessary, conduct the experiment promptly after solution preparation.

Experimental Protocols

Protocol A: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
  • Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO. Pierce the septum with a needle connected to a nitrogen or argon gas line and another needle as an outlet. Gently bubble the inert gas through the solvent for 20 minutes.

  • Weighing: Accurately weigh the required amount of this compound in a tared amber glass vial.

  • Dissolution: Using a gas-tight syringe, add the calculated volume of the deoxygenated DMSO to the vial.

  • Mixing: Cap the vial and vortex gently until the compound is fully dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Inert Overlay: Before tightly sealing the cap, flush the headspace of the vial with argon or nitrogen for 10-15 seconds.

  • Aliquoting & Storage: For long-term storage, dispense the stock solution into smaller, single-use amber vials, overlaying with inert gas in each. Store at -80°C.

Protocol B: Conducting a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the compound's stability limits.[20][21] This helps in developing stability-indicating analytical methods.[22][23]

  • Prepare Solutions: Prepare 1 mg/mL solutions of the compound in the following stress conditions:[20]

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Thermal: In water, heated to 60°C

    • Photolytic: In water, exposed to a photostability chamber (ICH Q1B guidelines)[20]

    • Control: In water, at room temperature, protected from light.

  • Incubation: Store the solutions for a defined period (e.g., 24, 48, 72 hours), sampling at each time point. The goal is to achieve 5-20% degradation.[24]

  • Analysis: Analyze the samples by a suitable method (e.g., LC-MS) to separate and identify the parent compound and any new peaks corresponding to degradation products.

Visualized Workflows and Pathways

Troubleshooting Workflow for Solution Instability

G Troubleshooting Workflow for Solution Instability start Observation: Inconsistent Results or Visible Degradation check_color Is there a color change (yellow/brown)? start->check_color check_analytical Analyze via HPLC/LC-MS: New peaks or loss of parent? check_color->check_analytical No oxidation High Suspicion of Oxidative Degradation check_color->oxidation Yes check_analytical->oxidation Yes check_ph Is degradation specific to high/low pH buffers? check_analytical->check_ph No implement_o2 Implement O2 Control: - Use deoxygenated solvents - Overlay with inert gas oxidation->implement_o2 implement_light Implement Light Control: - Use amber vials - Protect from ambient light oxidation->implement_light implement_temp Implement Temp Control: - Aliquot and store at -80°C - Avoid freeze-thaw cycles oxidation->implement_temp implement_metal Consider Metal Catalysis: - Add EDTA chelator oxidation->implement_metal resolve Problem Resolved: Stable Solution Achieved implement_o2->resolve implement_light->resolve implement_temp->resolve implement_metal->resolve ph_issue High Suspicion of pH-Mediated Degradation implement_ph Optimize pH: - Use buffers in pH 5.0-7.5 range - Use salt form of compound ph_issue->implement_ph check_ph->ph_issue Yes check_ph->resolve No, stability is good implement_ph->resolve

Caption: Troubleshooting workflow for identifying and mitigating solution instability.

Hypothesized Oxidative Degradation Pathway

G Hypothesized Oxidative Degradation of the Piperazine Moiety cluster_main Initiators O2 Dissolved O2 Radical Amine Radical Cation O2->Radical Metal Metal Ions (Fe, Cu) Metal->Radical Light hv (Light) Light->Radical Parent 1-(R)-Piperazine (Parent Compound) Parent->Radical [O] N_Oxide N-Oxide Product Radical->N_Oxide Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) Radical->Ring_Opened OPZ 2-Oxopiperazine Product Radical->OPZ

Caption: Potential oxidative degradation pathways originating from the piperazine ring.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Al-Absi, H. R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Adeyemo, A. A. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
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  • Dalvie, D. (2012). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Drug Metabolism Letters, 6(2), 113-125.
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Nielsen, P. (2017). Oxidation of piperazine in post-combustion carbon capture.
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  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 104, 103212.
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  • Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(2), 561-578.
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  • Tebeka, T., & Simur, T. (2020). C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. Chemistry – An Asian Journal, 15(18), 2754-2766.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Simur, T. T., & Tebeka, T. (2020). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Chemistry–An Asian Journal, 15(18), 2754-2766.
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Technical Support Center: Refining Dosage and Administration for In Vivo Studies of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine compounds in in vivo studies. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to refine your dosage and administration protocols, ensuring the scientific integrity and success of your experiments. The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to modulate physicochemical and pharmacokinetic properties.[1][2] However, its successful application in vivo requires a nuanced understanding of its behavior.

This resource is structured to address the most common challenges and questions that arise during the preclinical development of piperazine-containing drug candidates. We will delve into the causality behind experimental choices, offering self-validating systems to enhance the reproducibility and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: My piperazine compound has excellent in vitro potency, but shows poor efficacy in vivo. What are the likely causes and how can I troubleshoot this?

This is a common and multifaceted challenge. The discrepancy between in vitro potency and in vivo efficacy often points to suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties. Here’s a systematic approach to diagnosing the issue:

  • Poor Bioavailability: Many piperazine derivatives face challenges with aqueous solubility, which can severely limit their absorption after oral administration.[3][4]

    • Troubleshooting:

      • Characterize Physicochemical Properties: Determine the compound's aqueous solubility at different pH values and its lipophilicity (LogP).

      • Formulation Enhancement: For oral dosing, consider formulation strategies such as creating a salt form (e.g., citrate salt), using co-solvents, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5][6] For parenteral routes, ensure the formulation maintains solubility upon injection to avoid precipitation at the injection site.

      • Alternative Administration Routes: If oral bioavailability remains low, explore alternative routes like intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration to bypass first-pass metabolism and absorption barriers.[7][8]

  • Rapid Metabolism: The piperazine ring can be susceptible to metabolic enzymes, primarily cytochrome P450s, leading to rapid clearance from the body.[9]

    • Troubleshooting:

      • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the compound's metabolic stability.

      • Pharmacokinetic Studies: Conduct a pilot PK study to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd). This will help you understand how long the compound stays in circulation at therapeutic concentrations.

  • High Plasma Protein Binding: Extensive binding to plasma proteins (like albumin) can leave only a small fraction of the drug free to exert its therapeutic effect.

    • Troubleshooting:

      • Determine Plasma Protein Binding: Use in vitro methods like equilibrium dialysis or ultrafiltration to quantify the extent of plasma protein binding.

      • Dose Adjustment: If binding is high, you may need to administer higher doses to achieve the desired free drug concentration at the target site.

  • Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of cells and tissues, limiting its distribution to the target site.[10]

    • Troubleshooting:

      • In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 permeability assay) to determine if your compound is a P-gp substrate.[11] An efflux ratio greater than 2 is generally indicative of active efflux.[11]

      • Co-administration with Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can help to investigate the impact of efflux on bioavailability.[10]

Q2: How do I determine the starting dose for my first in vivo efficacy study?

A systematic approach is crucial to select a starting dose that is both safe and likely to be effective.

  • Maximum Tolerated Dose (MTD) Study: Before any efficacy studies, a dose-range-finding or MTD study in the same species and strain of animal is essential. This involves administering escalating doses of the compound and monitoring for signs of toxicity. The MTD is the highest dose that does not cause unacceptable adverse effects.

  • In Vitro-In Vivo Correlation (IVIVC):

    • Use your in vitro potency data (e.g., IC50 or EC50) as a starting point. While there is no universal formula, a common practice is to aim for plasma concentrations in the in vivo study that are several-fold higher than the in vitro IC50.

    • Consider the compound's pharmacokinetic profile. If the drug is rapidly cleared, a higher or more frequent dose will be needed to maintain therapeutic concentrations.

  • Literature Precedent: Review published studies on similar piperazine compounds to get a sense of the dose ranges that have been used in previous in vivo experiments.

Q3: What are the best practices for formulating piperazine compounds for different routes of administration?

The choice of formulation is critical for ensuring accurate and reproducible dosing.[7]

Route of AdministrationFormulation StrategyConsiderations
Oral (PO) Solutions, Suspensions, GavageFor poorly soluble compounds, consider using co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.[6][12] Suspensions in vehicles like methylcellulose or carboxymethylcellulose can be used for insoluble compounds, but ensure uniform particle size and adequate mixing before each administration.
Intravenous (IV) Aqueous SolutionsThe compound must be completely soluble in the vehicle at the desired concentration. Common vehicles include saline, dextrose 5% in water (D5W), or buffered solutions. The formulation should be sterile and have a pH close to physiological levels to minimize irritation.[6]
Intraperitoneal (IP) Aqueous Solutions, SuspensionsSimilar to IV formulations, but with slightly more tolerance for non-aqueous co-solvents. However, be mindful of potential peritoneal irritation.
Subcutaneous (SC) Solutions, Suspensions, Oil-based depotsSC administration can allow for slower absorption and a more sustained release profile, especially with oil-based formulations.[7] This can be advantageous for compounds with a short half-life.

Table 1: Formulation Strategies for Different Administration Routes

Troubleshooting Guides

Issue 1: Variability in Animal Response or Inconsistent Efficacy Data

Potential Cause: Inconsistent drug exposure due to formulation issues or administration technique.

Troubleshooting Steps:

  • Verify Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each dose is drawn. Consider using a vehicle that aids in keeping the compound suspended.

  • Refine Administration Technique: Ensure all personnel are using a consistent and accurate administration technique (e.g., proper gavage needle placement, consistent injection volume and speed).[8]

  • Conduct a Pilot Pharmacokinetic Study: A small PK study with serial blood sampling can confirm that the intended drug exposure is being achieved and is consistent across animals.

  • Evaluate Animal Health: Ensure that underlying health issues in the animal colony are not contributing to the variability in response.

Issue 2: Unexpected Toxicity or Adverse Events at Doses Predicted to be Safe

Potential Cause: Acute toxicity, vehicle-related toxicity, or off-target pharmacological effects.

Troubleshooting Steps:

  • Re-evaluate the MTD: The initial MTD study may not have been sensitive enough to detect all forms of toxicity. Conduct a more detailed tolerability study with clinical observations, body weight measurements, and potentially clinical pathology.

  • Vehicle Toxicity Control Group: Always include a control group that receives the vehicle alone to rule out any adverse effects caused by the formulation excipients.

  • Consider Off-Target Effects: Piperazine derivatives can interact with a variety of receptors and transporters.[9][13] Review the literature for known off-target activities of similar compounds.

  • Dose Fractionation: If toxicity is dose-dependent, consider administering the total daily dose in two or more smaller doses to reduce the maximum plasma concentration (Cmax) while maintaining the overall exposure (AUC).

Experimental Protocols

Protocol 1: Basic Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a novel piperazine compound.

Methodology:

  • Animal Model: Use a standard rodent model such as Sprague-Dawley rats or BALB/c mice.[11]

  • Dosing: Administer the compound via the intended route of administration (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated analytical method, typically LC-MS/MS.[14]

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.

Protocol 2: Caco-2 Permeability Assay for P-gp Efflux Assessment

Objective: To determine if a piperazine compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This represents efflux.

  • Quantification: Analyze the concentration of the compound in the receiver chambers using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio >2 suggests the compound is a substrate for active efflux.[11]

Visualizations

G cluster_0 Pre-formulation & In Vitro Characterization cluster_1 In Vivo Study Design & Dosing cluster_2 Data Analysis & Interpretation solubility Aqueous Solubility & pKa formulation Formulation Development & Route Selection solubility->formulation logp Lipophilicity (LogP) logp->formulation stability Metabolic Stability (Microsomes/Hepatocytes) stability->formulation permeability Permeability (e.g., Caco-2) & Efflux Ratio permeability->formulation potency In Vitro Potency (IC50 / EC50) potency->formulation dose_selection Dose Selection & Regimen potency->dose_selection mtd Maximum Tolerated Dose (MTD) Study mtd->dose_selection pk_study Pharmacokinetic (PK) Study formulation->pk_study dose_selection->pk_study efficacy_study Efficacy Study pk_study->efficacy_study pk_pd PK/PD Modeling pk_study->pk_pd efficacy_study->pk_pd go_nogo Go/No-Go Decision efficacy_study->go_nogo ivivc In Vitro-In Vivo Correlation (IVIVC) pk_pd->ivivc ivivc->go_nogo

Caption: Workflow for In Vivo Study Design.

G cluster_0 Problem: Poor In Vivo Efficacy cluster_1 Troubleshooting Pathway start Discrepancy: In Vitro Potency vs. In Vivo Efficacy bioavailability Assess Bioavailability (Solubility, Permeability) start->bioavailability Is the drug being absorbed? metabolism Evaluate Metabolism (PK Study, t½) start->metabolism Is the drug cleared too quickly? distribution Check Distribution (Protein Binding, Efflux) start->distribution Is the drug reaching the target? formulation Optimize Formulation & Administration Route bioavailability->formulation metabolism->formulation distribution->formulation

Caption: Troubleshooting Poor In Vivo Efficacy.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Sykes, M. L., et al. (2013). Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi. European Journal of Medicinal Chemistry, 62, 1-10.
  • Raj, R., & Chawla, P. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(9), 3646-3653.
  • Kumar, A., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1298, 137021.
  • Maurer, H. H. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 444-453.
  • Choi, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23.
  • Kumar, V., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • European Medicines Agency. (2002). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Di Sarno, V., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 195.
  • Koba, M., & Popek, B. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(2), 177-184.
  • Arbo, M. D., et al. (2019). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 39(9), 1269-1278.
  • Greenblatt, M., & Mirvish, S. S. (1973). Dose-response studies with concurrent administration of piperazine and sodium nitrite to strain A mice. Journal of the National Cancer Institute, 50(1), 119-124.
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  • Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6539.
  • Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5483.
  • Sharma, S., et al. (2015). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. Der Pharma Chemica, 7(8), 177-183.
  • Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 81(3), 481-487.
  • Singh, P., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Journal of Medicinal Chemistry.
  • Ilenwabor, R. W. (2022). Incrementally modifying drugs via changing route of administration.
  • Reddy, G. K. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
  • Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 22(1), 580-584.
  • Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5483.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
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  • Al-Ghananeem, A. M. (2024). Routes of Drug Administration. In Encyclopedia of Toxicology (4th ed.). Elsevier.
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Validation & Comparative

A Comparative Guide to the Efficacy of Phenylpiperazine Derivatives: A Deep Dive into TFMPP and the Uncharacterized 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperazine class of compounds has garnered significant interest within the scientific community due to the diverse pharmacological activities exhibited by its members. These compounds often interact with serotonergic and dopaminergic systems, making them valuable tools for neuroscience research and potential scaffolds for the development of novel therapeutics. This guide provides a detailed comparative analysis of two such derivatives: the well-characterized research chemical, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), and the structurally related but largely uncharacterized molecule, 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine.

While extensive data exists for TFMPP, allowing for a thorough evaluation of its efficacy, this compound remains a pharmacological enigma. This guide will therefore provide a comprehensive overview of TFMPP's known properties, supported by experimental data, and will then outline the necessary experimental protocols to characterize the efficacy of novel compounds such as this compound. This approach offers both a review of established knowledge and a practical framework for future research in this area.

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP): A Detailed Pharmacological Profile

TFMPP is a non-selective serotonergic agent that has been widely studied for its effects on the central nervous system.[1][2][3][4] It is primarily known as a serotonin-releasing agent and an agonist at several serotonin receptor subtypes.[2]

Mechanism of Action

The primary mechanism of action of TFMPP involves the release of serotonin (5-HT) from presynaptic neurons.[2] Additionally, it acts as a direct agonist at various 5-HT receptors. Its activity is most pronounced at the 5-HT1B, 5-HT1D, and 5-HT2C receptor subtypes, where it functions as a full or partial agonist.[1][3] At the 5-HT2A receptor, it behaves as a weak partial agonist or an antagonist.[1][3] This mixed pharmacological profile contributes to its complex behavioral effects.

dot

TFMPP_Mechanism cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal TFMPP TFMPP SERT Serotonin Transporter (SERT) TFMPP->SERT Induces 5-HT Release Receptors 5-HT Receptors (5-HT1B, 5-HT2C, etc.) TFMPP->Receptors Direct Agonism Presynaptic_Neuron Presynaptic Serotonergic Neuron Vesicle Synaptic Vesicle Postsynaptic_Neuron Postsynaptic Neuron Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Serotonin->Receptors Signaling Downstream Signaling (e.g., cAMP modulation) Receptors->Signaling

Caption: Simplified signaling pathway of TFMPP.

Comparative Efficacy: Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki) of TFMPP for various serotonin receptors. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1A288 - 1950[1]
5-HT1B30 - 132[1]
5-HT1D282[1]
5-HT2A160 - 269[1]
5-HT2C62[1]

Note: Data for this compound is not currently available in published literature.

In Vivo Efficacy: Behavioral Effects

In animal models, TFMPP induces a range of behaviors consistent with its serotonergic activity. Notably, it elicits the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[5] However, its effects on locomotor activity are generally inhibitory.[5] Human studies have reported subjective effects including euphoria, anxiety, and mild psychedelic experiences.[6]

This compound: An Uncharacterized Analog

Despite its structural similarity to TFMPP and other psychoactive phenylethylamines, there is a significant lack of publicly available pharmacological data for this compound. The presence of the trifluoroethyl group attached to the phenylpiperazine moiety suggests potential interactions with monoamine systems. However, without experimental data, its receptor binding profile, functional efficacy, and in vivo effects remain speculative.

To address this knowledge gap, a systematic pharmacological evaluation is required. The following section details the essential experimental protocols for characterizing novel psychoactive compounds like this compound.

Experimental Protocols for Efficacy Determination

The following protocols are standard methodologies used to determine the efficacy of novel compounds at G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.

In Vitro Efficacy: Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

dot

Radioligand_Binding_Assay start Start prepare_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prepare_membranes incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a suitable buffer to create a membrane preparation.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound or TFMPP) to the wells.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a separate set of wells.

    • Add the membrane preparation to all wells.

    • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Efficacy: Functional cAMP Assay

This assay measures the ability of a compound to activate or inhibit a G-protein coupled receptor by quantifying the resulting changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

dot

cAMP_Assay start Start plate_cells Plate Cells Expressing the Receptor of Interest start->plate_cells add_compound Add Test Compound at varying concentrations plate_cells->add_compound incubate Incubate to allow for receptor activation/inhibition add_compound->incubate lyse_cells Lyse Cells and Add Detection Reagents incubate->lyse_cells measure_signal Measure Signal (e.g., HTRF, luminescence) lyse_cells->measure_signal analyze Analyze Data to Determine EC50 or IC50 values measure_signal->analyze end End analyze->end

Caption: Workflow for a functional cAMP assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cells expressing the target receptor that is coupled to adenylyl cyclase (e.g., CHO cells expressing a Gs- or Gi-coupled 5-HT receptor).

  • Assay Procedure:

    • Seed the cells into a multi-well plate and allow them to adhere.

    • Add increasing concentrations of the test compound to the wells. For Gi-coupled receptors, cells are typically pre-treated with forskolin to stimulate cAMP production.

    • Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents. Commercially available kits often use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.

  • Data Analysis:

    • Measure the signal according to the kit manufacturer's instructions.

    • Plot the signal as a function of the log concentration of the test compound.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

In Vivo Efficacy: Mouse Head-Twitch Response (HTR) Assay

This behavioral assay is a widely used in vivo model to assess the potential hallucinogenic activity of serotonergic compounds, which is primarily mediated by 5-HT2A receptor activation.[7][8][9][10][11]

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male C57BL/6J mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Dissolve the test compound (this compound or TFMPP) in a suitable vehicle (e.g., saline).

    • Administer the compound to the mice via intraperitoneal (i.p.) injection at various doses. Include a vehicle-only control group.

  • Observation:

    • Place each mouse individually into a clean observation chamber.

    • Record the number of head twitches for a defined period (e.g., 30-60 minutes) starting immediately after injection. A head twitch is a rapid, spasmodic rotational movement of the head.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine if there is a significant effect of the compound on the head-twitch response compared to the vehicle control.

Conclusion

This guide provides a comprehensive overview of the known efficacy of TFMPP, a well-studied phenylpiperazine derivative with significant serotonergic activity. In contrast, this compound remains a pharmacological unknown. The detailed experimental protocols provided herein offer a clear and actionable framework for researchers to elucidate the receptor binding profile, functional efficacy, and in vivo behavioral effects of this and other novel compounds. Such characterization is essential for advancing our understanding of the structure-activity relationships within the phenylpiperazine class and for the potential discovery of new research tools and therapeutic agents.

References

  • Application Notes and Protocols for Quipazine-Induced Head-Twitch Response in Mice. (2025). BenchChem.
  • Application Notes and Protocols for Rodent Head-Twitch Response (HTR) Induced by 4-Methoxy-DMT. (2025). BenchChem.
  • Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020). Journal of Neuroscience Methods.
  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). Medical Research Archives.
  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). (n.d.).
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  • Head-twitch response. (n.d.). In Wikipedia.
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  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2008). Pharmacology Biochemistry and Behavior.
  • The head-twitch response: a behavioural model for the study of 5-HT2A receptor-mediated hallucinogenic drug action in rodents. (2011). ACS Chemical Neuroscience.
  • 5-HT 1A R GTPγS and 5-HT 7A R Gs cAMP Functional Assay for Agonist Effects. (2021).
  • TFMPP may produce its stimulus effects via a 5-HT1B mechanism. (1986). Pharmacology Biochemistry and Behavior.
  • Determining the subjective effects of TFMPP in human males. (2010). Journal of Psychopharmacology.
  • Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. (2005).
  • Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl)
  • In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. (2007). Veterinary Parasitology.
  • Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. (2013).
  • Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI). (2013). Psychopharmacology.
  • Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). Molecules.
  • Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. (1973).
  • Investigate the neurotoxic effects of the designer drug TriFluoroMethylPhenylPiperazine Derivatives | Request PDF. (2017).
  • How to run a cAMP HTRF assay. (2024). YouTube.
  • In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. (2017). Archives of Toxicology.
  • 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. (1998). Journal of Surgical Research.
  • Studies on 1-arylpiperazine Derivatives With Affinity for Rat 5-HT7 and 5-HT1A Receptors. (2004). Journal of Pharmacy and Pharmacology.
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience.
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). Frontiers in Pharmacology.
  • Plasma concentrations of TFMPP (logarithmic scale) over 24 hours following a 30 mg oral dose with BZP. (2011).
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry.
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  • High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. (1994). Journal of Medicinal Chemistry.
  • Radioligand Binding Methods: Practical Guide and Tips. (1995). Methods in Neurosciences.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2015). Journal of Medicinal Chemistry.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). Molecules.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. (2015). Bioorganic & Medicinal Chemistry.
  • Quipazine. (n.d.). In Wikipedia.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1991). Journal of Medicinal Chemistry.

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A Comprehensive Guide to Cross-Reactivity Profiling of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine and Structurally Related Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for assessing the cross-reactivity of the novel psychoactive substance (NPS) 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine and its analogs. Given the limited specific literature on this particular compound, this document outlines a comprehensive strategy for characterizing its potential off-target interactions, a critical step in understanding its full pharmacological and toxicological profile. The methodologies described herein are grounded in established principles of drug discovery and safety pharmacology, providing researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough investigation.

The piperazine scaffold is a common feature in many centrally acting drugs, targeting a wide range of neurotransmitter receptors.[1][2][3][4] The addition of a trifluoromethylphenyl group, as seen in compounds like 3-Trifluoromethylphenylpiperazine (TFMPP), is known to confer significant activity at serotonergic and dopaminergic receptors.[5][6][7][8] Therefore, a cross-reactivity study of this compound should prioritize these receptor families, while also including other key central nervous system (CNS) targets to ensure a comprehensive safety assessment.

I. Rationale for Cross-Reactivity Screening

The primary objective of cross-reactivity profiling is to identify unintended interactions of a compound with biological targets other than its intended one. Such "off-target" effects are a major cause of adverse drug reactions and can significantly impact the therapeutic potential and safety of a new chemical entity. For novel psychoactive substances, which are often designed to mimic the effects of known drugs of abuse, understanding their broader pharmacological profile is paramount for predicting their potential for harm.[9][10][11]

This guide will focus on a tiered approach to cross-reactivity assessment, beginning with in vitro binding and functional assays, followed by considerations for in vivo studies.

II. Designing the Cross-Reactivity Panel: Target Selection

A well-designed cross-reactivity panel is crucial for a meaningful assessment. Based on the structural features of this compound and the known pharmacology of related phenylpiperazine compounds, the following receptor families should be prioritized:

  • Serotonin (5-HT) Receptors: Phenylpiperazines are well-known serotonergic agents.[12][13][14] The panel should include key subtypes such as 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C, as these are implicated in the psychoactive effects of many compounds.[6]

  • Dopamine (D) Receptors: Cross-reactivity with dopamine receptors is common for this class of compounds and is a key determinant of their stimulant and rewarding properties.[15][16][17][18] D1, D2, D3, D4, and D5 subtypes should be included.

  • Adrenergic (α and β) Receptors: Interaction with adrenergic receptors can lead to cardiovascular side effects.[19] Key subtypes to include are α1A, α1B, α2A, β1, and β2.

  • Other CNS Receptors: To broaden the safety assessment, consider including other relevant CNS targets such as histamine (H1), muscarinic acetylcholine (M1), and opioid (μ, δ, κ) receptors.

III. In Vitro Cross-Reactivity Assessment: Methodologies & Protocols

In vitro assays provide a high-throughput and cost-effective means of initial cross-reactivity screening. The two primary types of assays are radioligand binding assays and functional assays.

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[20][21][22][23][24] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Prepare cell membranes from a cell line stably expressing the receptor of interest.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare a series of dilutions of the test compound, this compound.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes and the bound radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[20]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[22]

While binding assays measure affinity, functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.[25][26][27][28][29] These assays measure the downstream signaling events that occur upon receptor activation or inhibition.

Signaling Pathways for Key GPCR Families

G_Protein_Signaling cluster_Gs Gs-coupled cluster_Gi Gi-coupled cluster_Gq Gq-coupled Gs_Receptor e.g., β-Adrenergic, D1/D5 Gs_AC Adenylate Cyclase Gs_Receptor->Gs_AC Activates Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP Gi_Receptor e.g., 5-HT1, D2/D3/D4, α2-Adrenergic Gi_AC Adenylate Cyclase Gi_Receptor->Gi_AC Inhibits Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP Gq_Receptor e.g., 5-HT2, α1-Adrenergic Gq_PLC Phospholipase C Gq_Receptor->Gq_PLC Activates Gq_IP3_DAG ↑ IP3 & DAG Gq_PLC->Gq_IP3_DAG Gq_Ca ↑ Intracellular Ca2+ Gq_IP3_DAG->Gq_Ca

Caption: Major G-protein signaling pathways relevant to the proposed target panel.

Step-by-Step Protocol: cAMP Functional Assay (for Gs- and Gi-coupled receptors)

  • Cell Culture:

    • Culture a cell line stably expressing the Gs- or Gi-coupled receptor of interest.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.

    • Add varying concentrations of the test compound.

    • Incubate for a specific period to allow for changes in intracellular cAMP levels.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 value (concentration for 50% of maximal response).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value.

IV. Data Interpretation and Comparison

The data generated from the in vitro assays should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
Serotonin Receptors
5-HT1A5075Partial Agonist
5-HT2A2540Antagonist
5-HT2C1015Full Agonist
Dopamine Receptors
D2150>1000-
D380120Antagonist
Adrenergic Receptors
α1A>1000>1000-
α2A200350Partial Agonist

This is a hypothetical data table for illustrative purposes.

A compound is generally considered "selective" for a target if it exhibits at least a 10-fold higher affinity for that target compared to others. In the hypothetical example above, the compound shows the highest affinity and potency for the 5-HT2C receptor.

V. In Vivo Cross-Reactivity Assessment: Considerations

While in vitro assays are essential for initial screening, in vivo studies are necessary to understand the physiological consequences of off-target interactions.[30][31][32][33][34]

Animal Models for Psychoactive Drug Effects

Sources

comparative analysis of trifluoromethyl vs. chlorophenyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Trifluoromethylphenylpiperazine (TFMPP) and Chlorophenylpiperazine (CPP) Derivatives for Serotonergic System Research

Introduction

Phenylpiperazine derivatives are a cornerstone of serotonergic research, providing critical tools to dissect the complex roles of the 5-hydroxytryptamine (5-HT) system in both normal physiology and pathological states. Among the most widely studied in this class are trifluoromethylphenylpiperazine (TFMPP) and its chlorophenylpiperazine (CPP) counterparts. While both act primarily as serotonin receptor agonists and releasing agents, their distinct substitutions—a trifluoromethyl group versus a chlorine atom—impart subtle yet significant differences in their pharmacological profiles.

This guide provides a detailed comparative analysis of TFMPP and CPP derivatives, designed for researchers and drug development professionals. We will explore their synthesis, structure-activity relationships, receptor binding affinities, functional potencies, and metabolic considerations. By presenting supporting experimental data and protocols, this document aims to equip scientists with the knowledge to make informed decisions when selecting the appropriate tool compound for their specific research needs.

Structural and Mechanistic Overview

At their core, both TFMPP and the various isomers of CPP (ortho-, meta-, and para-CPP) share a common phenylpiperazine scaffold. The critical distinction lies in the electron-withdrawing nature and size of the substituent on the phenyl ring. The trifluoromethyl group (-CF3) in TFMPP is a strong electron-withdrawing group with significant steric bulk. In contrast, the chlorine atom (-Cl) in CPP is also electron-withdrawing but is smaller and has different electronic properties. These differences fundamentally influence how each molecule interacts with its biological targets, primarily serotonin receptors.

The primary mechanism of action for both TFMPP and m-CPP, the most studied CPP isomer, involves direct agonism at a range of serotonin receptors, particularly subtypes of the 5-HT1 and 5-HT2 families. They also function as serotonin releasing agents, though this activity is generally less pronounced than that of compounds like MDMA.

cluster_ligands Phenylpiperazine Derivatives cluster_receptors Primary Targets TFMPP TFMPP (Trifluoromethyl) SRA Serotonin Releasing Agent TFMPP->SRA Moderate HT1A 5-HT1A Receptor TFMPP->HT1A Agonist HT1B 5-HT1B Receptor TFMPP->HT1B Agonist HT2C 5-HT2C Receptor TFMPP->HT2C Agonist CPP CPP (Chlorophenyl) CPP->SRA Moderate CPP->HT1B Agonist CPP->HT2C Agonist

Caption: High-level overview of the primary mechanisms of TFMPP and CPP.

Synthesis of Phenylpiperazine Derivatives

The synthesis of these compounds typically involves a nucleophilic substitution reaction. A common and reliable method is the Buchwald-Hartwig amination, which allows for the efficient coupling of an aryl halide with piperazine. This approach offers high yields and good functional group tolerance.

Experimental Protocol: Synthesis of m-CPP

This protocol describes a typical Buchwald-Hartwig amination for the synthesis of 1-(3-chlorophenyl)piperazine (m-CPP).

Materials:

  • 1-bromo-3-chlorobenzene

  • Piperazine (anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add sodium tert-butoxide (1.4 eq), piperazine (1.2 eq), and 1-bromo-3-chlorobenzene (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel to yield the desired m-CPP.

Note: The same general protocol can be adapted for the synthesis of TFMPP by substituting 1-bromo-3-(trifluoromethyl)benzene as the starting aryl halide.

Comparative Pharmacological Profiles

The utility of TFMPP and CPP derivatives is defined by their receptor binding affinity (Ki) and functional potency (EC50). While both classes of compounds exhibit broad activity at serotonin receptors, their profiles are distinct. m-CPP generally shows higher affinity for the 5-HT2C receptor compared to TFMPP. Conversely, TFMPP often displays a higher affinity for 5-HT1B receptors.

Receptor Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) of TFMPP and m-CPP at key serotonin receptors. Lower values indicate stronger binding.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
TFMPP 1304013223560
m-CPP 140126200982.6

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.

Functional Potency Data

The following table shows the functional potencies (EC50, nM) for stimulating G-protein coupling or other downstream signaling events.

Compound5-HT1B5-HT2C
TFMPP 55110
m-CPP 20015

Data compiled from multiple sources for illustrative purposes.

These data highlight a key divergence: m-CPP is a potent and relatively selective 5-HT2C receptor agonist, while TFMPP has a more mixed profile with notable activity at 5-HT1B receptors. This makes m-CPP a preferred tool for specifically probing 5-HT2C receptor function.

Experimental Workflow: In Vitro Functional Assay

To determine the functional potency of these compounds, a calcium flux assay in cells expressing a Gq-coupled receptor like 5-HT2C is a standard method.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Plate cells expressing 5-HT2C receptors c2 Incubate overnight c1->c2 c3 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) c2->c3 a2 Acquire baseline fluorescence reading c3->a2 a1 Prepare serial dilutions of TFMPP / CPP a3 Add compound dilutions to respective wells a1->a3 a2->a3 a4 Measure peak fluorescence intensity a3->a4 d1 Normalize fluorescence data a4->d1 d2 Plot dose-response curve (Concentration vs. Response) d1->d2 d3 Calculate EC50 value d2->d3

Caption: Workflow for a typical in vitro calcium flux functional assay.

Metabolism and Pharmacokinetic Considerations

A critical aspect for in vivo studies and drug development is the metabolic profile of a compound. Phenylpiperazines are extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The trifluoromethyl group in TFMPP is generally more metabolically stable than the chlorine atom in CPP.

m-CPP is known to be metabolized to a hydroxylated derivative, which can be further conjugated and excreted. This metabolism can lead to a shorter half-life and potentially active metabolites, which can complicate the interpretation of in vivo experiments. Researchers should consider these pharmacokinetic differences when designing animal studies, as they may require different dosing regimens to achieve comparable target engagement.

Conclusion and Recommendations

The choice between TFMPP and a CPP derivative is highly dependent on the scientific question being addressed.

  • For studies requiring potent and selective activation of the 5-HT2C receptor, m-CPP is the superior choice. Its high affinity and functional potency at this receptor make it an excellent pharmacological tool for investigating 5-HT2C-mediated processes such as appetite, mood, and addiction.

  • TFMPP is more suitable for studies where a broader, mixed 5-HT1B/2C receptor agonist is desired. Its activity at 5-HT1B receptors, which are implicated in aggression and impulsivity, provides a different pharmacological profile that may be advantageous for certain behavioral paradigms.

Ultimately, the detailed pharmacological data presented in this guide should be used to inform the selection of the most appropriate compound. Researchers are encouraged to perform their own dose-response curves and validation experiments within their specific assay systems to confirm the activity and selectivity of these valuable research tools.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5437, 1-(3-(Trifluoromethyl)phenyl)piperazine. Available from: [Link]

  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Relationship between the serotonergic activity and reinforcing effects of a series of designer drugs. Drug and Alcohol Dependence, 77(1), 33-42. Available from: [Link]

  • Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., Adams, D. R., & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6079, 1-(3-Chlorophenyl)piperazine. Available from: [Link]

  • Halford, J. C., & Blundell, J. E. (1996). The 5-HT2C receptor agonist m-chlorophenylpiperazine (mCPP) reduces meal size in lean and obese (ob/ob) mice. Pharmacology Biochemistry and Behavior, 54(4), 733-739. Available from: [Link]

A Comparative Guide to Confirming the Anthelmintic Activity of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anthelmintic potential of the novel compound, 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. We will objectively compare its hypothetical performance with established anthelmintics, supported by detailed experimental protocols.

The Pressing Need for Novel Anthelmintics

Helminth infections, or helminthiasis, affect a staggering number of people and livestock globally, leading to significant morbidity and economic losses. The emergence of drug-resistant helminth strains against existing therapies necessitates the continuous search for new and effective anthelmintic agents. Piperazine and its derivatives have long been a cornerstone in treating such infections, and this guide explores a novel trifluoro-substituted derivative.

Unveiling this compound: A Profile

This compound is a synthetic organic compound featuring a piperazine ring, a structural motif common to a class of anthelmintic drugs. The presence of the trifluoromethyl group is of particular interest, as fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing efficacy and metabolic stability.

Hypothesized Mechanism of Action

Piperazine and its derivatives primarily exert their anthelmintic effect by acting as agonists of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][2][3] This interaction leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm.[1] The paralyzed helminth is then unable to maintain its position in the host's gastrointestinal tract and is expelled. It is hypothesized that this compound will share this mechanism of action. The trifluoromethylphenyl group may enhance the binding affinity to the nematode GABA receptor, potentially leading to increased potency compared to the parent piperazine molecule.

cluster_0 Hypothesized Mechanism of Action Compound This compound GABA_Receptor Nematode GABA Receptor Compound->GABA_Receptor Binds to and activates Chloride_Channel Chloride Ion Channel Opening GABA_Receptor->Chloride_Channel Induces Hyperpolarization Muscle Cell Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Worm Expulsion Paralysis->Expulsion Results in cluster_1 In Vitro Larval Migration Inhibition Assay Workflow Start Start Prepare_Larvae Prepare L3 Larval Suspension Start->Prepare_Larvae Prepare_Compounds Prepare Serial Dilutions of Test and Control Compounds Prepare_Larvae->Prepare_Compounds Plate_Setup Add Larvae and Compounds to 96-well Plate Prepare_Compounds->Plate_Setup Incubate_24h Incubate at 37°C for 24h Plate_Setup->Incubate_24h Migration_Apparatus Transfer to Migration Apparatus Incubate_24h->Migration_Apparatus Incubate_Migration Incubate for 24h to Allow Migration Migration_Apparatus->Incubate_Migration Count_Larvae Count Migrated Larvae Incubate_Migration->Count_Larvae Analyze_Data Calculate % Inhibition and EC50 Count_Larvae->Analyze_Data End End Analyze_Data->End

Sources

Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation for 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, establishing a predictive relationship between in vitro dissolution and in vivo bioavailability, known as in vitro-in vivo correlation (IVIVC), is a critical step.[1][2][3][4] This guide provides a comprehensive framework for developing a robust IVIVC for the novel compound 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, a molecule with potential therapeutic applications. By synthesizing established methodologies with practical insights, this document will navigate the complexities of IVIVC, from initial biopharmaceutical characterization to the development of a predictive mathematical model.

The Foundational Role of the Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1][5][6][7] Understanding the BCS class of this compound is the first and most critical step in designing a relevant IVIVC study. The trifluoromethyl group may decrease the aqueous solubility of the compound, potentially placing it in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II compounds, in vitro dissolution is often the rate-limiting step for absorption, making a successful IVIVC highly probable.

Experimental Protocol: BCS Classification

Objective: To determine the solubility and permeability of this compound.

1. Solubility Determination:

  • Prepare buffers at pH 1.2, 4.5, and 6.8.
  • Add an excess amount of this compound to each buffer.
  • Shake the samples at 37°C for 24 hours to ensure equilibrium.
  • Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC-UV method.
  • The highest dose of the drug should be soluble in 250 mL of aqueous media over the pH range of 1.2 to 6.8 for it to be classified as highly soluble.

2. Permeability Assessment (Caco-2 Cell Model):

  • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
  • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
  • Apply a solution of this compound to the apical side of the monolayer.
  • At predetermined time points, collect samples from the basolateral side.
  • Analyze the concentration of the drug in the basolateral samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) and compare it to high and low permeability standards.

In Vitro Dissolution: Simulating the Gastrointestinal Environment

The success of an IVIVC is highly dependent on the ability of the in vitro dissolution test to mimic the in vivo conditions that control drug release.[8][9][10] Given the potential for low solubility of this compound, developing a discriminatory dissolution method is paramount.

Designing a Biorelevant Dissolution Method

For poorly soluble compounds, standard dissolution media may not be sufficient. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin, can provide a more accurate prediction of in vivo dissolution.[8]

Objective: To generate dissolution profiles for different formulations of this compound.

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Dissolution Media:

    • pH 1.2 HCl buffer

    • pH 4.5 acetate buffer

    • pH 6.8 phosphate buffer

    • FaSSIF

    • FeSSIF

  • Procedure:

    • Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37°C.

    • Place one dosage form in each vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method.

    • Plot the cumulative percentage of drug dissolved against time.

In Vivo Pharmacokinetic Studies: The Human Element

The in vivo arm of the IVIVC study involves administering the drug to human subjects and measuring the resulting plasma concentrations over time.[11][12][13] For a compound like this compound, which may have central nervous system (CNS) activity, careful consideration of the study design and ethical implications is crucial.

Designing a Robust Pharmacokinetic Study

A crossover study design is typically employed, where each subject receives different formulations of the drug with a washout period in between. This design minimizes inter-subject variability.

Objective: To determine the pharmacokinetic profiles of different formulations of this compound in healthy volunteers.

  • Subject Recruitment: Recruit a cohort of healthy volunteers who meet the inclusion and exclusion criteria.

  • Dosing: Administer a single oral dose of each formulation to the subjects according to the crossover design.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[14][15][16][17]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each subject and formulation.

The Correlation: Bridging In Vitro and In Vivo Data

The final step is to establish a mathematical model that correlates the in vitro dissolution data with the in vivo pharmacokinetic data.[18] A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable.

Developing the IVIVC Model
  • Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the in vivo absorption profile using methods like the Wagner-Nelson or Loo-Riegelman method.

  • Correlation: The percentage of drug absorbed in vivo is plotted against the percentage of drug dissolved in vitro. A linear relationship indicates a strong correlation.

  • Mathematical Modeling: A mathematical equation is derived to describe this relationship. This equation can then be used to predict the in vivo performance of new formulations based on their in vitro dissolution profiles.

Data Presentation

Table 1: Hypothetical BCS Data for this compound

ParameterValueClassification
Aqueous Solubility (pH 1.2-6.8)0.05 mg/mLLow Solubility
Caco-2 Permeability (Papp)15 x 10⁻⁶ cm/sHigh Permeability
BCS Class II

Table 2: Hypothetical In Vitro Dissolution and In Vivo Absorption Data

Time (min)In Vitro Dissolution (%)In Vivo Absorption (%)
152522
304548
607075
1209092

Visualizing the Workflow

IVIVC_Workflow cluster_BCS BCS Classification cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Correlation IVIVC Development solubility Solubility Studies (pH 1.2, 4.5, 6.8) permeability Permeability Studies (Caco-2 Model) dissolution Dissolution Testing (Biorelevant Media) solubility->dissolution Informs Method Development pk_study Pharmacokinetic Study (Human Volunteers) permeability->pk_study Predicts Absorption Potential deconvolution Deconvolution of In Vivo Data dissolution->deconvolution In Vitro Data bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis bioanalysis->deconvolution In Vivo Data modeling Mathematical Modeling deconvolution->modeling validation IVIVC Validation modeling->validation Predictive Model

Caption: Workflow for establishing an IVIVC.

Conclusion

Establishing a robust in vitro-in vivo correlation for this compound is a scientifically rigorous process that requires a deep understanding of the compound's biopharmaceutical properties and the interplay between in vitro and in vivo systems. By following the systematic approach outlined in this guide, from BCS classification to mathematical modeling, researchers can develop a predictive tool that can accelerate drug development, ensure product quality, and reduce the need for extensive in vivo bioequivalence studies.

References

  • Der Pharma Chemica. (n.d.). In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review. Retrieved from [Link]

  • Rinaki, E., & Dokoumetzidis, A. (2013). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. European Journal of Pharmaceutical Sciences, 49(4), 645-658. Retrieved from [Link]

  • Slideshare. (n.d.). In-vitro in vivo dissolution correlation BCS classification. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). IVIVC and BCS: A Regulatory Perspective. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biopharmaceutical Classification System in In- vitro /In-vivo Correlation: Concept and Development Strategies in Drug Delivery. Retrieved from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • JoVE. (2025). In Vitro Drug Dissolution: Compendial Testing Models II. Retrieved from [Link]

  • PubMed Central. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • ResearchGate. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • PubMed. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Retrieved from [Link]

  • ACS Publications. (n.d.). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. Retrieved from [Link]

  • ResearchGate. (2025). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Stages of Drug development Pharmacological Efficacy DMPK studies Safety Evaluation Animal use are essentially required. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Retrieved from [Link]

  • Semantic Scholar. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). Retrieved from [Link]

  • ResearchGate. (2025). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

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structure-activity relationship of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine Analogs and Their Biological Activity

To Researchers, Scientists, and Drug Development Professionals,

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl group, can further enhance metabolic stability, lipophilicity, and target affinity. This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: This compound analogs .

However, a comprehensive review of the current scientific literature and patent databases reveals a notable scarcity of specific research dedicated to this precise chemical scaffold. While the broader family of piperazine derivatives is extensively studied, and the use of trifluoromethyl groups in medicinal chemistry is well-documented, the specific arrangement of a 1-phenyl-2,2,2-trifluoroethyl moiety attached to the piperazine nitrogen appears to be an under-explored area in publicly accessible research.

The initial intent of this guide was to provide a detailed comparison of various analogs within this class, complete with supporting experimental data (e.g., IC50, Ki values), detailed experimental protocols, and in-depth SAR analysis. Due to the limited availability of such specific data, we must pivot to a closely related and significantly better-documented class of compounds to provide a meaningful and data-rich analysis that can still serve the interests of researchers in this field.

Therefore, this guide will focus on the well-established Structure-Activity Relationship of (Trifluoromethyl)phenylpiperazine Analogs , where the trifluoromethyl group is substituted on the phenyl ring. This class of compounds, including the widely studied 3-(Trifluoromethyl)phenylpiperazine (TFMPP), offers a wealth of data to explore the intricate relationships between chemical structure and biological activity at various CNS targets, particularly serotonin and dopamine receptors.

The Pharmacological Significance of (Trifluoromethyl)phenylpiperazines

(Trifluoromethyl)phenylpiperazine analogs are a class of compounds that have been extensively investigated for their effects on the central nervous system.[1][2] These molecules serve as valuable tool compounds in neuroscience research and have been foundational in the development of therapeutic agents for a range of psychiatric and neurological disorders.[3][4] The presence of the trifluoromethyl group significantly influences the electronic properties of the phenyl ring, which in turn affects the binding affinity and functional activity of these ligands at their biological targets.[5]

Comparative Analysis of Receptor Binding Affinities

The primary mechanism of action for many (Trifluoromethyl)phenylpiperazine analogs involves their interaction with monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The position of the trifluoromethyl group on the phenyl ring, as well as other substitutions on both the phenyl and piperazine rings, can dramatically alter receptor affinity and selectivity.

Below is a comparative table summarizing the binding affinities (Ki, nM) of representative analogs at key serotonin and dopamine receptor subtypes.

CompoundPhenyl SubstitutionOther Modifications5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Reference
TFMPP 3-CF3Unsubstituted Piperazine288269>10,000[1]
mCPP 3-ClUnsubstituted Piperazine551.8310[1]
Analog A 2-CF3N-Aryl Extension1.515250Fictional
Analog B 4-CF3N-Alkyl Extension12050800Fictional

Note: Data for Analogs A and B are illustrative examples to showcase potential SAR trends and are not from a specific cited source.

Structure-Activity Relationship (SAR) Insights

The accumulated data from numerous studies on (Trifluoromethyl)phenylpiperazine analogs allow for the deduction of several key SAR trends:

  • Position of the Trifluoromethyl Group: The placement of the -CF3 group on the phenyl ring is critical. Substitution at the meta- (3-position) as seen in TFMPP, often results in significant affinity for various serotonin receptors.[1] Ortho- (2-position) or para- (4-position) substitution can lead to altered selectivity profiles.

  • Substitution on the Phenyl Ring: The addition of other substituents to the trifluoromethyl-bearing phenyl ring can fine-tune activity. For instance, the introduction of a chloro group can enhance affinity for certain receptor subtypes.

  • Substitution on the Piperazine Ring: Modification of the second nitrogen atom (N4) of the piperazine ring is a common strategy to modulate the pharmacological profile. Long-chain aryl or alkyl substituents can introduce interactions with accessory binding pockets on the receptor, often leading to increased affinity and selectivity.

Caption: Key SAR trends for (Trifluoromethyl)phenylpiperazine analogs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented in SAR studies, standardized experimental protocols are essential. Below are representative step-by-step methodologies for key in vitro assays used to characterize these compounds.

Radioligand Binding Assay for Receptor Affinity

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Experiment:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) to each well.

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • To determine non-specific binding, add a high concentration of a known, non-radioactive ligand to a set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant incubation Incubation with Membranes protein_quant->incubation plate_prep Plate Preparation (Radioligand + Competitor) plate_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc IC50 Determination (Non-linear Regression) scintillation->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

While the specific class of this compound analogs remains a frontier with limited exploration, the extensive research on related (Trifluoromethyl)phenylpiperazines provides a robust framework for understanding the SAR of fluorinated piperazines in CNS drug discovery. The principles derived from the study of TFMPP and its analogs regarding the influence of the trifluoromethyl group's position, other phenyl substitutions, and N4-piperazine modifications on receptor affinity and selectivity are invaluable.

Future research into the this compound scaffold is warranted. This structural motif introduces a chiral center and alters the spatial relationship between the phenyl ring and the piperazine core, which could lead to novel pharmacological profiles. Researchers venturing into this area can leverage the methodologies and SAR insights from the better-known (Trifluoromethyl)phenylpiperazines as a starting point for rational drug design and biological evaluation.

References

  • Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. [Link]

  • 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. PubChem. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

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A Comparative Guide to the CNS Penetration of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in biologically active compounds targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be modulated for pKa and solubility, make it an attractive scaffold for designing drugs for neurological and psychiatric disorders.[1][2] However, the therapeutic efficacy of any CNS drug candidate is fundamentally dependent on its ability to cross the formidable blood-brain barrier (BBB).

This guide provides an in-depth comparison of the CNS penetration capabilities of various piperazine-based compounds. We will move beyond a simple listing of data to explore the causality behind experimental design, the structural features that govern brain exposure, and the robust methodologies required to validate these critical parameters.

Part 1: The Blood-Brain Barrier: A Formidable Obstacle

The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[3] This barrier is characterized by complex tight junctions between endothelial cells and the presence of ATP-dependent efflux transporters, which actively pump xenobiotics back into the bloodstream.[4]

Among these transporters, P-glycoprotein (P-gp, or MDR1) is a critical gatekeeper that significantly restricts the brain entry of many lipophilic compounds.[5][6] Therefore, a successful CNS drug must not only possess the right physicochemical properties to passively diffuse across the endothelial cell membranes but must also evade recognition and efflux by transporters like P-gp.[7]

BBB_Structure Figure 1: The Blood-Brain Barrier Structure cluster_blood_vessel Blood Vessel Lumen cluster_BBB Blood-Brain Barrier cluster_brain Brain Parenchyma EC1 Endothelial Cell Blood->EC1 Passive Diffusion TJ Tight Junction Pgp P-glycoprotein (Efflux Transporter) Astrocyte Astrocyte End-feet EC1->Astrocyte Nutrient Transport EC1:s->Astrocyte:n EC2 Endothelial Cell EC2:s->Astrocyte:n Pgp->Blood Active Efflux

Caption: Simplified diagram of the Blood-Brain Barrier (BBB).

Part 2: Physicochemical Properties Governing CNS Penetration

Decades of research have illuminated a set of key physicochemical properties that correlate with a compound's ability to cross the BBB. While not absolute rules, these parameters provide a crucial framework for medicinal chemists during the design and optimization phase.

  • Lipophilicity (logP/logD): A delicate balance is required. Compounds must be lipophilic enough to partition into the lipid membranes of the endothelial cells but not so lipophilic that they become trapped in the membrane or become prime substrates for P-gp. An optimal logP range is often cited as 2-5.[8]

  • Molecular Weight (MW): Smaller is generally better. Most successful CNS drugs have a molecular weight below 450 Da, as larger molecules struggle to passively diffuse across the tight junctions.[8][9]

  • Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. A lower PSA is desirable for CNS penetration, as it reduces the potential for hydrogen bonding with the aqueous environment, facilitating entry into the lipid bilayer. A PSA of less than 60-70 Ų is often considered ideal.[8]

  • Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts membrane permeability. Fewer hydrogen bonds lead to better penetration. General guidelines suggest an HBD count of < 3 and an HBA count of < 7.[8]

  • Ionization (pKa): The basicity of the piperazine nitrogens is a critical feature.[1] The pKa of a compound determines its ionization state at physiological pH (7.4). While some charge can improve solubility, the neutral form of a drug is typically what crosses the BBB via passive diffusion. A basic pKa in the range of 7.5-10.5 is common for CNS drugs.[8]

Part 3: Comparative Analysis of Piperazine-Based Compounds

To illustrate these principles, we will compare several well-known piperazine-based compounds. The key metric for quantifying CNS penetration in vivo is the unbound brain-to-plasma concentration ratio (Kp,uu) . This parameter corrects for plasma and brain tissue binding, providing a direct measure of transport across the BBB.[4][10]

  • Kp,uu ≈ 1: Indicates passive diffusion is the dominant mechanism.[4][11]

  • Kp,uu < 1: Suggests active efflux is dominant (e.g., the compound is a P-gp substrate).[4][11]

  • Kp,uu > 1: Suggests active influx into the brain.[4]

In vitro, the Efflux Ratio (ER) , typically measured in MDCK-MDR1 cells, is a strong predictor of P-gp substrate liability. An ER > 2.5-3.0 is generally considered indicative of significant active efflux.

CompoundClassMW ( g/mol )cLogPTPSA (Ų)Kp,uu (in vivo)Efflux Ratio (ER, in vitro)Citation(s)
Olanzapine Antipsychotic312.42.545.40.82 - 1.14.9[3][11]
Ziprasidone Antipsychotic412.93.969.81.72.3[11]
Aripiprazole Antipsychotic448.44.555.10.67Substrate of efflux[12]
Cetirizine Antihistamine388.92.656.7Low penetrationSubstrate of efflux[1][13][14]

Note: Experimental values for Kp,uu and ER can vary between studies due to different animal models and assay conditions. The data presented here is for comparative illustration.

This table highlights key differences. Olanzapine shows a Kp,uu near unity, suggesting it largely enters the brain via passive diffusion, although its efflux ratio of 4.9 indicates it is also a P-gp substrate.[3][11] Ziprasidone has a favorable Kp,uu of 1.7 and a lower efflux ratio, suggesting a good balance of properties for CNS entry.[11] Aripiprazole's Kp,uu of 0.67, which increases significantly in P-gp knockout mice, confirms that its brain concentration is limited by active efflux.[12] Cetirizine , a second-generation antihistamine, was designed for low CNS penetration to minimize sedation and demonstrates poor brain entry, partly due to being a P-gp substrate.[2][13][15]

Part 4: Structure-Activity Relationships (SAR) for Enhancing Brain Exposure

The versatility of the piperazine scaffold allows for systematic modifications to fine-tune CNS penetration. Understanding the SAR is critical for optimizing lead compounds.

Caption: Modifying the piperazine scaffold to improve CNS penetration.

For instance, a hybrid strategy combining a hydroxamate-type HDAC6 inhibitor with a brain-penetrant benzhydryl piperazine moiety (found in antihistamines like cetirizine) successfully created a CNS-active inhibitor.[13] The benzhydryl group acts as a "shuttle," increasing lipophilicity to enhance brain delivery of the otherwise polar molecule.[13] This demonstrates that even moieties from poorly-penetrant drugs can be repurposed to improve the CNS exposure of other compounds.

Part 5: Experimental Methodologies for Assessing CNS Penetration

A tiered, systematic approach is essential for evaluating CNS penetration, progressing from high-throughput in vitro screens to resource-intensive in vivo studies. This workflow ensures that only the most promising candidates advance, saving time and resources.

CNS_Workflow Figure 3: Experimental Workflow for CNS Penetration Assessment InSilico In Silico Prediction (MW, logP, PSA, pKa) Decision1 Good Physicochemical Profile? InSilico->Decision1 PAMPA In Vitro Passive Permeability (PAMPA-BBB) Decision2 High Permeability? PAMPA->Decision2 MDCK In Vitro Efflux Assay (MDCK-MDR1) Decision3 Low Efflux Ratio? MDCK->Decision3 InVivo In Vivo PK/PD Study (Rodent Kp,uu) Advance Advance Candidate InVivo->Advance Decision1->PAMPA Yes Optimize Optimize Structure Decision1->Optimize No Decision2->MDCK Yes Decision2->Optimize No Decision3->InVivo Yes Decision3->Optimize No

Caption: A tiered approach to evaluating CNS drug candidates.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: The PAMPA-BBB assay is a high-throughput, cell-free model used to predict passive, transcellular permeability across the BBB.[12] It is a cost-effective initial screen to rank compounds based on their ability to diffuse across a lipid membrane, providing a rapid assessment of a key component of CNS penetration before moving to more complex cell-based assays.

Methodology:

  • Prepare Donor Plate: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well donor plate.

  • Coat Filter Plate: A 96-well filter plate with a PVDF membrane is coated with 5 µL of a lipid solution (e.g., 20% porcine brain lipid in dodecane) and allowed to impregnate the membrane for 5 minutes.

  • Assemble PAMPA Sandwich: Carefully place the coated filter plate onto the donor plate, ensuring the membrane is in contact with the donor solution.

  • Prepare Acceptor Plate: Add fresh buffer solution to a 96-well acceptor plate.

  • Incubate: Place the acceptor plate on top of the filter plate, creating a "sandwich," and incubate at room temperature for 4-16 hours with gentle shaking. This allows the compounds to diffuse from the donor, through the artificial membrane, and into the acceptor well.

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations and known physical parameters of the plate (surface area, well volume) and incubation time.

Experimental Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay

Causality: This assay is the industry standard for identifying substrates of the P-gp efflux transporter.[8] Madin-Darby Canine Kidney (MDCK) cells are transfected to overexpress the human MDR1 gene (P-gp). By measuring permeability in both directions across a confluent monolayer of these cells, one can calculate an Efflux Ratio (ER). This is a self-validating system; a compound that is a P-gp substrate will show significantly higher permeability in the basal-to-apical (B-to-A) direction than in the apical-to-basal (A-to-B) direction.

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto microporous membrane inserts (e.g., Transwell® plates) at a high density.

  • Culture and Monolayer Formation: Culture the cells for 4-7 days until they form a confluent, polarized monolayer with functional tight junctions. Monolayer integrity must be validated by measuring the Transepithelial Electrical Resistance (TEER).

  • Apical-to-Basal (A-to-B) Permeability:

    • Add the test compound (typically at 1-10 µM) to the apical (upper) chamber.

    • Add fresh media to the basolateral (lower) chamber.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh media.

  • Basal-to-Apical (B-to-A) Permeability:

    • In a separate set of wells, add the test compound to the basolateral chamber.

    • Add fresh media to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Quantify and Calculate:

    • Analyze the concentration of the compound in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) .

Conclusion

The piperazine scaffold remains a highly valuable starting point for the design of novel CNS therapeutics. However, achieving optimal brain penetration is a complex, multifactorial challenge that requires a deep understanding of both the compound's physicochemical properties and its interaction with the intricate biology of the blood-brain barrier. Success hinges on a rational, data-driven optimization strategy that balances lipophilicity, molecular size, and hydrogen bonding potential while actively designing to avoid recognition by efflux transporters like P-glycoprotein. By employing a tiered experimental approach, from high-throughput in vitro assays like PAMPA-BBB and MDCK-MDR1 to definitive in vivo Kp,uu studies, researchers can efficiently identify and advance piperazine-based candidates with the highest probability of reaching their intended targets within the central nervous system.

References

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (n.d.). MDPI.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
  • Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Characterization of Aripiprazole Uptake Transporter in the Blood-Brain Barrier Model hCMEC/D3 Cells by Targeted siRNA Screening. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • In silico methods to assess CNS penetration of small molecules. (n.d.). FASEB. Retrieved January 19, 2026, from [Link]

  • Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios. (2022). bioRxiv. Retrieved January 19, 2026, from [Link]

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A Head-to-Head Comparison of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine with Known Monoamine Transporter Inhibitors: A Proposed Research and Comparison Framework

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive experimental framework for the characterization of the novel compound, 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. Based on its structural motifs—a phenylethylamine backbone known to interact with monoamine systems, a piperazine scaffold common in CNS-active agents, and a trifluoromethyl group to enhance metabolic stability and potency—we hypothesize that this compound is a potential inhibitor of monoamine transporters.[1][2][3] This document details a head-to-head comparison against established and selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The proposed workflow employs industry-standard in vitro assays to determine potency (IC₅₀), binding affinity (Kᵢ), and selectivity, providing a robust dataset for evaluating its potential as a CNS therapeutic or research tool.

Introduction and Rationale

The compound this compound represents a novel chemical entity with significant potential for modulating monoaminergic neurotransmission. The phenylethylamine scaffold is the core structure of many endogenous neurotransmitters (dopamine, norepinephrine) and psychoactive drugs that target their transporters.[2][4] The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting CNS receptors and transporters.[1][5]

Given these structural alerts, a primary hypothesis is that the compound interacts with the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters. These transporters are critical for regulating synaptic neurotransmitter levels, and their inhibition is a key mechanism for treating depression, ADHD, and other psychiatric disorders.[6][7]

To rigorously evaluate this hypothesis, we propose a direct comparison with the following well-characterized inhibitors:

  • GBR-12909: A potent, competitive, and highly selective DAT inhibitor, serving as the gold standard for dopamine uptake inhibition.[8][9][10]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that potently blocks SERT, representing a major class of antidepressants.[11][12][13]

  • Desipramine: A tricyclic antidepressant that acts as a relatively selective and potent norepinephrine reuptake inhibitor (NRI).[14][15][16]

This guide provides the scientific logic and detailed protocols for a two-phase in vitro characterization plan: potency and selectivity profiling.

Proposed Experimental Workflow

The characterization of this compound (referred to as 'Test Compound') will proceed in two stages. First, we will determine its potency at each of the three monoamine transporters using functional uptake inhibition assays. Second, we will determine its binding affinity and confirm its selectivity profile using competitive radioligand binding assays.

G cluster_0 Phase 1: Potency Profiling (Functional Assay) cluster_1 Phase 2: Affinity & Selectivity Profiling (Binding Assay) P1_1 Prepare HEK293 cells stably expressing hDAT, hNET, or hSERT P1_2 Pre-incubate cells with varying concentrations of Test Compound or known inhibitors P1_1->P1_2 P1_3 Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) P1_2->P1_3 P1_4 Incubate to allow uptake P1_3->P1_4 P1_5 Lyse cells & measure intracellular radioactivity via scintillation counting P1_4->P1_5 P1_6 Calculate IC₅₀ values P1_5->P1_6 P2_3 Add varying concentrations of Test Compound or known inhibitors (as competitors) P1_6->P2_3 Inform concentrations for binding assay P2_1 Prepare cell membranes from transporter-expressing HEK293 cells P2_2 Incubate membranes with a fixed concentration of selective radioligand (e.g., [³H]GBR-12935) P2_1->P2_2 P2_2->P2_3 P2_4 Separate bound vs. free radioligand via rapid filtration P2_3->P2_4 P2_5 Measure radioactivity on filters P2_4->P2_5 P2_6 Calculate Kᵢ values from IC₅₀ P2_5->P2_6

Figure 1: Proposed two-phase experimental workflow for characterization.

Detailed Experimental Protocols

The following protocols are adapted from established methods for characterizing monoamine transporter ligands.[17][18][19]

Protocol 1: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells engineered to express a specific transporter.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound at hDAT, hSERT, and hNET.

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Radiolabeled Substrates: [³H]Dopamine (DA), [³H]Serotonin (5-HT), [³H]Norepinephrine (NE).

  • Buffers: Krebs-HEPES buffer (KHB).

  • Control Inhibitors: GBR-12909 (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).

  • Non-specific Uptake Control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to define background signal.[19]

  • Apparatus: 96-well cell culture plates, liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density (e.g., 20,000-50,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in KHB.

  • Pre-incubation: Wash the cell monolayers with KHB. Add the various concentrations of the test compound or control inhibitors to the wells and pre-incubate for 10-20 minutes at room temperature.[20]

  • Initiate Uptake: Add the corresponding radiolabeled substrate ([³H]DA for hDAT cells, [³H]5-HT for hSERT, [³H]NE for hNET) to each well to initiate the uptake reaction. The final concentration should be near the Kₘ for each transporter.

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.[20]

  • Termination: Stop the reaction by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

  • Lysis and Measurement: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Measure the radioactivity using a liquid scintillation counter.[20]

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the inhibitor. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound at each transporter.

Protocol 2: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its binding site on the transporter protein.

Objective: To determine the binding affinity (Kᵢ) of the test compound for hDAT, hSERT, and hNET.

Materials:

  • Membrane Preparations: Cell membranes prepared from HEK293 cells expressing hDAT, hSERT, or hNET.[21]

  • Radioligands:

    • For hDAT: [³H]GBR-12935 or [³H]WIN 35,428 (CFT)

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

    • For hNET: [³H]Nisoxetine

  • Buffers: Tris-based binding buffer.

  • Non-specific Binding Control: A high concentration of a known ligand (e.g., 10 µM Mazindol for DAT) to define background.

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound (or unlabeled control inhibitor).[21]

  • Incubation: Incubate the plates for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[21]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[19]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding versus the log concentration of the competing test compound. Determine the IC₅₀ value using non-linear regression. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation and Interpretation

The results of these assays will be compiled to provide a clear, quantitative comparison of the test compound against the known inhibitors.

Table 1: Potency (IC₅₀) from Uptake Inhibition Assays
CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
This compound Experimental ValueExperimental ValueExperimental Value
GBR-12909~1-5[8][22]>1000>1000
Fluoxetine>1000~10-50>1000
Desipramine>1000~100-500~1-10

Values for known inhibitors are approximate and based on published literature for comparative purposes.

Table 2: Binding Affinity (Kᵢ) from Radioligand Binding Assays
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
This compound Experimental ValueExperimental ValueExperimental Value
GBR-12909~1[10]>100>100
Fluoxetine>1000~1-10~500-1000
Desipramine>1000~200-400~0.5-5

Values for known inhibitors are approximate and based on published literature for comparative purposes.

Interpretation: By comparing the IC₅₀ and Kᵢ values across the three transporters, we can establish the pharmacological profile of the test compound.

  • Potency: Lower IC₅₀ and Kᵢ values indicate higher potency at a given transporter.

  • Selectivity: The ratio of Kᵢ values for different transporters indicates selectivity. For example, a DAT-selective compound would have a very low Kᵢ for DAT and much higher Kᵢ values for SERT and NET.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine DA->SynapticCleft Release Vesicle Synaptic Vesicle DAT DAT Receptor Dopamine Receptor SynapticCleft->DAT Reuptake SynapticCleft->Receptor Binding & Signal Inhibitor Test Compound or GBR-12909 Inhibitor->DAT Blockade

Figure 2: Mechanism of dopamine reuptake inhibition at the synapse.

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for the initial pharmacological characterization of this compound. By performing a direct head-to-head comparison with selective inhibitors for DAT, SERT, and NET, this workflow will elucidate the compound's potency and selectivity profile. The resulting data will be crucial for determining its potential utility in neuroscience research and its viability for further drug development.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504.

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from BioIVT website.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.

  • Hicks, J. K., Sangkuhl, K., Swen, J. J., Ellingrod, V. L., Müller, D. J., Shimoda, K., ... & Klein, T. E. (2017). Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants: 2016 Update. Clinical Pharmacology & Therapeutics, 102(1), 37–44.

  • Lochmann, D., & Richardson, T. (2019). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing.

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Carroll, F. I. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.

  • Sanchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467–489.

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.

  • Tocris Bioscience. (n.d.). GBR 12909 dihydrochloride. Retrieved from Tocris website.

  • Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764–774.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management throughout their lifecycle. The structural characteristics of this molecule—specifically the piperazine ring and the trifluoroethyl group—necessitate a rigorous and informed approach to its disposal. This guide is designed to instill confidence and ensure safety by explaining the causality behind each procedural step, grounded in established chemical safety principles and regulatory standards.

Hazard Profile and Core Safety Rationale

  • Piperazine Moiety: The piperazine ring is a well-characterized functional group associated with significant health hazards. Piperazine itself is classified as a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2][3] Furthermore, it is a known respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms, even at low concentrations.[3] Therefore, any derivative, including the topic compound, must be handled with the presumption of similar corrosive and sensitizing properties.

  • Trifluoromethyl Group (-CF3): The presence of the trifluoromethyl group classifies this compound as a halogenated organic substance .[4] This is the single most critical factor determining its disposal pathway. Halogenated wastes cannot be disposed of with non-halogenated organic solvents.[5][6] The high-temperature incineration required for their destruction is necessary to prevent the formation of environmentally persistent and potentially toxic byproducts.[6][7] Improper disposal or mixing can lead to regulatory non-compliance and significantly higher disposal costs for the entire waste stream.[6][8]

Based on this analysis, this compound must be treated as a hazardous, corrosive, and potentially sensitizing halogenated waste.

Hazard Parameter Inferred Risk Based on Structural Analysis Primary Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[9]General toxicity profile of piperazine derivatives.
Skin Corrosion/Irritation High Risk. Assumed to be corrosive; can cause severe skin burns.[10]The piperazine functional group is known to be highly corrosive.[3]
Eye Damage/Irritation High Risk. Assumed to cause serious, potentially irreversible eye damage.[9]Piperazine is a known cause of severe eye damage.[1]
Sensitization High Risk. May cause allergic reactions upon skin contact or inhalation.Piperazine is a documented skin and respiratory sensitizer.[3]
Environmental Hazard Must be disposed of as hazardous chemical waste to prevent environmental release.Halogenated organic compounds require specific, controlled disposal methods.[6][8]

Pre-Disposal Safety and Equipment Protocol

Before beginning any waste consolidation or disposal procedures, a systematic safety check is mandatory. This protocol is designed to be self-validating, ensuring that safety is confirmed before any hazardous materials are handled.

Step 1: Designate the Correct Waste Stream

Identify and locate the designated "Halogenated Organic Waste" container in your laboratory. This container must be separate from non-halogenated waste.[4][8] The causality is clear: mixing these streams contaminates the entire volume, complicates disposal, and increases costs.[6]

Step 2: Assemble Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. Based on the compound's hazard profile, the following are mandatory:

  • Eye Protection: Chemical splash goggles are the minimum requirement. Given the corrosive nature of the piperazine moiety, it is highly recommended to use a full-face shield in addition to goggles.[11][12]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may offer initial protection, but for prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or PVC are recommended.[13] Always double-glove and dispose of the outer glove immediately upon any suspected contamination.

  • Body Protection: A flame-resistant lab coat must be worn at all times.[11] An acid-resistant apron provides an additional layer of protection against splashes of the corrosive material.[14]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

Step 3: Prepare the Work Area

Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Cover the work surface with disposable plastic-backed absorbent paper to contain any minor drips or spills.[14] Confirm that a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily accessible.[9][15]

Step-by-Step Disposal Procedure

This section provides a direct, procedural workflow for the safe disposal of this compound in various forms.

Protocol 3.1: Disposal of Neat (Solid) Compound and Contaminated Materials
  • Work Inside a Fume Hood: Place the container of this compound and any contaminated items (e.g., weighing paper, pipette tips) inside a chemical fume hood.

  • Transfer Waste: Carefully transfer the solid waste and any contaminated consumables directly into the designated Halogenated Organic Waste container.[9][16]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container to prevent potentially hazardous reactions.[15][17]

  • Seal the Container: Securely close the hazardous waste container. A container should be kept closed at all times except when waste is actively being added.[16]

  • Update Label: Immediately update the hazardous waste tag on the container with the chemical name and the approximate quantity added. Accurate labeling is a regulatory requirement.[8]

Protocol 3.2: Disposal of Solutions and Decontamination of Glassware
  • Segregate Waste: Pour solutions containing this compound into the Halogenated Organic Waste container.

  • Initial Rinse (Rinsate Collection): Rinse any contaminated glassware (e.g., beakers, flasks) three times with a small amount of a suitable organic solvent (e.g., ethanol, acetone). Crucially, this rinsate is also considered hazardous waste. Collect all rinsate in the same Halogenated Organic Waste container.[15]

  • Secondary Cleaning: After the solvent rinse, the glassware can be washed with soap and water.

  • Seal and Label: Securely close the waste container and update the waste tag with the identity and volume of the solution and rinsate added.

Protocol 3.3: Spill Management
  • Alert and Evacuate: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover and contain the spill.[1][9][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container. Label this container clearly as "Hazardous Waste" with the chemical name.

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.[15]

Waste Management and Regulatory Compliance

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[18][19] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final disposal.[18]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance.[15] They will provide the correct waste containers, labels, and arrange for pickup by a certified chemical waste disposal contractor. Always consult your local EHS office for specific institutional procedures, as these are designed to meet federal, state, and local regulations.[9][20]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision-making and action steps for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Disposal Action cluster_final Phase 3: Final Management start Identify Waste: This compound haz_assess Hazard Assessment: - Piperazine (Corrosive, Sensitizer) - Trifluoro- Group (Halogenated) start->haz_assess Analyze Structure ppe Select & Don PPE: - Face Shield & Goggles - Chemical-Resistant Gloves - Lab Coat / Apron haz_assess->ppe Mitigate Risk segregate SEGREGATE WASTE Is it Halogenated? ppe->segregate yes_path YES: Use Halogenated Organic Waste Container segregate->yes_path no_path NO: Use Non-Halogenated Container (Incorrect Path) segregate->no_path containerize Containerize & Label: - Add waste to container - Securely seal lid - Update waste tag yes_path->containerize decon Decontaminate: - Triple rinse glassware - Collect rinsate as waste - Clean work area containerize->decon storage Temporary Storage: - Designated satellite accumulation area - Secondary containment decon->storage ehs Contact EHS for Pickup: - Schedule waste removal - Maintain disposal records storage->ehs

Caption: Disposal workflow for this compound.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safety and handling of fluorinated organic compounds. Benchchem.
  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. Benchchem.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
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  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Organic Solvents. Cornell EHS.
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  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Piperazine. European Directorate for the Quality of Medicines & HealthCare.
  • Halogenated Solvents in Laboratories. Campus Operations.
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  • 1-(2-Trifluoromethylphenyl)piperazine (hydrochloride) - Safety Data Sheet. Unknown Source.
  • SAFETY DATA SHEET - Piperazine. Sigma-Aldrich.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.